p-Nitrophenyl octadecyl ether
Description
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Properties
IUPAC Name |
1-nitro-4-octadecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZZSCOZPPVDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401317 | |
| Record name | p-Octadecyloxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123974-61-8 | |
| Record name | p-Octadecyloxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of p-Nitrophenyl octadecyl ether
Abstract
This guide provides a comprehensive, research-level overview of the synthesis of p-Nitrophenyl octadecyl ether. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for preparing asymmetrical ethers. We will delve into the mechanistic underpinnings of this SN2 reaction, provide a detailed, field-proven experimental protocol, and outline rigorous methods for product purification and characterization. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this synthesis.
Foundational Principles: The Williamson Ether Synthesis
The synthesis of this compound is classically achieved via the Williamson ether synthesis. This reaction, first developed by Alexander Williamson in 1850, remains one of the most reliable methods for preparing both symmetrical and asymmetrical ethers.[1] The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism, involving a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acting as the nucleophile to attack an alkyl halide.[1][2][3]
Mechanistic Breakdown
The reaction proceeds in two conceptual stages:
-
Deprotonation: The phenolic proton of p-nitrophenol is acidic due to the strong electron-withdrawing nature of the para-nitro group, which stabilizes the resulting conjugate base. A suitable base is used to abstract this proton, forming the p-nitrophenoxide ion. This anion is a potent nucleophile.[4]
-
Nucleophilic Attack: The p-nitrophenoxide ion attacks the primary carbon atom of 1-bromooctadecane. In a concerted SN2 fashion, the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[1][2] The choice of a primary alkyl halide is critical; secondary and tertiary halides are prone to undergoing elimination (E2) reactions as a competitive pathway, which would result in the formation of an alkene instead of the desired ether.[3]
The overall mechanism can be visualized as follows:
Caption: General mechanism of the Williamson ether synthesis for this compound.
Critical Reaction Parameters
The success of this synthesis hinges on the judicious selection of reagents and conditions.
| Parameter | Choice & Rationale |
| Nucleophile Precursor | p-Nitrophenol: The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide ion. |
| Electrophile | 1-Bromooctadecane: A primary alkyl halide is essential to favor the SN2 pathway over E2 elimination.[2][3] The long C18 alkyl chain imparts significant lipophilicity to the final product. |
| Base | Potassium Carbonate (K₂CO₃): Anhydrous K₂CO₃ is a moderately strong base, sufficient to deprotonate p-nitrophenol without being excessively harsh. It is easy to handle and remove during work-up.[5] Other bases like sodium hydride (NaH) or potassium hydroxide (KOH) can also be used. |
| Solvent | Acetone or Dimethylformamide (DMF): A polar aprotic solvent is ideal. It effectively solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving it "naked" and highly reactive.[6] This enhances the rate of the SN2 reaction. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust procedure for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 5.00 g | 35.9 |
| 1-Bromooctadecane | C₁₈H₃₇Br | 349.39 | 13.80 g | 39.5 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 7.45 g | 53.9 |
| Acetone | C₃H₆O | 58.08 | 200 mL | - |
Note: A slight excess (1.1 eq) of the alkylating agent and base (1.5 eq) is used to ensure complete consumption of the limiting reagent, p-nitrophenol.
Synthesis Workflow
The following diagram outlines the complete workflow from reaction setup to the isolation of the pure product.
Caption: Experimental workflow for the synthesis and purification of this compound.
Detailed Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrophenol (5.00 g, 35.9 mmol), anhydrous potassium carbonate (7.45 g, 53.9 mmol), and acetone (200 mL).
-
Addition of Reagents: While stirring, add 1-bromooctadecane (13.80 g, 39.5 mmol) to the suspension.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with vigorous stirring for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the p-nitrophenol spot.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 500 mL of cold deionized water. A solid precipitate should form.
-
Isolation of Crude Product: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing Sequence:
-
Wash the solid on the filter with several portions of deionized water (~200 mL total) to remove inorganic salts like KBr.
-
Transfer the solid to a beaker and stir with 100 mL of 5% aqueous sodium hydroxide (NaOH) for 15 minutes. This step is crucial for removing any unreacted acidic p-nitrophenol by converting it to its water-soluble sodium salt.[5]
-
Filter the solid again and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
-
Drying: Press the crude product as dry as possible on the filter paper and then dry it further in a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification and Characterization
While the work-up removes most impurities, recrystallization is essential to obtain a product of high purity suitable for research applications.
Purification by Recrystallization
Recrystallization purifies a solid by leveraging differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[7]
-
Solvent Selection: Ethanol is a suitable solvent for this compound. The product should be highly soluble in hot ethanol and sparingly soluble at room temperature or below.
-
Procedure:
-
Place the dried crude product into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and bring the solution to a boil on a hot plate, adding more hot ethanol in small portions until all the solid just dissolves.[7]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the final product in a vacuum oven.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property / Technique | Expected Result for this compound |
| Molecular Formula | C₂₄H₄₁NO₃ |
| Molecular Weight | 391.59 g/mol |
| Appearance | Pale yellow or off-white crystalline solid |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.20 (d, 2H, Ar-H ortho to NO₂), δ ~6.95 (d, 2H, Ar-H ortho to O-C₁₈H₃₇), δ ~4.05 (t, 2H, -O-CH₂-), δ ~1.80 (quintet, 2H, -O-CH₂-CH₂-), δ ~1.25 (br s, 30H, -(CH₂)₁₅-), δ ~0.88 (t, 3H, -CH₃). (Predicted based on similar structures[8][9]) |
| FTIR (KBr, cm⁻¹) | ~2920, 2850 (C-H aliphatic stretch), ~1590, 1340 (Ar-NO₂ asymmetric & symmetric stretch), ~1260 (C-O-C ether stretch). |
References
- Dermer, O. C. (1934). Williamson Synthesis. Chemical Reviews, 14, 409. [Link not available directly, referenced in secondary sources]
-
Brewster, R. Q., & Groening, T. (n.d.). p-NITRODIPHENYL ETHER. Organic Syntheses. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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University of California, Irvine. (n.d.). Williamson Ether Synthesis Lab Manual. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]
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SpectraBase. (n.d.). This compound. Retrieved from [Link]
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Hartman, W. W., & Dickey, J. B. (n.d.). 2,6-DIBROMO-4-NITROPHENOL. Organic Syntheses. Retrieved from [Link]
-
Rupar, P. A., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(8), 158941. [Link]
- Google Patents. (n.d.). Process for the purification of p-nitrophenol.
-
ResearchGate. (n.d.). Optimization of p-nitrophenyl ethanol ether synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of nitrophenyl alkyl ethers.
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CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2024, February 25). 18.2: Preparing Ethers. Retrieved from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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SpectraBase. (n.d.). p-nitrophenyl octyl ether. Retrieved from [Link]
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PubChem. (n.d.). p-Nitrophenyl o-tolyl ether. Retrieved from [Link]
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National Institutes of Health. (n.d.). The purification of the enzyme hydrolysing diethyl p-nitrophenyl phosphate (paraoxon) in sheep serum. Retrieved from [Link]
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Organic Syntheses. (n.d.). n-DODECYL BROMIDE. Retrieved from [Link]
-
Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]
-
ResearchGate. (n.d.). The crystallization of poly(aryl-ether-ether-ketone) (PEEK): Reorganization processes during gradual reheating of cold-crystallized samples. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of p-aminophenol.
-
PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]
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p-Nitrophenyl octadecyl ether molecular weight
An In-Depth Technical Guide to p-Nitrophenyl Ether and Ester Derivatives for Biochemical and Drug Development Applications
Abstract
This technical guide provides a comprehensive overview of p-Nitrophenyl octadecyl ether, detailing its core chemical properties, including a molecular weight of 391.58 g/mol . A critical distinction is drawn between the chemically stable ether linkage in this compound and the hydrolyzable ester linkage found in related p-nitrophenyl esters, which are workhorse substrates in drug discovery and enzyme research. This document elucidates the mechanistic principles behind chromogenic assays using p-nitrophenyl esters and provides field-proven, step-by-step protocols for their application in quantifying enzyme activity. The guide is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required to effectively utilize these compounds in a laboratory setting.
Core Profile: this compound
This compound is a specialized organic molecule characterized by a polar nitrophenyl head and a long, nonpolar eighteen-carbon alkyl tail. This amphipathic structure dictates its physical and chemical behavior.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, solubilization, and application as an analytical standard.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₁NO₃ | [1] |
| Molecular Weight | 391.58 g/mol | [1] |
| CAS Number | 123974-61-8 | [1] |
| Structure | Aromatic nitro ether | - |
| Predicted Solubility | Insoluble in water; soluble in nonpolar organic solvents (e.g., DCM, ether, hexanes) | - |
Synthesis Pathway: Williamson Ether Synthesis
The most common and logical route for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of p-nitrophenol by a strong base to form the p-nitrophenoxide ion, which then acts as a nucleophile, attacking an octadecyl halide (e.g., 1-bromooctadecane).
Caption: Williamson synthesis of this compound.
The Ether vs. Ester Distinction: A Critical Consideration for Assay Design
A frequent point of confusion in biochemical literature is the distinction between nitrophenyl ethers and nitrophenyl esters. While structurally similar, their chemical reactivity is vastly different, which has profound implications for their use in enzymatic assays.
-
Ether Linkage (C-O-C): The ether bond in this compound is highly stable and resistant to cleavage under standard biological conditions. It is not a substrate for hydrolytic enzymes like esterases or lipases. Its primary utility is as a non-reactive control compound or an analytical reference standard.
-
Ester Linkage (R-COO-C): p-Nitrophenyl esters (e.g., p-nitrophenyl palmitate) possess a carbonyl group adjacent to the ether oxygen. This bond is susceptible to nucleophilic attack and is readily hydrolyzed by esterase and lipase enzymes[2][3]. This reactivity is the foundation of their utility as chromogenic substrates.
The Chromogenic Principle of p-Nitrophenyl Esters
The widespread use of p-nitrophenyl esters in research and drug development stems from a simple and robust colorimetric detection principle. Esterase or lipase enzymes catalyze the hydrolysis of the ester bond, releasing p-nitrophenol.[2][4]
Mechanism of Detection
At neutral or alkaline pH (typically pH > 7), the released p-nitrophenol is deprotonated to form the p-nitrophenolate anion, which exhibits a distinct yellow color.[5] The intensity of this color is directly proportional to the amount of product formed and, therefore, to the activity of the enzyme. The absorbance of the p-nitrophenolate ion is maximal at wavelengths between 405 and 420 nm.[2][3]
Caption: Enzymatic hydrolysis and detection of p-nitrophenyl esters.
Field-Proven Protocol: Quantifying Esterase Activity
This section provides a detailed, self-validating methodology for determining esterase activity using a p-nitrophenyl ester substrate. The protocol is designed for a 96-well plate format, suitable for medium to high-throughput applications.
Objective
To quantify the enzymatic activity of a sample by measuring the rate of hydrolysis of a p-nitrophenyl ester substrate. Activity is expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[6]
Materials and Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: p-Nitrophenyl ester (e.g., p-nitrophenyl butyrate for broad-spectrum esterases or p-nitrophenyl palmitate for lipases).
-
Substrate Stock Solution: 20 mM p-nitrophenyl ester dissolved in ethanol or DMSO.
-
Enzyme Sample: Purified enzyme or cell lysate diluted in Assay Buffer.
-
Standard: p-Nitrophenol.
-
Standard Stock Solution: 10 mM p-Nitrophenol in Assay Buffer.
-
Equipment: 96-well microplate reader capable of measuring absorbance at 410 nm, 37°C incubation.
Step-by-Step Methodology
Part A: Preparation of p-Nitrophenol Standard Curve Causality: A standard curve is essential to correlate the measured absorbance directly to the molar amount of product formed, making the assay quantitative.
-
Prepare a series of dilutions from the 10 mM p-Nitrophenol stock solution in Assay Buffer to yield final concentrations from 0 to 200 µM.
-
Add 200 µL of each standard dilution to separate wells of a 96-well plate. Include a blank well with 200 µL of Assay Buffer.
-
Read the absorbance at 410 nm.
-
Plot Absorbance vs. p-Nitrophenol concentration (µM) and determine the linear regression equation (y = mx + c). The slope (m) represents the extinction coefficient for p-nitrophenol under these specific assay conditions.[2][4]
Part B: Enzyme Activity Assay Causality: Running reactions in parallel with proper controls ensures that the observed color change is due to enzymatic activity and not spontaneous substrate hydrolysis.
-
Reaction Setup: In a 96-well plate, prepare the following for each sample (total volume = 200 µL):
-
Sample Wells: 170 µL Assay Buffer + 10 µL Enzyme Sample.
-
Negative Control (No Enzyme): 180 µL Assay Buffer.
-
-
Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of the 20 mM p-nitrophenyl ester substrate stock solution to all wells to achieve a final concentration of 2 mM. Mix gently.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 410 nm every minute for 30 minutes at 37°C.[4]
Part C: Data Analysis and Calculation
-
Determine the Rate of Reaction (ΔAbs/min): For each well, plot absorbance vs. time. The initial linear portion of this curve represents the reaction rate. Calculate the slope (ΔAbs/min).
-
Correct for Spontaneous Hydrolysis: Subtract the rate of the "No Enzyme" control from the rate of the sample wells.
-
Calculate Enzyme Activity: Use the slope from the p-nitrophenol standard curve (Part A) to convert the rate from ΔAbs/min to µmol/min.
-
Activity (U/mL) = (Corrected ΔAbs/min) / (Slope of Standard Curve * Volume of Enzyme in mL)
-
Specific Activity (U/mg) = Activity (U/mL) / (Protein Concentration of Enzyme in mg/mL)
-
Applications in Research and Drug Development
The p-nitrophenyl ester assay is a cornerstone technique with broad applications:
-
High-Throughput Screening (HTS): Its simplicity and automation-friendly format make it ideal for screening large compound libraries to identify potential enzyme inhibitors or activators.[4]
-
Enzyme Kinetics: The assay is routinely used to determine key enzymatic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insight into substrate affinity and catalytic efficiency.[3][7]
-
Protein Engineering: It serves as a rapid method to assess the activity of engineered or mutated enzyme variants, guiding efforts to improve catalytic function.
-
Quality Control: In industrial settings, it can be used to measure the activity of enzyme preparations in detergents, food additives, and other commercial products.
Conclusion
This compound, with a molecular weight of 391.58 g/mol , serves as a valuable, chemically stable reference compound. However, for functional enzymatic assays, researchers must turn to its hydrolyzable counterparts, the p-nitrophenyl esters. The chromogenic assay based on these esters is a robust, versatile, and indispensable tool in biochemistry and drug discovery. By understanding the fundamental chemical differences between these related molecules and applying rigorous, well-controlled protocols, scientists can generate reliable and quantitative data for enzyme characterization and inhibitor screening.
References
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This compound. CRO SPLENDID LAB. [Link]
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p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. [Link]
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p-NITRODIPHENYL ETHER. Organic Syntheses Procedure. [Link]
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p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ResearchGate. [Link]
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Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PubMed Central. [Link]
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p-Nitrophenyl o-tolyl ether. PubChem. [Link]
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Bis(p-nitrophenyl) ether. NIST WebBook. [Link]
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Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark. [Link]
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A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. [Link]
-
Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. MDPI. [Link]
-
The reaction of p-nitrophenyl esters with chymotrypsin and insulin. PubMed Central. [Link]
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An In-depth Technical Guide to the Solubility of p-Nitrophenyl Octadecyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl octadecyl ether, a molecule combining a polar aromatic nitro group with a long, nonpolar alkyl chain, presents a unique solubility profile that is critical to its application in various scientific fields, including drug development and material science. Understanding its behavior in different organic solvents is paramount for effective formulation, purification, and application. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a predictive analysis of its behavior in a range of common organic solvents. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible approach to handling this compound.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. In this compound, two key structural motifs are at play: the p-nitrophenyl group and the octadecyl ether chain .
-
The p-Nitrophenyl Group: This aromatic moiety is characterized by the presence of a nitro group (-NO2), which is strongly electron-withdrawing and highly polar.[1] This polarity allows for dipole-dipole interactions and potentially weak hydrogen bonding with polar solvents. The aromatic ring itself can participate in π-π stacking interactions. The nitro group generally enhances the solubility of aromatic compounds in polar solvents.[2]
-
The Octadecyl Ether Chain: This C18H37O- group is a long, nonpolar, and flexible alkyl chain. Its presence dominates the overall molecular character, rendering the molecule largely hydrophobic. Long alkyl chains significantly decrease solubility in polar solvents but increase it in nonpolar, hydrocarbon-based solvents due to favorable van der Waals forces.[3][4]
The ether linkage (-O-) provides a slight degree of polarity and can act as a hydrogen bond acceptor, but its influence is largely overshadowed by the long alkyl chain.[5] Consequently, the solubility of this compound is a delicate balance between the polar contributions of the nitrophenyl group and the extensive nonpolar nature of the octadecyl chain.
Predictive Analysis of Solubility
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The long octadecyl chain will be the primary driver of solubility in these solvents. Strong van der Waals interactions between the alkyl chain and the nonpolar solvent molecules are expected to lead to high solubility . Diethyl ether, being slightly polar, may show good solubility due to interactions with the ether linkage and the nitro group.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess a dipole moment but do not have acidic protons. The polar p-nitrophenyl group will interact favorably with these solvents. However, the long, nonpolar octadecyl chain will disfavor dissolution. Therefore, moderate to low solubility is anticipated, with solubility likely decreasing as the polarity of the solvent increases.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the nitro and ether groups can accept hydrogen bonds, the overwhelming hydrophobicity of the C18 chain will severely limit solubility.[3] Very low to negligible solubility is expected in these solvents, particularly in water.
This predictive framework provides a strong starting point for solvent selection in experimental work.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for the quantitative determination of this compound solubility.
Experimental Workflow
Caption: Logical relationship between solute-solvent properties and solubility outcome.
Conclusion and Recommendations
The solubility of this compound is a complex property governed by its amphipathic-like structure. The long octadecyl chain dictates a preference for nonpolar organic solvents, while the polar p-nitrophenyl group allows for limited interaction with more polar environments. For practical applications, researchers and drug development professionals should prioritize nonpolar solvents for complete dissolution and consider polar aprotic solvents for applications requiring moderate solubility or for purification processes like recrystallization where a solubility gradient is desirable. The use of polar protic solvents should be avoided unless the goal is to precipitate the compound. The provided experimental protocol offers a reliable method for obtaining quantitative solubility data, which is essential for informed decision-making in research and development.
References
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- Method for determining solubility of a chemical compound. (2005).
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- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE.
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An In-Depth Technical Guide to the Stability and Storage of p-Nitrophenyl Octadecyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for p-Nitrophenyl octadecyl ether (p-NPOE). As a Senior Application Scientist, this document synthesizes technical data with practical insights to ensure the integrity of this critical reagent in research and development settings. The stability of p-NPOE is paramount for the reliability and reproducibility of experimental outcomes.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C24H41NO3 and a molecular weight of 391.58 g/mol .[1] Its structure consists of a p-nitrophenol group linked to an octadecyl (C18) alkyl chain via an ether bond. The presence of the long lipophilic alkyl chain and the polar nitrophenyl group gives the molecule amphipathic properties, influencing its solubility and interaction with other molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H41NO3 | [1] |
| Molecular Weight | 391.58 g/mol | [1] |
| Appearance | Solid (Typical) | General Knowledge |
| Solubility | Soluble in organic solvents | General Knowledge |
Core Stability Profile
Under standard ambient conditions (room temperature), this compound is considered a chemically stable compound.[2] However, its long-term stability is contingent on proper storage and handling to mitigate degradation from environmental factors. The ether linkage and the nitroaromatic system are the primary sites susceptible to chemical degradation.
Impact of Temperature
pH Sensitivity and Hydrolysis
The ether linkage in p-NPOE is susceptible to hydrolysis, particularly under strong acidic or basic conditions. While the ether bond is generally more stable than an ester bond, prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to the cleavage of the ether linkage, yielding p-nitrophenol and octadecanol. The rate of hydrolysis is expected to be pH-dependent. Studies on related p-nitrophenyl esters show that the rate of hydrolysis increases in basic media.[4][5]
Photostability
Aromatic nitro compounds can be susceptible to photodegradation. Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of the molecule. While specific photostability studies on p-NPOE are limited, research on the photodegradation of p-nitrophenol indicates its susceptibility to degradation under UV light.[6] Therefore, it is imperative to protect p-NPOE from light.
Oxidative Stability and Peroxide Formation
Ethers are known to be susceptible to oxidation, which can lead to the formation of explosive peroxides over time, especially when exposed to air and light.[7][8] This is a critical safety concern for the long-term storage of all ether compounds. The presence of inhibitors can slow down this process. It is crucial to be aware of the age of the compound and to test for the presence of peroxides if it has been stored for an extended period, particularly if it has been opened.
Recommended Storage and Handling Conditions
To maintain the integrity and ensure the safety of this compound, the following storage and handling conditions are recommended based on information from safety data sheets of similar compounds and general chemical safety principles.
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended storage temperatures are often found on the product label.[9] | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage. | To prevent oxidative degradation and peroxide formation. |
| Container | Keep in a tightly closed, light-resistant container.[9][10] The original manufacturer's container is ideal. | To protect from moisture, air (oxygen), and light. |
| Ventilation | Store in a well-ventilated area.[9] | To safely disperse any potential vapors. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases.[2] | To prevent chemical reactions that could lead to degradation or hazardous situations. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting experimental results where this compound is used.
Hydrolysis
The primary degradation pathway under aqueous conditions is likely the hydrolysis of the ether bond.
-
Mechanism : The ether oxygen can be protonated under acidic conditions, making the adjacent carbon more susceptible to nucleophilic attack by water. Under basic conditions, while less common for ethers than esters, cleavage can still occur.
-
Products : p-Nitrophenol and Octadecanol.
Oxidation (Peroxide Formation)
In the presence of oxygen, ethers can undergo auto-oxidation to form hydroperoxides and peroxides.
-
Mechanism : This is a free-radical chain reaction initiated by light, heat, or metal contaminants. The hydrogen on the carbon atom adjacent to the ether oxygen is abstracted, and the resulting radical reacts with oxygen.
-
Products : Hydroperoxides and potentially explosive polymeric peroxides.
Photodegradation
Exposure to light can lead to the cleavage of bonds within the molecule.
-
Mechanism : The nitroaromatic ring can absorb UV light, leading to an excited state that can undergo various reactions, including cleavage of the ether bond or reactions involving the nitro group.
-
Products : A complex mixture of degradation products could be formed.
The following diagram illustrates the primary degradation pathways:
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for research applications, it is essential to perform stability assessments, particularly if the material has been stored for an extended period or under suboptimal conditions.
Visual Inspection
A simple yet crucial first step is the visual inspection of the material.
-
Examine the container : Check for any signs of damage, improper sealing, or discoloration.
-
Inspect the compound : Look for changes in color, appearance (e.g., clumping of a powder), or the presence of any crystalline deposits around the cap, which could indicate peroxide formation.
Peroxide Testing
For ethers that have been opened and stored for more than a few months, testing for peroxides is a critical safety measure.
-
Prepare a test solution : Dissolve a small amount of the p-NPOE in a suitable solvent like isopropanol.
-
Use a peroxide test strip : Dip the test strip into the solution and observe the color change according to the manufacturer's instructions.
-
Alternative method (Iodide test) : Add a few drops of a freshly prepared potassium iodide solution to the test solution. A yellow to brown color indicates the presence of peroxides.
Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient (p-NPOE) and the increase in the concentration of its degradation products.[11]
5.3.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a powerful technique for assessing the purity and stability of p-NPOE.
-
Principle : The method separates p-NPOE from its potential degradation products (like p-nitrophenol) based on their different polarities.
-
Typical Setup :
-
Column : C18 stationary phase.
-
Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection : UV detector set at a wavelength where both p-NPOE and its potential degradation products absorb, or at multiple wavelengths using a photodiode array (PDA) detector.
-
-
Procedure :
-
Prepare a standard solution of p-NPOE of known concentration.
-
Prepare a sample solution of the stored p-NPOE.
-
Inject both solutions into the HPLC system.
-
Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
The following diagram outlines a general workflow for stability testing:
Caption: Workflow for assessing the stability of this compound.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. While stable under ideal conditions, it is susceptible to degradation by heat, light, and extreme pH, and can form hazardous peroxides upon prolonged storage and exposure to air. Adherence to the recommended storage and handling procedures outlined in this guide will help to ensure the long-term stability and safety of this important chemical reagent. Regular stability assessments using appropriate analytical methods are strongly recommended, especially for older batches or those with an uncertain storage history.
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A Senior Application Scientist's Guide to the Williamson Ether Synthesis of p-Nitrophenyl Octadecyl Ether
Executive Summary
This technical guide provides a comprehensive overview of the Williamson ether synthesis as applied to the preparation of p-Nitrophenyl octadecyl ether. Authored for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explore the mechanistic underpinnings, strategic considerations for reactant selection, and process optimization. We detail a robust experimental protocol, including the strategic use of phase-transfer catalysis to enhance reaction efficiency. The guide emphasizes self-validating methodology through detailed sections on product purification, characterization by modern spectroscopic techniques, and a proactive troubleshooting guide. All technical claims are substantiated with citations to authoritative literature, ensuring a foundation of scientific integrity.
Introduction: The Strategic Synthesis of Aryl Ethers
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for its reliability and versatility in forming the ether linkage.[1][2][3] The reaction fundamentally involves the nucleophilic substitution of a halide by an alkoxide or phenoxide, proceeding via an S\N2 mechanism.[4][5][6] This method is paramount for preparing both symmetrical and asymmetrical ethers.[1][7]
The target molecule, this compound, is a long-chain alkyl aryl ether. Such molecules are of significant interest in materials science and medicinal chemistry, often serving as hydrophobic scaffolds, precursors for liquid crystals, or as substrates in biochemical assays. The synthesis presents a classic example of the strategic choices required to maximize yield and purity in a Williamson etherification.
Mechanistic Rationale and Strategic Reactant Selection
The synthesis of an ether requires the formation of a C-O bond. The Williamson synthesis accomplishes this through a bimolecular nucleophilic substitution (S\N2) pathway where an alkoxide or phenoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group, typically a halide.[4][5][7]
The S\N2 Mechanism
The reaction proceeds in two conceptual stages:
-
Deprotonation: The acidic proton of the alcohol or phenol is removed by a base to generate a potent nucleophile, the corresponding alkoxide or phenoxide. In the case of p-nitrophenol, the electron-withdrawing nitro group significantly increases the acidity of the phenolic proton compared to phenol itself, allowing for the use of moderately strong bases.
-
Nucleophilic Attack: The generated p-nitrophenoxide ion attacks the primary alkyl halide (1-bromooctadecane) in a concerted, backside attack, displacing the bromide leaving group.[1][4]
Caption: The S\N2 mechanism for this compound synthesis.
Causality of Reactant Choice
For an asymmetrical ether like this compound, two synthetic routes are theoretically possible:
-
Route A: p-Nitrophenoxide + 1-Bromooctadecane
-
Route B: Sodium octadecyloxide + p-Nitrohalobenzene
Route A is vastly superior. The S\N2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[7] It proceeds efficiently with methyl and primary alkyl halides but is significantly slower with secondary halides and generally fails with tertiary halides, where the competing E2 elimination reaction predominates.[2][5][8] 1-Bromooctadecane is a primary alkyl halide, making it an ideal substrate.[9]
Conversely, Route B would require a nucleophilic attack on an sp²-hybridized carbon of the benzene ring. This reaction, known as nucleophilic aromatic substitution (S\NAr), is generally difficult and requires harsh conditions unless the aromatic ring is heavily activated by multiple, strong electron-withdrawing groups.[6][10] Therefore, selecting the phenoxide as the nucleophile and the primary alkyl halide as the electrophile is the only logical and efficient pathway.
Field-Proven Experimental Protocol
This protocol incorporates best practices for maximizing yield and purity, including the optional but recommended use of a phase-transfer catalyst.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |
| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 | 279 | Toxic, Irritant |
| 1-Bromooctadecane | C₁₈H₃₇Br | 333.39 | 25-30 | 214-216 /12mmHg | May be harmful if swallowed |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | - | Irritant |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 102-104 | - | Irritant |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Repro. Toxin, Irritant |
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-nitrophenol (5.56 g, 40.0 mmol, 1.0 equiv.), potassium carbonate (8.29 g, 60.0 mmol, 1.5 equiv.), and tetrabutylammonium bromide (TBAB) (1.29 g, 4.0 mmol, 0.1 equiv.).
-
Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF).
-
Alkylation: While stirring, add 1-bromooctadecane (14.0 g, 42.0 mmol, 1.05 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting p-nitrophenol spot has disappeared.
-
Cooling and Quenching: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A solid precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with water (3 x 100 mL) to remove DMF and inorganic salts, followed by a wash with cold methanol (50 mL) to remove unreacted 1-bromooctadecane.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol to yield pure this compound as a pale yellow solid.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the yield, melting point, and characterize the product using IR and NMR spectroscopy.
Caption: Experimental workflow for the synthesis of this compound.
Rationale for Experimental Choices
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a suitable base for deprotonating the acidic p-nitrophenol. It is inexpensive, easy to handle, and the resulting bicarbonate/carbonate salts are easily removed during the aqueous workup.[3][6]
-
Solvent: A polar aprotic solvent like DMF is ideal.[6][8][11] It readily dissolves the ionic p-nitrophenoxide salt while poorly solvating the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the S\N2 reaction.[8]
-
Phase-Transfer Catalyst (PTC): While the reaction can proceed without it, a PTC like TBAB significantly enhances the reaction rate.[12][13] The quaternary ammonium cation (Bu₄N⁺) forms an ion pair with the p-nitrophenoxide anion, increasing its solubility and reactivity in the organic phase where the alkyl halide resides, thus facilitating the reaction.[14][15] This is particularly useful for achieving reasonable reaction times at moderate temperatures.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Result |
| Appearance | Pale yellow crystalline solid |
| Melting Point | A sharp melting point is expected, distinguishing it from starting materials. |
| ¹H NMR (CDCl₃) | δ ~8.2 ppm (d, 2H, Ar-H ortho to NO₂); δ ~6.9 ppm (d, 2H, Ar-H ortho to O-CH₂); δ ~4.1 ppm (t, 2H, -O-CH₂-); δ ~1.8 ppm (quintet, 2H, -O-CH₂-CH₂-); δ ~1.2-1.5 ppm (m, 30H, -(CH₂)₁₅-); δ ~0.9 ppm (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~164 ppm (Ar C-O); δ ~141 ppm (Ar C-NO₂); δ ~126 ppm (Ar C-H ortho to NO₂); δ ~115 ppm (Ar C-H ortho to O-CH₂); δ ~70 ppm (-O-CH₂-); δ ~32, 29, 26, 23 ppm (Alkyl chain carbons); δ ~14 ppm (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~2920, 2850 (C-H stretch, alkyl); ~1590, 1340 (N-O stretch, NO₂); ~1250 (C-O-C stretch, aryl ether); ~850 (C-H bend, p-disubstituted) |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The combination of these techniques provides unambiguous confirmation of the product's structure.[16]
Troubleshooting and Process Optimization
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation. 2. Reaction temperature too low or time too short. 3. Wet reagents or solvent. | 1. Ensure the base (K₂CO₃) is anhydrous and used in sufficient excess (1.5-2.0 equiv.). 2. Monitor reaction by TLC and extend heating time if necessary. Consider a modest temperature increase (e.g., to 100 °C). 3. Use anhydrous solvent and dry reagents thoroughly. |
| Presence of starting p-nitrophenol | Incomplete reaction. | Extend reaction time or slightly increase the temperature. Ensure efficient stirring. |
| Side Product Formation (Alkene) | E2 elimination of 1-bromooctadecane.[2][4] | This is minimal with primary halides but can be exacerbated by excessively high temperatures or a very strong, sterically hindered base. Maintain the recommended temperature range. |
| Oily product that won't crystallize | Presence of unreacted 1-bromooctadecane or other impurities. | Wash the crude product thoroughly with a solvent that dissolves the impurity but not the product (e.g., cold hexane or methanol). Ensure the recrystallization solvent is appropriate and use seeding if necessary. |
Safety and Handling
-
p-Nitrophenol: Toxic and an irritant. Avoid inhalation and skin contact. Handle in a well-ventilated fume hood.
-
1-Bromooctadecane: May cause skin and eye irritation. Standard laboratory PPE (gloves, safety glasses) is required.
-
N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. It is readily absorbed through the skin. Always handle in a fume hood and wear appropriate gloves.
-
Potassium Carbonate: A mild irritant. Avoid creating dust.
All procedures should be conducted in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
The Williamson ether synthesis provides a direct and efficient pathway to this compound. Strategic selection of a primary alkyl halide and a phenoxide nucleophile is critical to favoring the desired S\N2 mechanism and avoiding competing side reactions. By employing a polar aprotic solvent, a suitable base, and a phase-transfer catalyst, the reaction can be performed under moderate conditions to achieve high yields of the pure product. The detailed protocol and troubleshooting guide presented herein offer a robust framework for researchers to successfully synthesize this and related long-chain alkyl aryl ethers for applications across the scientific disciplines.
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Synthesis of p-nitrophenol under normal pressure with A-1 phase transfer catalysis. (2006, August). ResearchGate. Retrieved January 12, 2026, from [Link]
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Contribution of phase transfer catalyst to green chemistry: A review. (2023). Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved January 12, 2026, from [Link]
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PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. Retrieved January 12, 2026, from [Link]
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Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved January 12, 2026, from [Link]
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Al-Abdullah, E. S., et al. (2018). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 23(11), 2977. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Purification of p-Nitrophenyl Octadecyl Ether
Abstract
This comprehensive technical guide provides a detailed exploration of the purification methodologies for p-Nitrophenyl octadecyl ether, a crucial long-chain aryl ether intermediate in various research and development applications. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep dive into the underlying chemical principles governing the separation of the target compound from common impurities. We will dissect the nuances of recrystallization and column chromatography, providing field-proven protocols and explaining the rationale behind the selection of solvents, adsorbents, and operational parameters. This guide is designed to be a self-validating system, empowering the reader with the knowledge to not only execute these purification techniques but also to troubleshoot and adapt them to their specific experimental context.
Introduction: Understanding the Synthetic Landscape and Impurity Profile
This compound is typically synthesized via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This SN2 reaction involves the nucleophilic attack of the p-nitrophenoxide ion on an 18-carbon alkyl halide, such as 1-bromooctadecane or 1-iodooctadecane. The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the reaction.[4][5]
While the Williamson ether synthesis is efficient, it is not without potential side reactions and impurities that necessitate subsequent purification steps.[1] A thorough understanding of these impurities is paramount for designing an effective purification strategy.
Common Impurities in Crude this compound:
-
Unreacted p-Nitrophenol: Due to incomplete reaction or unfavorable equilibrium, the starting phenolic compound is often a major impurity. Its acidic nature and high polarity distinguish it from the desired ether product.
-
Unreacted Octadecyl Halide: The starting alkylating agent may also remain in the reaction mixture. Its nonpolar character contrasts sharply with both the p-nitrophenol and the product.
-
Dialkylation Products (Minor): While less common with primary alkyl halides, side reactions can occasionally lead to the formation of other ether species.
-
Elimination Products (Minor): The basic conditions required for the formation of the phenoxide can sometimes promote the E2 elimination of the alkyl halide, leading to the formation of octadecene.[1][5]
-
Solvent Residues: Residual high-boiling solvents like DMF can be carried through the initial work-up.
The successful purification of this compound hinges on exploiting the significant differences in polarity and solubility between the desired product and these common process-related impurities.
Foundational Purification Strategies: A Dichotomy of Techniques
The purification of this compound is primarily achieved through two powerful and complementary techniques: recrystallization and column chromatography . The choice between these methods, or their sequential use, depends on the scale of the synthesis, the nature and quantity of the impurities, and the desired final purity.
Diagram: General Purification Workflow
Caption: High-level decision workflow for purifying this compound.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is a highly effective technique for removing significant quantities of impurities, particularly unreacted starting materials.[6] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at its boiling point.
Solvent Selection: The Critical First Step
The key to successful recrystallization is the selection of an appropriate solvent. For this compound, a compound with a nonpolar octadecyl chain and a polar p-nitrophenyl group, a solvent of intermediate polarity is often optimal.
| Solvent System | Rationale for Use | Key Considerations |
| Ethanol/Water | Ethanol readily dissolves the ether at elevated temperatures, while water acts as an anti-solvent, inducing crystallization upon cooling. This system is excellent for removing both polar (p-nitrophenol) and nonpolar (octadecyl halide) impurities. | The ratio of ethanol to water is critical and may require empirical optimization. |
| Isopropanol | A single-solvent system that often provides good solubility at high temperatures and poor solubility at low temperatures for the target compound. | Slower cooling rates are recommended to promote the formation of well-defined crystals. |
| Hexane/Ethyl Acetate | A nonpolar/polar solvent mixture that can be fine-tuned to achieve the desired solubility profile. Hexane helps to keep nonpolar impurities in solution while the desired ether crystallizes. | The initial dissolution should be in a minimal amount of the more polar solvent (ethyl acetate) before adding the nonpolar anti-solvent (hexane). |
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure supersaturation upon cooling.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. The process can be further enhanced by subsequently placing the flask in an ice bath.[6] If crystallization does not initiate, scratching the inside of the flask with a glass rod can create nucleation sites.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography: For High-Purity Applications
When very high purity is required, or when dealing with a complex mixture of impurities with similar polarities, column chromatography is the method of choice.[7][8] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.
Diagram: Column Chromatography Workflow
Caption: Step-by-step workflow for column chromatography purification.
Selection of Stationary and Mobile Phases
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of this compound due to its polarity and ability to effectively separate compounds with varying polarities.[8]
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.
| Component | Polarity | Elution Order |
| Octadecene/Octadecyl Halide | Nonpolar | First |
| This compound | Intermediate | Second |
| p-Nitrophenol | Polar | Last (or remains on the column) |
Step-by-Step Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique generally results in better separation than direct liquid loading.[9] Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. The nonpolar impurities will travel down the column most quickly. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., moving from 95:5 to 80:20 hexane:ethyl acetate). This will progressively elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Purity Assessment: The Final Verification
Following purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. A single spot for the purified sample indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of any remaining impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Conclusion
The purification of this compound is a critical step in its synthesis, ensuring its suitability for downstream applications. By leveraging the principles of differential solubility and polarity, recrystallization and column chromatography serve as powerful tools for the removal of common process-related impurities. A systematic approach to solvent selection, protocol execution, and purity analysis, as outlined in this guide, will enable researchers and scientists to consistently obtain high-purity this compound. The choice of methodology will ultimately be dictated by the scale of the reaction and the specific purity requirements of the intended application.
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A Technical Guide to the Spectroscopic Characterization of p-Nitrophenyl Octadecyl Ether
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of p-Nitrophenyl octadecyl ether. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles and practical methodologies for confirming the structure and purity of this long-chain aromatic compound.
Introduction
This compound (C24H41NO3) is a molecule of interest in various chemical and biological research areas. Its structure, featuring a polar p-nitrophenyl head group and a long, nonpolar octadecyl tail, imparts amphiphilic properties. Accurate structural elucidation and purity assessment are paramount for its application, necessitating robust analytical techniques like NMR and mass spectrometry. This guide offers a detailed exploration of these methods as applied to this compound, moving beyond procedural steps to explain the rationale behind experimental choices and data interpretation.
The most common synthetic route to this compound is a nucleophilic substitution reaction, typically involving a salt of p-nitrophenol and an octadecyl halide. This straightforward synthesis still requires rigorous characterization of the final product to ensure complete reaction and absence of starting materials and byproducts.
Molecular Structure and Analytical Workflow
The structural confirmation of this compound relies on a synergistic approach using both NMR and mass spectrometry. NMR provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and can offer insights into fragmentation patterns.
Caption: General workflow from synthesis to spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing properties for moderately polar to nonpolar compounds and its single residual proton peak at ~7.26 ppm, which is easily identifiable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is particularly useful for resolving the overlapping methylene signals in the long alkyl chain.
-
Data Acquisition:
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the p-nitrophenyl group and the aliphatic protons of the octadecyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 2H | Ar-H ortho to -NO₂ |
| ~6.95 | d | 2H | Ar-H ortho to -O- |
| ~4.05 | t | 2H | -O-CH₂- |
| ~1.80 | quintet | 2H | -O-CH₂-CH₂- |
| ~1.45 - 1.25 | m | 30H | -(CH₂)₁₅- |
| ~0.88 | t | 3H | -CH₃ |
Causality Behind Assignments:
-
The aromatic protons ortho to the electron-withdrawing nitro group are deshielded and thus appear at the lowest field (~8.20 ppm). The protons ortho to the electron-donating ether group are shielded and appear at a higher field (~6.95 ppm). Both signals are doublets due to coupling with their adjacent aromatic protons.
-
The methylene protons directly attached to the ether oxygen (-O-CH₂-) are deshielded by the electronegative oxygen and appear as a triplet around 4.05 ppm, coupled to the adjacent methylene group.
-
The terminal methyl group (-CH₃) of the octadecyl chain is the most shielded and appears as a triplet around 0.88 ppm, coupled to the adjacent methylene group.
-
The remaining methylene protons of the long alkyl chain overlap in a complex multiplet in the range of 1.45-1.25 ppm.
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | Ar-C-O |
| ~141.5 | Ar-C-NO₂ |
| ~125.8 | Ar-C ortho to -NO₂ |
| ~114.5 | Ar-C ortho to -O- |
| ~69.0 | -O-CH₂- |
| ~31.9 - 22.7 | -(CH₂)₁₆- |
| ~14.1 | -CH₃ |
Causality Behind Assignments:
-
The aromatic carbons attached to the electronegative oxygen and nitro groups are quaternary and appear at the lowest field.
-
The carbon of the methylene group attached to the ether oxygen is deshielded and appears around 69.0 ppm.
-
The carbons of the long alkyl chain appear in a cluster between 31.9 and 22.7 ppm.
-
The terminal methyl carbon is the most shielded and appears at the highest field, around 14.1 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, as it is a soft ionization technique that typically results in a prominent molecular ion peak with minimal fragmentation.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain an accurate mass measurement.
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Mass Spectral Data Interpretation
The expected exact mass of this compound (C24H41NO3) is 391.3086 g/mol .[1] In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecule [M+H]⁺ or as an adduct with other cations present in the mobile phase (e.g., [M+Na]⁺).
| m/z | Ion |
| 392.3165 | [M+H]⁺ |
| 414.2984 | [M+Na]⁺ |
Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can occur. A common fragmentation pathway for nitrophenyl ethers is the cleavage of the ether bond.[2] This would result in the loss of the octadecyl chain as octadecene, leading to a fragment corresponding to p-nitrophenol.
Caption: Proposed ESI-MS fragmentation pathway.
Conclusion
The combined application of NMR and mass spectrometry provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon-hydrogen framework, while high-resolution mass spectrometry validates the elemental composition and molecular weight. The methodologies and data interpretations presented in this guide serve as a comprehensive resource for researchers working with this and structurally related molecules, ensuring the scientific integrity of their work.
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The Versatility of Long-Chain Aryl Ethers in Biochemical Applications: A Technical Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern biochemistry and drug discovery, the quest for novel molecular architectures that offer both structural rigidity and conformational flexibility is paramount. Long-chain aryl ethers, a class of organic compounds characterized by two or more aromatic rings connected by an ether linkage and appended with an extended aliphatic or polyether chain, have emerged as a "privileged scaffold."[1] Their unique physicochemical properties, including metabolic stability, lipophilicity, and the capacity for specific, high-affinity interactions with biological macromolecules, have positioned them as versatile tools for researchers, scientists, and drug development professionals.[2] This technical guide provides an in-depth exploration of the core applications of long-chain aryl ethers in biochemistry, moving beyond a mere listing of possibilities to elucidate the underlying principles and experimental considerations that drive their utility. We will delve into their roles as modulators of G-protein coupled receptors (GPCRs), inhibitors of key enzymatic pathways, and emerging players in the sophisticated fields of targeted protein degradation and the manipulation of protein-protein interactions.
I. Modulating the Signals of Life: Long-Chain Aryl Ethers as GPCR Ligands
G-protein coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The ability to selectively modulate GPCR activity is a cornerstone of modern pharmacology. Long-chain arylpiperazines, a prominent subclass of long-chain aryl ethers, have proven to be a remarkably versatile template for designing potent and selective ligands for various GPCRs, particularly serotonin (5-HT) receptors.[3][4]
The Archetype: Long-Chain Arylpiperazines and Serotonin Receptor Modulation
The long-chain arylpiperazine scaffold typically consists of an arylpiperazine moiety connected via a flexible alkyl or alkyl-ether chain to another cyclic system. This tripartite structure allows for fine-tuning of the molecule's affinity and functional activity at multiple receptor subtypes.[3] The arylpiperazine group often serves as the primary pharmacophore, interacting with key residues in the orthosteric binding pocket of the receptor. The linker, or "long-chain," plays a crucial role in positioning the terminal cyclic group, which can interact with secondary or allosteric binding sites, thereby influencing selectivity and functional outcome (agonist, antagonist, or partial agonist).[4]
A compelling example is the development of multi-target ligands for neurodevelopmental disorders such as Autism Spectrum Disorder (ASD). Research has shown that modulating a combination of serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT7, may offer therapeutic benefits.[4][5] Long-chain arylpiperazine derivatives have been designed to possess specific affinity profiles for these receptors. For instance, compounds have been identified that act as dual 5-HT1A/5-HT7 receptor agonists while also exhibiting 5-HT2A receptor antagonism.[4]
Key Physicochemical Properties and their Impact:
The lipophilicity and topological polar surface area (TPSA) of these molecules are critical for their ability to cross the blood-brain barrier and reach their CNS targets. The long alkyl chain contributes to the overall lipophilicity, which must be carefully balanced to ensure adequate aqueous solubility and prevent non-specific binding.[6][7]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel long-chain arylpiperazine ligands follows a structured workflow, beginning with rational design and synthesis, followed by rigorous biological characterization.
Caption: A streamlined workflow for an in vitro kinase inhibition assay.
III. The Next Frontier: Long-Chain Aryl Ethers in Targeted Protein Degradation and as Molecular Glues
The ability to selectively eliminate disease-causing proteins, rather than merely inhibiting them, represents a paradigm shift in drug discovery. Targeted Protein Degradation (TPD) utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to achieve this. [8]
Long-Chain Aryl Ethers as PROTAC Linkers
Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, bringing them into close proximity and inducing the ubiquitination and subsequent degradation of the target. [9]A PROTAC consists of a target-binding ligand, an E3 ligase-binding ligand, and a linker connecting the two.
The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex. [1]Long-chain aryl ethers, with their defined stereochemistry and tunable length, are attractive candidates for use as linkers in PROTAC design. The ether linkages can improve physicochemical properties such as cell permeability compared to amide-based linkers. [9]Furthermore, the inclusion of aryl groups within the linker can introduce conformational rigidity, which may help to pre-organize the PROTAC into a bioactive conformation. [1]
Caption: The mechanism of action of a PROTAC featuring a long-chain aryl ether linker.
Emerging Role as Molecular Glues
Molecular glues are small molecules that induce or stabilize protein-protein interactions. [10][11]Unlike PROTACs, which are bifunctional, molecular glues are typically monovalent and work by altering the surface of one protein to increase its affinity for another. [11]The most well-known examples, such as the immunomodulatory drugs (IMiDs), reprogram E3 ligases to degrade neosubstrates. [2] The structural characteristics of long-chain aryl ethers, particularly their ability to present multiple interaction motifs over an extended surface, suggest their potential to act as molecular glues. An aryl ether could simultaneously engage with two proteins, effectively "gluing" them together. This could be particularly relevant for targeting protein-protein interactions that are otherwise considered "undruggable" due to their large, flat, and featureless interfaces. While this application is still largely conceptual, the unique topology of long-chain aryl ethers makes them intriguing candidates for this emerging therapeutic modality.
IV. Conclusion and Future Perspectives
Long-chain aryl ethers represent a class of molecules with immense potential in biochemistry and drug discovery. Their proven utility as modulators of GPCRs and enzyme inhibitors is well-established, with long-chain arylpiperazines standing out as a particularly successful scaffold for CNS drug development. The future of this chemical class is even more exciting, with emerging applications in targeted protein degradation and as molecular glues poised to tackle some of the most challenging targets in human disease.
As our understanding of the structural and dynamic nature of protein-protein interactions deepens, the rational design of long-chain aryl ethers to modulate these interactions will undoubtedly become more sophisticated. Advances in synthetic chemistry will enable the creation of more diverse and complex long-chain aryl ether libraries, while new biophysical techniques will provide greater insight into their mechanisms of action. For researchers and drug development professionals, the versatile and adaptable nature of the long-chain aryl ether scaffold offers a powerful tool to probe biological systems and develop the next generation of innovative therapeutics.
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Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings. PMC. Available from: [Link]
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Quaternized aryl ether-free polyaromatics for alkaline membrane fuel cells: synthesis, properties, and performance – a topical review. Journal of Materials Chemistry A. Available from: [Link]
-
GPCR oligomer. Wikipedia. Available from: [Link]
-
Diversifying the repertoire of G protein-coupled receptors through oligomerization. PMC. Available from: [Link]
Sources
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical probes for drug-induced liver injury imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent, nonsteroidal selective androgen receptor modulators (SARMs) based on 8H-[1,4]oxazino[2,3-f]quinolin-8-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics-reports.org [biophysics-reports.org]
Methodological & Application
Application Notes & Protocols: p-Nitrophenyl Octadecyl Ether as a Novel Chromogenic Substrate for Probing Ether-Cleaving Enzymes
Introduction: The Challenge and Opportunity of an Ether Linkage
In the landscape of enzyme substrates, p-nitrophenyl (pNP) derivatives are ubiquitous tools for the colorimetric assay of hydrolytic enzymes. The enzymatic release of the p-nitrophenolate anion, with its characteristic yellow color, provides a simple and robust method for quantifying enzyme activity. While p-nitrophenyl esters are standard substrates for lipases and esterases, the chemically analogous ether, p-Nitrophenyl octadecyl ether (pNP-OC18) , presents a fundamentally different scientific challenge and opportunity.
The ether bond (C-O-C) is significantly more stable and resistant to cleavage than the ester bond (C-O-C=O). Consequently, pNP-OC18 is not a substrate for conventional lipases or esterases , which are incapable of hydrolyzing this linkage under physiological conditions. This inherent stability, however, makes pNP-OC18 an exceptional candidate substrate for a more specialized and sought-after class of enzymes: etherases .
This application note provides a technical guide for researchers, scientists, and drug development professionals on the use of this compound as a novel tool. We will not present a standard assay for a common enzyme. Instead, we will establish a framework for using pNP-OC18 to discover, characterize, and assay potent ether-bond cleaving enzymes , such as cytochrome P450 monooxygenases and lignin-degrading β-etherases. The long octadecyl chain provides a hydrophobic anchor, making this substrate particularly useful for probing enzymes with deep, non-polar active sites.
Principle of the Assay
The core principle relies on the enzymatic cleavage of the ether bond in pNP-OC18. This reaction releases p-nitrophenol (pNP). In an alkaline environment (pH > 7.2), pNP is deprotonated to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-410 nm. The rate of increase in absorbance is directly proportional to the rate of enzymatic cleavage, allowing for real-time kinetic analysis.
The challenge lies in identifying enzyme systems capable of catalyzing this difficult reaction. The two most promising classes of enzymes are Cytochrome P450s, which perform oxidative cleavage, and certain glutathione S-transferases (GSTs) known as β-etherases, which are involved in lignin degradation.
Protocol 1: Assay for P450 Activity using Liver Microsomes
This protocol provides a framework for screening microsomal preparations for pNP-OC18 cleavage activity.
A. Materials & Reagents
| Reagent | Specification |
| This compound (pNP-OC18) | High purity (>98%) |
| Liver Microsomes (e.g., rat, human) | Protein concentration of ~20 mg/mL |
| Potassium Phosphate Buffer | 100 mM, pH 7.4 |
| NADPH Regenerating System | Solution A: 26 mg/mL NADP⁺, 66 mg/mL G6P |
| Solution B: 40 U/mL G6PDH in 5 mM Na Citrate | |
| Magnesium Chloride (MgCl₂) | 1 M stock solution |
| pNP-OC18 Substrate Stock | 10 mM in DMSO or 2-propanol |
| Stop Solution | 2 M NaOH |
| P450 Inhibitor (Control) | e.g., Metyrapone (100 mM stock in DMSO) |
B. Assay Procedure
-
Prepare NADPH Regenerating System Mix: On ice, mix 10 parts Solution A with 1 part Solution B. Prepare fresh.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 200 µL:
-
157 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
2 µL of 1 M MgCl₂ (Final: 10 mM)
-
20 µL of NADPH Regenerating System Mix
-
10 µL of Liver Microsomes (Final: 1 mg/mL protein)
-
-
Control Wells: Prepare parallel reactions:
-
No NADPH: Replace the NADPH Regenerating System Mix with buffer.
-
Inhibitor Control: Add 2 µL of metyrapone stock (Final: 1 mM) to a reaction tube.
-
No Enzyme: Replace microsomes with buffer.
-
-
Pre-incubation: Equilibrate the reaction mixtures at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 2 µL of the 10 mM pNP-OC18 substrate stock (Final: 100 µM). Vortex gently.
-
Incubation: Incubate at 37°C for a set time course (e.g., 0, 15, 30, 60, 90 minutes). A shaking water bath is recommended to ensure substrate dispersion.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 2 M NaOH. This also ensures full color development of any released p-nitrophenol.
-
Clarification: Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Measurement: Transfer 200 µL of the clear supernatant to a 96-well plate and measure the absorbance at 405 nm.
C. Data Analysis
-
Construct a standard curve using known concentrations of p-nitrophenol (0-200 µM) in the final assay buffer composition (including stop solution).
-
Subtract the absorbance of the "No Enzyme" control from all other readings.
-
Convert absorbance values to the concentration of pNP produced using the standard curve.
-
Plot pNP concentration vs. time. True P450 activity should be NADPH-dependent and significantly reduced in the presence of a P450 inhibitor.
Application II: Discovery of Novel Lignin-Degrading β-Etherases
The cleavage of β-O-4 aryl ether bonds is the most critical step in lignin depolymerization. [1][2]Specialized bacteria have evolved multi-enzyme pathways for this purpose, featuring β-etherases that catalyze a glutathione-dependent nucleophilic attack on the ether bond. [3][4]pNP-OC18, while not a natural lignin dimer, can serve as a surrogate substrate to screen for novel β-etherases from microbial sources, particularly those with high hydrophobicity.
Mechanism Insight: Glutathione-Dependent Nucleophilic Attack
In many characterized systems, the carbon alpha to the ether linkage must first be oxidized to a ketone by a dehydrogenase. [2][4]This enhances the electrophilicity of the beta-carbon, making it susceptible to nucleophilic attack by the thiolate group of glutathione (GSH), thereby cleaving the ether bond. A recently developed chromogenic substrate for β-etherases, PNPAV, confirms the utility of a p-nitrophenoxy leaving group for detecting this activity. [5][6]
Protocol 2: Two-Stage Assay for β-Etherase Activity from Cell Lysates
This protocol is designed as a screen for discovering β-etherase systems in bacterial lysates, which may contain both the required dehydrogenase and the β-etherase itself.
A. Materials & Reagents
| Reagent | Specification |
| This compound (pNP-OC18) | High purity (>98%) |
| Bacterial Cell Lysate | Prepared from a candidate microbial strain |
| Tris-HCl Buffer | 50 mM, pH 8.5 |
| Nicotinamide Adenine Dinucleotide (NAD⁺) | 100 mM stock in water |
| Reduced Glutathione (GSH) | 200 mM stock in buffer, pH adjusted to ~7.0 |
| pNP-OC18 Substrate Emulsion | 5 mM pNP-OC18, 1% (w/v) Gum Arabic in buffer, sonicated |
| Stop Solution | 1 M Na₂CO₃ |
B. Assay Procedure
-
Reaction Setup: In a 96-well plate, set up the following 200 µL reactions:
-
Complete System: 50 µL Tris-HCl buffer, 20 µL NAD⁺ (Final: 10 mM), 20 µL GSH (Final: 20 mM), 50 µL Cell Lysate, 60 µL Substrate Emulsion.
-
Control 1 (No NAD⁺): Replace NAD⁺ with buffer. (Tests for dehydrogenase-independent activity).
-
Control 2 (No GSH): Replace GSH with buffer. (Tests for GSH-dependence).
-
Control 3 (No Enzyme): Replace Cell Lysate with buffer. (Tests for non-enzymatic hydrolysis).
-
-
Incubation: Seal the plate and incubate at 30°C (or the optimal growth temperature of the microbe) for an extended period (e.g., 2, 4, 8, 24 hours), with shaking.
-
Stop and Read (Endpoint): After each time point, stop the reaction by adding 50 µL of 1 M Na₂CO₃. Measure absorbance at 405 nm.
C. Data Analysis & Interpretation
-
A significant increase in absorbance in the "Complete System" well compared to all controls indicates the presence of a complete, two-step β-etherase pathway.
-
Activity in the "No NAD⁺" well but not the "No GSH" well could suggest a novel dehydrogenase-independent β-etherase.
-
The long octadecyl chain of pNP-OC18 makes substrate availability a key factor. The use of emulsifying agents like gum arabic or detergents (e.g., Triton X-100 at 0.1%) may be necessary to improve results.
Conclusion and Future Perspectives
This compound is a challenging but potentially highly rewarding substrate. Its resistance to cleavage by common hydrolases makes it a specific tool for interrogating the activity of powerful oxidative and nucleophilic enzyme systems. The protocols outlined here provide a starting point for researchers aiming to discover novel biocatalysts for applications in bioremediation, biomass conversion, and drug metabolism. Successful identification of an enzyme that efficiently cleaves pNP-OC18 would represent a significant finding, pointing to a robust catalyst with potential activity on other recalcitrant ether-linked molecules, such as those found in lignin, plastics, or persistent environmental pollutants.
References
- Ohe, T., Mashino, T., & Hirobe, M. (1994). Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450. Archives of Biochemistry and Biophysics, 310(2), 402-409.
- Deeble, A., et al. (2023).
- Weber, C., et al. (2020). Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer. Green Chemistry.
- Prates, E. T., et al. (2018). Catalytic Mechanism of Aryl-Ether Bond Cleavage in Lignin by LigF and LigG. OSTI.GOV.
- Higuchi, Y., et al. (2018). Bacterial Enzymes for the Cleavage of Lignin β-Aryl Ether Bonds: Properties and Applications.
- Longe, K., et al. (2018). Selective Cleavage of Lignin β-O-4 Aryl Ether Bond by β-Etherase of the White-Rot Fungus Dichomitus squalens. ACS Sustainable Chemistry & Engineering.
- Camacho-Aguilar, Á., et al. (2024).
- Pliego, J. R. (2015). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. UU Diva.
- Guengerich, F. P. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of Steroid Biochemistry and Molecular Biology.
- Grötzinger, K., et al. (2003). Evidence of cytochrome P450-catalyzed cleavage of the ether bond of phenoxybutyrate herbicides in Rhodococcus erythropolis K2-3. Applied Microbiology and Biotechnology.
- Leroux, M., et al. (2015). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology.
- Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
- Smith, M. D., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal.
- Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Helier Scientific Ltd.
- Chen, J., et al. (2021).
- GoldBio. (n.d.). Chromogenic Assays: What they are and how they are used in research. Gold Biotechnology.
- GoldBio. (n.d.).
- Koop, D. R. (1985). p-Nitrophenyl Vinyl Ether, a Novel Substrate for the Assay of Cytochrome P-450 Dependent Olefinic Epoxidation in Hepatic Microsomes. Journal of Pharmacobio-Dynamics.
- Macías-Arvizu, V., et al. (2023). Cloning, expression, and biochemical characterization of β-etherase LigF from Altererythrobacter sp. B11. International Journal of Biological Macromolecules.
- Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science.
Sources
- 1. The chemical logic of enzymatic lignin degradation - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05298B [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a rapid assay for β-etherase activity using a novel chromogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning, expression, and biochemical characterization of β-etherase LigF from Altererythrobacter sp. B11 - PMC [pmc.ncbi.nlm.nih.gov]
enzyme assay using p-Nitrophenyl octadecyl ether
Application Note & Protocol
Introduction: Distinguishing Ethers from Esters in Enzyme Assays
The p-nitrophenyl (pNP) moiety is a cornerstone of chromogenic enzyme assays. Its utility lies in the release of p-nitrophenol, a vivid yellow compound under alkaline conditions, which provides a simple and robust spectrophotometric readout of enzyme activity. However, the nature of the chemical bond linking the pNP group to the rest of the substrate dictates the class of enzymes that can be effectively assayed.
A common point of confusion is the distinction between p-nitrophenyl esters and p-nitrophenyl ethers.
-
p-Nitrophenyl Esters (e.g., p-nitrophenyl butyrate, myristate, or palmitate) possess an ester bond (-C(=O)-O-). This bond is the target for hydrolase enzymes such as lipases, esterases, and some proteases.[1][2][3] The reaction is a hydrolysis that cleaves the ester linkage.
-
p-Nitrophenyl Ethers (e.g., p-Nitrophenyl octadecyl ether) are characterized by a more chemically stable ether bond (-C-O-C-). This bond is resistant to hydrolytic cleavage by lipases and esterases. Instead, p-nitrophenyl ethers serve as valuable substrates for oxidative enzymes , most notably cytochrome P450 monooxygenases (CYPs) , which catalyze the oxidative cleavage (O-dealkylation) of the ether linkage.[4]
This application note provides a comprehensive guide to the principles and practice of using this compound as a model long-chain substrate to assay cytochrome P450s or other ether-cleaving enzymes. We will detail the assay principle, a step-by-step protocol, and critical considerations for robust assay development.
Assay Principle: Oxidative Cleavage of the Ether Bond
The assay quantifies enzyme activity by measuring the rate of p-nitrophenol release following the oxidative cleavage of the ether bond in this compound. In the case of a cytochrome P450-mediated reaction, the enzyme utilizes molecular oxygen and reducing equivalents, typically supplied by NADPH via an NADPH-cytochrome P450 reductase, to hydroxylate the carbon adjacent to the ether oxygen.[4] This unstable intermediate then spontaneously rearranges, cleaving the ether bond to release p-nitrophenol and the corresponding aldehyde (octadecanal).
The liberated p-nitrophenol is colorless at neutral pH. Upon addition of a strong base (e.g., NaOH) to stop the reaction, the p-nitrophenol is deprotonated to the p-nitrophenolate ion. This ion exhibits a strong absorbance at approximately 405-410 nm, and its concentration is directly proportional to the enzyme's activity.[5][6]
Caption: Reaction pathway for the oxidative cleavage of a p-nitrophenyl ether.
Key Considerations for Assay Development
Designing a robust assay with a lipophilic substrate like this compound requires careful optimization.
-
Substrate Solubility: This is the most significant challenge. The long C18 alkyl chain renders the substrate virtually insoluble in aqueous buffers.
-
Action: A stock solution must be prepared in an organic solvent such as isopropanol, acetonitrile, or DMSO.[3][5] For the assay itself, the substrate must be emulsified in the aqueous buffer using a non-ionic detergent like Triton X-100 or by vigorous sonication to form a stable, milky emulsion.[7] This ensures the substrate is accessible to the enzyme.
-
-
Enzyme System: Cytochrome P450s are membrane-bound enzymes and require specific cofactors.
-
Source: The enzyme source can be purified recombinant P450s, but more commonly, it is a preparation of liver microsomes, which contain a spectrum of P450 enzymes and the necessary NADPH-cytochrome P450 reductase.
-
Cofactors: The reaction is critically dependent on a continuous supply of reducing equivalents, making a sufficient concentration of NADPH essential. The assay should be initiated by adding either the substrate or NADPH.
-
-
Controls are Essential: To ensure the measured activity is specific, multiple controls must be run in parallel.
-
No-Enzyme Control: Substrate in buffer without enzyme. This corrects for any non-enzymatic, spontaneous hydrolysis of the substrate.[6]
-
No-Cofactor Control: Substrate and enzyme in buffer, but without NADPH. This confirms the activity is NADPH-dependent, a hallmark of P450 enzymes.
-
No-Substrate Control (Blank): Enzyme and cofactors in buffer. This accounts for any background absorbance from the enzyme preparation or buffer components.
-
Detailed Protocols
Reagent Preparation
The following table summarizes the preparation of key reagents for the assay.
| Reagent | Component | Instructions | Storage |
| Assay Buffer | 50 mM Potassium Phosphate, pH 7.4 | Dissolve appropriate amounts of monobasic and dibasic potassium phosphate in deionized water. Adjust pH to 7.4 at the intended assay temperature (e.g., 37°C). | 4°C |
| Substrate Stock | 10 mM this compound | Dissolve 42.16 mg of this compound in 10 mL of isopropanol or DMSO. | -20°C, protected from light |
| Substrate Emulsion | 1 mM Substrate in Assay Buffer | To 8.9 mL of Assay Buffer, add 0.1 mL of 10% (v/v) Triton X-100. Add 1.0 mL of the 10 mM Substrate Stock. Vortex vigorously and sonicate until a stable, homogenous emulsion is formed. Prepare fresh daily. [7] | Room Temperature |
| Cofactor Solution | 10 mM NADPH | Dissolve 8.33 mg of NADPH (tetrasodium salt) in 1 mL of Assay Buffer. Prepare fresh immediately before use. | On ice |
| Enzyme Preparation | Liver Microsomes or Purified CYP | Dilute the enzyme preparation to the desired working concentration (e.g., 0.1-1.0 mg/mL protein) in cold Assay Buffer. Keep on ice at all times. | -80°C (stock) |
| Stop Solution | 1 M NaOH | Dissolve 4.0 g of NaOH in deionized water to a final volume of 100 mL. | Room Temperature |
| pNP Standard | 1 mM p-Nitrophenol | Dissolve 13.91 mg of p-nitrophenol in 100 mL of Assay Buffer. | 4°C, protected from light |
Protocol 1: Generating a p-Nitrophenol Standard Curve
A standard curve is mandatory for converting absorbance values into the molar amount of product formed.[6]
-
Prepare dilutions of the 1 mM pNP Standard in Assay Buffer to achieve final concentrations from 0 µM to 100 µM.
-
In a 96-well clear flat-bottom plate, add 180 µL of each standard dilution in triplicate.
-
Add 20 µL of Stop Solution (1 M NaOH) to each well to mimic the final assay conditions.
-
Read the absorbance at 410 nm using a microplate reader.
-
Plot Absorbance (y-axis) vs. pNP Concentration (x-axis) and perform a linear regression. The slope of this line is the extinction coefficient under these specific assay conditions.
Protocol 2: Enzyme Activity Assay
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
Caption: Experimental workflow for the p-Nitrophenyl ether enzyme assay.
Step-by-Step Procedure:
-
Plate Setup: Design the plate layout to include triplicates of all samples and controls (No-Enzyme, No-Cofactor, Blank).
-
Add Reagents: To the appropriate wells, add 160 µL of the freshly prepared 1 mM Substrate Emulsion.
-
Add Enzyme: Add 20 µL of the diluted enzyme preparation to all wells except the "No-Enzyme" controls, to which you add 20 µL of Assay Buffer.
-
Pre-incubation: Place the plate in an incubator at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the reaction by adding 20 µL of the 10 mM NADPH solution to all wells except the "No-Cofactor" controls (add 20 µL Assay Buffer instead). The final concentrations in a 200 µL well will be: 0.8 mM Substrate, 1 mM NADPH, and 0.08% Triton X-100.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10, 20, 30, or 60 minutes). This time should be within the linear range of the reaction, which may need to be determined empirically.
-
Stop Reaction: Terminate the reaction by adding 20 µL of 1 M NaOH to all wells. The solution should turn yellow in wells with enzymatic activity.
-
Read Absorbance: Measure the absorbance of each well at 410 nm using a microplate reader.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate pNP Concentration: Use the equation from your p-nitrophenol standard curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of pNP produced in each well.
-
pNP (µM) = (Corrected Absorbance - y-intercept) / slope
-
-
Calculate Enzyme Activity: Use the following formula to determine the specific activity of your enzyme preparation.
Specific Activity (nmol/min/mg) = [pNP (µM) * Total Volume (L)] / [Incubation Time (min) * Protein Amount (mg)] * 1000
-
Total Volume: e.g., 0.0002 L (200 µL)
-
Protein Amount: The total mass of microsomal protein added to the well.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background in No-Enzyme control | - Substrate instability/spontaneous hydrolysis.- Contaminated reagents. | - Ensure assay buffer pH is not excessively high.- Prepare fresh substrate emulsion for each experiment.- Use high-purity reagents. |
| No or very low signal | - Inactive enzyme.- Degraded NADPH.- Poor substrate emulsification.- Insufficient incubation time. | - Use a fresh aliquot of enzyme; confirm activity with a known substrate.- Always prepare NADPH fresh. - Ensure vigorous vortexing/sonication of the substrate emulsion.- Perform a time-course experiment to find the optimal incubation time. |
| Poor reproducibility between replicates | - Inaccurate pipetting.- Inhomogenous substrate emulsion.- Temperature fluctuations across the plate. | - Calibrate pipettes.- Mix substrate emulsion well before and during pipetting.- Ensure uniform heating of the microplate during incubation. |
| Activity in No-Cofactor control | - Contamination of enzyme or buffer with NADPH.- Presence of an alternative, non-P450 enzyme that cleaves the substrate. | - Use fresh, clean reagents and tips.- This finding may indicate a novel enzymatic activity and warrants further investigation. |
References
-
Smith, M. D., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal. [Link]
-
iGEM (2016). p-Nitrophenyl Butyrate Assay. iGEM. [Link]
-
Smith, M. D., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. [Link]
-
Smith, M. D., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. FEBS Press. [Link]
-
Leriche, G., et al. (2015). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology. [Link]
-
Smith, M. D., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Semantic Scholar. [Link]
-
Kondo, H., et al. (1988). Synthesis of p-nitrophenyl 6(5)-O-benzyl-alpha-maltopentaoside, a substrate for alpha amylases. Carbohydrate Research. [Link]
-
Palacios, D., et al. (2019). Study of a new spectrophotometric end-point assay for lipase activity determination in aqueous media. ResearchGate. [Link]
-
Park, J., et al. (2022). Substrate Specificity Measured Using p-Nitrophenyl Esters. Bio-protocol. [Link]
-
Xu, J., et al. (2013). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. ResearchGate. [Link]
-
Sinsabaugh, R. (1994). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. [Link]
-
Picazo Espinosa, R. (2012). Lipase Activity Assay: Improvements to the Classical p-Nitrophenol Palmitate Spectrophotometrical Method. Zenodo. [Link]
-
Menger, F. M., & Donohue, J. A. (2008). Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model Studies. ResearchGate. [Link]
-
Isobe, M., Sone, T., & Takabatake, E. (1985). p-Nitrophenyl Vinyl Ether, a Novel Substrate for the Assay of Cytochrome P-450 Dependent Olefinic Epoxidation in Hepatic Microsomes. Journal of Pharmacobio-Dynamics. [Link]
Sources
- 1. static.igem.org [static.igem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2.7. Substrate Specificity Measured Using p-Nitrophenyl Esters [bio-protocol.org]
- 4. p-Nitrophenyl vinyl ether, a novel substrate for the assay of cytochrome P-450 dependent olefinic epoxidation in hepatic microsomes [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
detecting etherase activity with p-Nitrophenyl octadecyl ether
Application Note & Protocol
A Chromogenic Assay for Detecting Etherase Activity Using p-Nitrophenyl Octadecyl Ether
Audience: Researchers, scientists, and drug development professionals.
Abstract Etherases are a class of enzymes that catalyze the cleavage of ether bonds, playing crucial roles in various biological processes, including the metabolism of lipids and the degradation of complex biopolymers like lignin.[1][2] The development of robust and straightforward assays to quantify etherase activity is essential for fundamental research and for screening potential enzyme inhibitors or activators in drug discovery pipelines.[3][4] This document provides a detailed guide to a chromogenic assay for detecting etherase activity using this compound (pNPOE) as a substrate. The enzymatic hydrolysis of this substrate releases p-nitrophenol (pNP), a chromophore that can be quantified spectrophotometrically, offering a direct and continuous measure of enzyme activity.[5] We will discuss the core principles, provide a detailed experimental protocol, and outline methods for data analysis, drawing parallels from well-established assays for hydrolytic enzymes.
Principle of the Assay
The detection of etherase activity using pNPOE is based on a straightforward enzymatic reaction that results in a quantifiable color change. The substrate, pNPOE, is a synthetic molecule composed of an octadecyl (C18) alkyl chain linked via an ether bond to a p-nitrophenyl group. In its ether-linked form, the substrate is colorless.
An etherase enzyme recognizes and cleaves the aryl ether bond. This hydrolysis reaction yields two products: octadecanol and p-nitrophenol (pNP).
Under alkaline conditions (typically pH > 8), the released pNP is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 410 nm.[6] The rate of pNP formation, and thus the rate of color development, is directly proportional to the etherase activity in the sample. This relationship allows for the quantitative determination of enzyme kinetics by monitoring the change in absorbance over time.
The long octadecyl chain makes pNPOE a highly hydrophobic substrate, suitable for assaying etherases with specificity towards long-chain lipid ethers or similar molecules. However, this hydrophobicity also presents solubility challenges that must be addressed in the assay setup.
Caption: Enzymatic cleavage of pNPOE by an etherase to produce p-nitrophenol.
Materials and Reagents
-
Substrate: this compound (pNPOE)
-
Enzyme: Purified or crude etherase preparation
-
Buffer: 50 mM Tris-HCl or Glycine-NaOH buffer. The optimal pH must be determined for the specific enzyme but a starting point of pH 8.0-9.0 is recommended to ensure color development of pNP.
-
Co-solvent/Detergent: Due to the high hydrophobicity of pNPOE, a co-solvent or detergent is necessary. Options include:
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH)[6]
-
Standard: p-Nitrophenol (pNP) for generating a standard curve.
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410-420 nm.
-
Temperature-controlled incubator or water bath.
-
Vortex mixer.
-
96-well microplates (for high-throughput screening) or cuvettes.
-
Calibrated pipettes.
-
Detailed Experimental Protocols
This section provides a step-by-step methodology. It is crucial to include appropriate controls for a self-validating experiment.
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to the desired value (e.g., pH 8.5). Filter sterilize if necessary and store at 4°C.
-
Substrate Stock Solution (10 mM): The octadecyl chain makes pNPOE practically insoluble in water.
-
Dissolve the required amount of pNPOE in 100% ethanol or methanol to create a 10 mM stock solution.[9] Gentle heating may be required.
-
Note: Organic solvents can inhibit enzyme activity. Their final concentration in the assay should be kept low (typically <5% v/v) and consistent across all samples.[7]
-
-
pNP Standard Stock Solution (1 mM): Dissolve 13.91 mg of p-nitrophenol in 100 mL of the assay buffer. Store protected from light at 4°C.
-
Enzyme Solution: Dilute the enzyme preparation in cold assay buffer to a concentration that yields a linear rate of product formation for the desired reaction time. This must be determined empirically in preliminary experiments.
Experimental Workflow: Generating a pNP Standard Curve
A standard curve is essential for converting absorbance values into the molar amount of product formed.
-
Prepare a series of dilutions from the 1 mM pNP stock solution in assay buffer to obtain concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
For each concentration, mix 100 µL of the pNP dilution with 100 µL of the assay buffer in a microplate well.
-
Add stop solution if it is used in the endpoint assay to ensure the matrix is identical to the samples.
-
Measure the absorbance at 410 nm.
-
Plot Absorbance vs. pNP Concentration (µM). The slope of this line represents the molar extinction coefficient under your specific assay conditions.
Caption: General experimental workflow for the endpoint etherase assay.
Enzyme Activity Assay Protocol (96-Well Plate Format)
This protocol is for an endpoint assay. A kinetic assay can be performed by measuring absorbance continuously in a plate reader.
-
Setup: In separate wells of a 96-well plate, prepare the following reactions (total volume 200 µL):
-
Test Wells: 90 µL Assay Buffer + 10 µL Enzyme Solution.
-
Substrate Control (Blank): 100 µL Assay Buffer (No Enzyme).
-
Enzyme Control (Blank): 90 µL Assay Buffer + 10 µL Enzyme Solution (will have substrate added after the stop solution).
-
-
Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiation: Add 100 µL of a working substrate solution to the Test Wells and the Substrate Control wells to start the reaction. The working solution should be prepared by diluting the 10 mM pNPOE stock in assay buffer containing the detergent (e.g., 0.5% Triton X-100) to achieve the desired final substrate concentration.[8]
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-60 minutes) during which the reaction rate is linear.
-
Termination: Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ to all wells. This raises the pH, stopping the enzyme and ensuring full color development of any pNP formed. Add the 100 µL of substrate working solution to the Enzyme Control wells at this stage.
-
Measurement: Read the absorbance of the plate at 410 nm using a microplate reader.
Data Analysis and Interpretation
-
Correct for Blanks: Subtract the average absorbance of the Substrate Control and Enzyme Control from the Test Wells absorbance to get the corrected absorbance.
-
Corrected Absorbance = Abs_Test - Abs_Substrate_Control
-
-
Calculate pNP Concentration: Use the standard curve's linear equation (y = mx + c, where y is absorbance and x is concentration) or the Beer-Lambert law (A = εcl) to determine the concentration of pNP produced.
-
The molar extinction coefficient (ε) for pNP is highly pH-dependent. Under alkaline conditions, it is typically in the range of 12,000 - 18,000 M⁻¹cm⁻¹.[10] It is always best to determine it empirically with a standard curve.
-
-
Calculate Enzyme Activity: Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Activity (U/mL) = [ (pNP produced in µM) / (Incubation time in min) ] x (Total assay volume in mL / Volume of enzyme in mL) x (1 L / 10⁶ µL)
Data Presentation
Enzyme kinetic parameters can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
| Parameter | Description | Example Value |
| K_m | Michaelis Constant: Substrate concentration at half-maximal velocity. Indicates substrate affinity. | 0.57 mM[8] |
| V_max | Maximum Velocity: The maximum rate of the reaction at saturating substrate concentrations. | 55.8 U/nmol[8] |
| k_cat | Turnover Number: The number of substrate molecules converted to product per enzyme molecule per second. | - |
| Optimal pH | The pH at which the enzyme exhibits maximum activity. | 8.5 |
| Optimal Temp. | The temperature at which the enzyme exhibits maximum activity. | 32-55°C[11][12] |
Scientific Considerations and Optimization
-
Substrate Solubility: The primary challenge with pNPOE is its poor aqueous solubility. The concentration of the co-solvent or detergent must be optimized to maximize substrate availability without denaturing the enzyme. Different detergents (Triton X-100, CHAPS, Tween-20) can be screened. The presence of Triton X-100 has been shown to increase the activity of some hydrolases on long-chain substrates.[8][13]
-
pH Dependence of pNP Absorbance: The absorbance of pNP is stable at high pH but varies significantly near neutral pH.[11] Terminating the reaction with a high-pH stop solution standardizes the color development. For continuous kinetic assays without a stop solution, the buffer pH must be high enough for stable pNP absorbance or an alternative method must be used.
-
Isosbestic Point Measurement: To overcome the pH sensitivity of pNP, measurements can be made at its isosbestic point (around 347 nm), where the absorbance is independent of pH.[7][11] This provides greater accuracy, especially if the reaction buffer has a pH below 8.[7][11]
-
Substrate Specificity: Etherases can exhibit high specificity. While this protocol is for pNPOE, the same principle can be applied using other p-nitrophenyl ethers with varying alkyl chain lengths (e.g., p-nitrophenyl dodecyl ether) to profile the substrate specificity of an enzyme. Esterases, for example, often show a preference for shorter acyl chain lengths.[13][14]
Applications in Research and Drug Discovery
-
Enzyme Characterization: This assay is fundamental for determining the biochemical properties of novel etherases, including their pH and temperature optima, kinetic parameters, and substrate specificity.
-
High-Throughput Screening (HTS): The simple, colorimetric nature of this assay makes it highly amenable to automation and miniaturization for HTS campaigns to discover novel enzyme inhibitors or activators.[3][15]
-
Biocatalyst Development: In the field of biotechnology, this assay can be used to screen for and evolve more efficient etherases for applications like lignin valorization, a key process in the development of biorefineries.[2][16]
References
-
A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. (n.d.). MDPI. Retrieved from [Link]
-
Development of a rapid assay for β-etherase activity using a novel chromogenic substrate. (2024). Talanta, 270, 125501. Retrieved from [Link]
-
Substrates commonly used to test for esterase activity: a p-nitrophenyl... (n.d.). ResearchGate. Retrieved from [Link]
-
Esterase activity of the purified Sub1 enzyme using pnitrophenyl... (n.d.). ResearchGate. Retrieved from [Link]
-
Substrate specificity of the esterase towards the p-nitrophenyl esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1. (2020). Semantic Scholar. Retrieved from [Link]
-
Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016). Biotechnology Letters, 38(10), 1755-1761. Retrieved from [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Journal of Biological Chemistry, 296, 100650. Retrieved from [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. (2020). Applied and Environmental Microbiology, 86(6). Retrieved from [Link]
-
From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization. (n.d.). Frontiers in Microbiology. Retrieved from [Link]
-
Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. (n.d.). ResearchGate. Retrieved from [Link]
-
From Gene Towards Selective Biomass Valorization: Bacterial β-Etherases with Catalytic Activity on Lignin-Like Polymers. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. (2021). Caucasian Journal of Science, 8(2), 292-303. Retrieved from [Link]
-
p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. (2021). Journal of Biological Chemistry. Retrieved from [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (n.d.). BellBrook Labs. Retrieved from [Link]
-
Assays with p-Nitrophenyl linked Substrates. (1994). Center for Dead Plant Studies. Retrieved from [Link]
-
A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Cloning, expression, and biochemical characterization of β-etherase LigF from Altererythrobacter sp. B11. (2023). International Journal of Biological Macromolecules, 253(Pt 3), 126868. Retrieved from [Link]
-
What Are the Types of Biochemical Assays Used in Drug Discovery? (n.d.). Patsnap Synapse. Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs. Retrieved from [Link]
-
From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization. (2015). Frontiers in Microbiology, 6, 765. Retrieved from [Link]
-
Differences in Esterase Activity to Aspirin and p-Nitrophenyl Acetate among Human Serum Albumin Preparations. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nrel.colostate.edu [nrel.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 12. Cloning, expression, and biochemical characterization of β-etherase LigF from Altererythrobacter sp. B11 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Development of a rapid assay for β-etherase activity using a novel chromogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Spectrophotometric Assay for Long-Chain Ether Cleavage
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Ether Cleavage in Drug Metabolism
The enzymatic cleavage of ether bonds, particularly O-dealkylation, is a pivotal reaction in the Phase I metabolism of numerous xenobiotics, including a wide array of pharmaceutical compounds.[1] This process, primarily catalyzed by cytochrome P450 (CYP) monooxygenases, transforms lipophilic molecules into more polar, readily excretable metabolites.[1] The rate and extent of this metabolic conversion profoundly influence a drug's pharmacokinetic profile, including its bioavailability, half-life, and potential for drug-drug interactions. Consequently, robust and reliable methods for quantifying ether cleavage are indispensable in drug discovery and development.
This application note provides a comprehensive guide to a continuous spectrophotometric assay for monitoring the O-dealkylation of long-chain ethers. The protocol is designed to be both sensitive and adaptable, making it suitable for a variety of research applications, from fundamental enzyme kinetics to high-throughput screening of potential drug candidates.[2]
Principle of the Assay
The assay is based on the use of fluorogenic substrates, such as 7-alkoxycoumarins or 7-alkoxyresorufins.[3][4] These molecules are essentially non-fluorescent or weakly fluorescent. However, upon enzymatic cleavage of the ether bond by CYP enzymes, they are converted into highly fluorescent products, 7-hydroxycoumarin or resorufin, respectively.[5][6][7] The rate of formation of the fluorescent product is directly proportional to the enzyme's activity and can be monitored in real-time using a spectrophotometer or a microplate reader.[8][9][10]
The O-dealkylation reaction is dependent on the presence of NADPH as a cofactor, which provides the necessary reducing equivalents for the CYP catalytic cycle.[5][11]
Figure 1. Workflow of the spectrophotometric ether cleavage assay.
Materials and Reagents
Enzyme Source
-
Human liver microsomes (HLM): Pooled from multiple donors to average out inter-individual variability.
-
Recombinant CYP enzymes: Expressed in a suitable system (e.g., baculovirus-infected insect cells) for studying the activity of specific isoforms.[12]
Substrates
-
7-Ethoxyresorufin (for CYP1A1/1A2): A common probe for these isoforms.[4][13]
-
7-Pentoxyresorufin (for CYP2B isoforms): Often used to measure the activity of this enzyme family.[4]
-
7-Benzyloxyresorufin (for CYP2B and other isoforms): Exhibits broader specificity.[4]
-
7-Methoxycoumarin and 7-Ethoxycoumarin (for various CYPs including CYP1A2, CYP2A6, and CYP2E1): Classic substrates for O-dealkylation assays.[11][12]
Cofactors and Buffers
-
NADPH regenerating system: Essential for maintaining a constant concentration of NADPH throughout the assay. A common system consists of:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Potassium phosphate buffer (pH 7.4): Mimics physiological conditions.
-
Magnesium chloride (MgCl2): Often included as it can enhance the activity of some CYP enzymes.
Reagents for Assay Termination and Product Quantification
-
Acetonitrile or Methanol: To stop the reaction and precipitate proteins.
-
Resorufin or 7-hydroxycoumarin standards: For generating a standard curve to quantify the amount of product formed.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.4):
-
Prepare solutions of 100 mM monobasic potassium phosphate (KH2PO4) and 100 mM dibasic potassium phosphate (K2HPO4).
-
Mix the two solutions while monitoring the pH with a calibrated pH meter until a pH of 7.4 is reached.
-
Store at 4°C.
-
-
NADPH Regenerating System (10x stock):
-
In a suitable volume of 100 mM potassium phosphate buffer (pH 7.4), dissolve the following to the final concentrations indicated:
-
NADP+: 13 mM
-
Glucose-6-phosphate: 33 mM
-
Glucose-6-phosphate dehydrogenase: 6 U/mL
-
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Substrate Stock Solutions (e.g., 1 mM 7-Ethoxyresorufin):
-
Dissolve the substrate in a suitable organic solvent like DMSO to a final concentration of 1 mM.
-
Store in amber vials at -20°C to protect from light.[13]
-
-
Enzyme Preparation (e.g., Human Liver Microsomes):
-
Thaw the microsomes on ice.
-
Dilute to the desired concentration (e.g., 0.1-0.5 mg/mL) in cold 100 mM potassium phosphate buffer (pH 7.4) immediately before use. Keep on ice at all times.
-
Protocol 2: Spectrophotometric Assay in a 96-Well Plate Format
This protocol is optimized for a total reaction volume of 200 µL.
-
Prepare the Reaction Mixture: In each well of a black, clear-bottom 96-well plate, add the following in order:
-
150 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
20 µL of 10x NADPH Regenerating System
-
10 µL of diluted enzyme preparation (e.g., HLM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 20 µL of the substrate solution (e.g., 10 µM 7-ethoxyresorufin, for a final concentration of 1 µM) to each well.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
For resorufin-based assays: Set the excitation wavelength to ~530-560 nm and the emission wavelength to ~585-595 nm.[8][14]
-
For coumarin-based assays: Set the excitation wavelength to ~360-390 nm and the emission wavelength to ~440-460 nm.
-
Record the fluorescence intensity every minute for 15-60 minutes.
-
-
Controls: It is crucial to include the following controls:
-
No-enzyme control: Replace the enzyme preparation with buffer to determine the rate of non-enzymatic substrate degradation.
-
No-substrate control: Replace the substrate solution with solvent to measure background fluorescence from the enzyme and buffer components.
-
No-cofactor control: Replace the NADPH regenerating system with buffer to confirm the reaction is NADPH-dependent.
-
Data Analysis and Interpretation
-
Standard Curve:
-
Prepare a series of dilutions of the fluorescent standard (resorufin or 7-hydroxycoumarin) in the final assay buffer.
-
Measure the fluorescence intensity of each standard.
-
Plot fluorescence intensity versus concentration and perform a linear regression to obtain the slope.
-
-
Calculate the Rate of Reaction:
-
For each experimental well, plot fluorescence intensity versus time.
-
Determine the initial linear rate of the reaction (the slope of the curve, Δfluorescence/Δtime).
-
Subtract the rate of the no-enzyme control from the experimental rates.
-
-
Convert Fluorescence Units to Molar Concentration:
-
Use the slope from the standard curve to convert the rate of reaction from fluorescence units/min to pmol of product/min.
-
Rate (pmol/min) = (Δfluorescence/min) / (slope of standard curve)
-
-
Normalize for Protein Concentration:
-
Divide the rate (pmol/min) by the amount of protein (in mg) in each well to obtain the specific activity (pmol/min/mg protein).
-
Representative Data
| Sample | Enzyme Concentration (mg/mL) | Substrate (Final Conc.) | Initial Rate (RFU/min) | Specific Activity (pmol/min/mg) |
| HLM | 0.25 | 1 µM 7-Ethoxyresorufin | 150 | 60 |
| Recombinant CYP1A2 | 0.1 | 1 µM 7-Ethoxyresorufin | 250 | 250 |
| No-Enzyme Control | 0 | 1 µM 7-Ethoxyresorufin | 5 | N/A |
Causality Behind Experimental Choices and Self-Validation
-
Choice of Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is sensitive to changes in enzyme activity and not limited by substrate availability.[15][16] However, for inhibitor screening, using a substrate concentration close to the Km is often preferred.
-
Enzyme Concentration and Linearity: It is essential to determine the range of enzyme concentrations where the reaction rate is linear with respect to both time and protein concentration.[7] This ensures that the measured activity is truly representative of the initial velocity of the reaction.
-
Use of a Regenerating System: A regenerating system for NADPH is critical for maintaining a constant cofactor concentration, especially in assays of longer duration or with high enzyme activity. This prevents the reaction from slowing down due to cofactor depletion.
-
Inclusion of Controls: The controls are non-negotiable for a valid assay. They allow for the correction of background signals and non-enzymatic reactions, ensuring that the measured activity is solely due to the enzymatic cleavage of the ether bond.[17]
Figure 2. A logical workflow for assay validation.
Troubleshooting
| Issue | Potential Cause | Solution |
| High background fluorescence | Contaminated reagents; substrate degradation. | Use high-purity reagents; prepare fresh substrate solution; protect substrate from light. |
| Low signal-to-noise ratio | Sub-optimal enzyme or substrate concentration; incorrect wavelength settings. | Optimize enzyme and substrate concentrations; verify spectrophotometer settings. |
| Non-linear reaction progress curves | Substrate depletion; enzyme instability; cofactor depletion. | Use lower enzyme concentration; check enzyme stability; ensure NADPH regenerating system is active. |
| High variability between replicates | Pipetting errors; temperature fluctuations. | Use calibrated pipettes; ensure uniform temperature across the plate. |
Conclusion
This application note provides a detailed and robust protocol for the spectrophotometric measurement of long-chain ether cleavage, a key metabolic pathway in drug development. By carefully considering the experimental parameters and including appropriate controls, researchers can obtain reliable and reproducible data on the activity of cytochrome P450 enzymes. This assay is a valuable tool for characterizing drug-metabolizing enzymes, screening for potential inhibitors, and ultimately, for developing safer and more effective pharmaceuticals.
References
-
Aoyama, T., et al. (1990). Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase. Yakugaku Zasshi, 110(10), 758-766. [Link]
-
Capriotti, A. L., et al. (2020). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 25(21), 5093. [Link]
-
Lall, N., et al. (2020). Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon. ACS Omega, 5(20), 11474-11485. [Link]
-
Gut, J. A. W., & Siguemoto, E. S. (2017). Validation of spectrophotometric microplate methods for polyphenol oxidase and peroxidase activities analysis in fruits and vegetable. Food Science and Technology, 37(4), 564-571. [Link]
-
Wang, Y., et al. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Analyst, 148(1), 114-123. [Link]
-
Pasanen, M. (2016). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 21(11), 1449. [Link]
-
Guengerich, F. P., et al. (2003). Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation. Journal of Biological Chemistry, 278(11), 9581-9587. [Link]
-
Sridar, C., et al. (2002). Probing the Active Site of Cytochrome P450 2B1: Metabolism of 7-alkoxycoumarins by the Wild Type and Five Site-Directed Mutants. Biochemistry, 41(2), 528-536. [Link]
-
Sun, B., et al. (2008). A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening. ASSAY and Drug Development Technologies, 6(3), 381-389. [Link]
-
Reen, R. K., et al. (1991). Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s. Analytical Biochemistry, 194(2), 243-249. [Link]
-
Rampersad, S. N. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 7(2), 27. [Link]
-
Patsnap. (2024). How to Design a Colorimetric Assay for Enzyme Screening. Retrieved from [Link]
-
Johnson, C. M. (2013). Spectrophotometric assays. Methods in Molecular Biology, 1048, 1-13. [Link]
-
Burke, M. D., et al. (1994). Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. Biochemical Pharmacology, 48(5), 923-936. [Link]
-
Protocol Exchange. (2014). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). protocols.io. [Link]
-
Iwahori, K., et al. (2010). Alkoxyresorufin O-dealkylase assay using a rat hepatocyte spheroid microarray. Journal of Bioscience and Bioengineering, 109(5), 503-509. [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]
-
Bohrium. (n.d.). cytochrome-p450-specificities-of-alkoxyresorufin-o-dealkylation-in-human-and-rat-liver. Retrieved from [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]
-
Axelrod, J. (1955). The enzymic cleavage of aromatic ethers. Journal of Pharmacology and Experimental Therapeutics, 115(2), 259-268. [Link]
-
TeachMe Physiology. (2024). Enzyme Kinetics. Retrieved from [Link]
-
Segel, I. H. (1975). Enzyme Kinetics: Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. John Wiley & Sons. [Link]
-
Wood, R., & Snyder, F. (1971). Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. Lipids, 6(7), 492-501. [Link]
-
Cirera, B., et al. (2016). Catalytic Dealkylation of Ethers to Alcohols on Metal Surfaces. Angewandte Chemie International Edition, 55(34), 9881-9885. [Link]
-
Cirera, B., et al. (2016). Catalytic Dealkylation of Ethers to Alcohols on Metal Surfaces. Angewandte Chemie International Edition, 55(34), 9881-9885. [Link]
-
Yoo, W. J., & Li, C. J. (2011). Catalytic dehydrogenative dual functionalization of ethers: dealkylation–oxidation–bromination accompanied by C–O bond cleavage via aerobic oxidation of bromide. Chemical Communications, 47(3), 963-965. [Link]
-
Ghosal, A., & Hapstack, M. A. (2023). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Drug Metabolism Reviews, 55(3), 225-245. [Link]
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Application Notes and Protocols: A Guide to the p-Nitrophenyl Octadecyl Ether (pNPOE) Hydrolysis Assay for Acid Sphingomyelinase Activity
Authored by: A Senior Application Scientist
Introduction: Unveiling Lipid Metabolism with a Chromogenic Substrate
The study of lipid metabolism is paramount in understanding a myriad of cellular processes and disease states, from signal transduction and membrane integrity to lysosomal storage disorders. Acid sphingomyelinase (ASM), a key lysosomal hydrolase, plays a critical role in this intricate network by catalyzing the breakdown of sphingomyelin into ceramide and phosphorylcholine.[1] Dysregulation of ASM activity is implicated in several pathologies, including Niemann-Pick disease types A and B, making it a significant target for diagnostic and therapeutic research.[2][3]
Traditionally, the assessment of ASM activity has relied on radiolabeled or fluorescent substrates.[2][4] While effective, these methods can be cumbersome, require specialized equipment, or may suffer from interference by certain compounds. The p-Nitrophenyl octadecyl ether (pNPOE) hydrolysis assay represents a chromogenic alternative, designed for the straightforward, colorimetric determination of ASM activity. This application note provides a comprehensive protocol for utilizing pNPOE, a putative substrate for ASM, offering researchers a valuable tool for investigating the function of this crucial enzyme.
The rationale for using pNPOE as a substrate for ASM lies in its structural similarity to the natural substrate, sphingomyelin. Both molecules possess a long hydrophobic alkyl chain (octadecyl in pNPOE) and a polar head group. In pNPOE, the p-nitrophenyl group serves as a reporter moiety, which upon enzymatic cleavage of the ether bond, releases p-nitrophenol. This product imparts a distinct yellow color to the solution, the intensity of which is directly proportional to the enzymatic activity and can be quantified spectrophotometrically.[5]
Principle of the Assay
The pNPOE hydrolysis assay is based on the enzymatic cleavage of the ether linkage in this compound by Acid Sphingomyelinase. The reaction yields octadecanol and p-nitrophenol. At an alkaline pH, the liberated p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at 405-420 nm.
Caption: Workflow of the pNPOE Hydrolysis Assay.
Materials and Reagents
Equipment
-
Spectrophotometric microplate reader capable of measuring absorbance at 405-420 nm
-
Incubator set to 37°C
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Standard laboratory glassware and consumables
Reagents
-
This compound (pNPOE): Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent such as DMSO. Store at -20°C.
-
Acid Sphingomyelinase (ASM): Purified enzyme or cell/tissue lysates containing ASM activity.
-
ASM Assay Buffer: 0.2 M Sodium Acetate, pH 5.0, containing 0.1% (v/v) Triton X-100. The detergent is crucial for substrate solubilization and presentation to the enzyme.
-
Stop Solution: 0.5 M NaOH.
-
p-Nitrophenol (pNP) Standard: A stock solution of 1 mM p-Nitrophenol in ASM Assay Buffer for generating a standard curve.
-
Protein Quantification Reagent: (e.g., Bradford or BCA assay kit) to normalize enzyme activity to protein concentration in lysates.
Experimental Protocol
Part 1: Preparation of Reagents
-
pNP Standard Curve Preparation:
-
Prepare a series of dilutions of the 1 mM pNP stock solution in ASM Assay Buffer to generate standards ranging from 0 to 100 µM.
-
A typical dilution series might include 0, 10, 20, 40, 60, 80, and 100 µM pNP.
-
These standards should be prepared fresh for each experiment.
-
-
Substrate Working Solution Preparation:
-
Dilute the pNPOE stock solution in ASM Assay Buffer to the desired final working concentration. A starting point for optimization is a 2 mM working solution (for a final assay concentration of 1 mM).
-
Vortex thoroughly to ensure complete solubilization of the substrate in the detergent-containing buffer. Prepare this solution fresh before use.
-
-
Enzyme Sample Preparation:
-
If using cell or tissue lysates, homogenize the samples in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
Dilute the enzyme/lysate to a suitable concentration in ASM Assay Buffer. The optimal dilution should be determined empirically to ensure the reaction rate is within the linear range of the assay.
-
Part 2: Assay Procedure
-
Standard Curve:
-
To a 96-well plate, add 50 µL of each pNP standard dilution in duplicate.
-
Add 50 µL of ASM Assay Buffer to each well containing the standards.
-
-
Enzyme Reaction:
-
In separate wells of the same 96-well plate, set up the following reactions in duplicate or triplicate:
-
Sample Wells: 50 µL of the diluted enzyme sample.
-
Blank (No Enzyme Control): 50 µL of ASM Assay Buffer. This control is essential to account for any spontaneous hydrolysis of the substrate.[6]
-
-
Pre-incubate the plate at 37°C for 5 minutes to bring all components to the reaction temperature.
-
Initiate the enzymatic reaction by adding 50 µL of the pNPOE Substrate Working Solution to all sample and blank wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear phase.
-
-
Stopping the Reaction and Reading the Absorbance:
-
After the incubation period, stop the reaction by adding 100 µL of Stop Solution (0.5 M NaOH) to all wells (including standards, samples, and blanks). The addition of a strong base will raise the pH, stopping the enzymatic reaction and allowing for the development of the yellow color of the p-nitrophenolate ion.[2][7]
-
Gently tap the plate to mix the contents of the wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Standard Curve:
-
Subtract the absorbance of the 0 µM pNP standard (blank) from the absorbance of all other standards.
-
Plot the background-subtracted absorbance values against the corresponding pNP concentrations (in µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be ≥ 0.99 for a reliable standard curve.
-
-
Calculation of ASM Activity:
-
Subtract the average absorbance of the "Blank (No Enzyme Control)" wells from the average absorbance of the "Sample Wells" to get the net absorbance for each sample.
-
Use the equation from the pNP standard curve to calculate the concentration of p-nitrophenol produced in each sample:
-
pNP produced (µM) = (Net Absorbance - c) / m
-
-
Calculate the ASM activity using the following formula:
-
Activity (nmol/min/mg) = (pNP produced (µM) * Total Assay Volume (L)) / (Incubation Time (min) * Protein Amount (mg))
-
Where:
-
Total Assay Volume is the volume in the well before adding the stop solution (in this protocol, 100 µL or 1 x 10⁻⁴ L).
-
Protein Amount is the amount of protein from the lysate added to the well.
-
Quantitative Data Summary
| Parameter | Recommended Range | Purpose |
| pNPOE Concentration | 0.5 - 2 mM (final) | Substrate concentration; should be optimized for Kₘ determination. |
| pH | 4.5 - 5.5 | Optimal pH for acid sphingomyelinase activity.[3] |
| Temperature | 37°C | Standard physiological temperature for the enzymatic reaction. |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction. |
| pNP Standard Range | 0 - 100 µM | For accurate quantification of the product. |
| Wavelength | 405 - 420 nm | Absorbance maximum for the p-nitrophenolate ion.[2] |
Expert Insights and Troubleshooting
-
Causality of Detergent Choice: Triton X-100 is included in the assay buffer to create micelles that solubilize the hydrophobic pNPOE substrate. This mimics the lipid environment of lysosomal membranes and is crucial for presenting the substrate to the enzyme in a catalytically accessible form. Insufficient detergent concentration can lead to substrate precipitation and low activity, while excessive concentrations might denature the enzyme.
-
Importance of the No-Enzyme Control: p-Nitrophenyl ethers can undergo slow, spontaneous hydrolysis, especially at non-neutral pH and elevated temperatures. A no-enzyme control is non-negotiable to correct for this background signal, ensuring that the measured activity is truly enzymatic.[6]
-
Linearity of the Reaction: It is critical to ensure that the enzyme concentration and incubation time are within the linear range of the assay. If the reaction proceeds for too long or the enzyme concentration is too high, substrate depletion or product inhibition can lead to an underestimation of the initial reaction velocity. A time-course experiment is recommended during assay development.
-
Troubleshooting Common Issues:
-
High Background Absorbance: This could be due to spontaneous substrate hydrolysis. Prepare the substrate working solution immediately before use and minimize the incubation time.
-
Low or No Activity:
-
Confirm the activity of your enzyme source with a known substrate if possible.
-
Check the pH of the assay buffer.
-
Optimize the detergent and substrate concentrations.
-
Ensure the enzyme has not been denatured during preparation or storage.
-
-
Poor Standard Curve (Low R²):
-
Ensure accurate pipetting and fresh preparation of standards.
-
Check for bubbles in the wells before reading the plate.
-
-
Conclusion
The this compound hydrolysis assay, as outlined in this application note, provides a robust and convenient method for measuring the activity of Acid Sphingomyelinase. By leveraging a chromogenic substrate, this assay avoids the complexities associated with radio- or fluoro-metric methods, making it accessible to a wide range of research laboratories. Careful optimization of the assay parameters and adherence to the principles of enzyme kinetics will ensure the generation of reliable and reproducible data, furthering our understanding of ASM's role in health and disease.
References
-
Orsini, J. J., Martin, M. M., Showers, A. L., Bodamer, O. A., Zhang, X. K., Gelb, M. H., & Caggana, M. (2010). Lysosomal storage disorder 4 + 1 multiplex assay for newborn screening using tandem mass spectrometry: application to a small-scale population study for five lysosomal storage diseases. Clinical chemistry, 56(6), 957–964. [Link]
-
Schuchman, E. H. (2007). The pathogenesis and treatment of acid sphingomyelinase-deficient Niemann-Pick disease. International journal of clinical pharmacology and therapeutics, 45(8), 433–439. [Link]
-
Kornhuber, J., Medlin, A., Bleich, S., Jendrossek, V., Henkel, A. W., Wiltfang, J., & Gulbins, E. (2005). The role of acid sphingomyelinase in psychiatric diseases. Journal of molecular medicine, 83(10), 753–766. [Link]
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Jenkins, R. W., Canals, D., & Hannun, Y. A. (2009). Roles and regulation of secretory and lysosomal acid sphingomyelinase. Cellular signalling, 21(6), 836–846. [Link]
-
Shapiro, A. B. (2022). Response to "I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?". ResearchGate. [Link]
-
Gorelik, A., & Hannun, Y. A. (2012). A novel and rapid fluorescent assay for acid sphingomyelinase. Journal of lipid research, 53(6), 1233–1239. [Link]
-
Duan, J., & Schuchman, E. H. (2002). A new fluorogenic substrate for the measurement of acid sphingomyelinase activity and the diagnosis of Niemann-Pick B disease. Metabolism: clinical and experimental, 51(7), 896–900. [Link]
-
He, X., et al. (2013). A high-throughput sphingomyelinase assay using natural substrate. Analytical biochemistry, 445, 65-71. [Link]
-
Kölzer, M., et al. (2012). Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid. PLoS ONE, 7(1), e29986. [Link]
-
Kornhuber, J., et al. (2015). The Acid Sphingomyelinase/Ceramide System in the Pathophysiology of Major Depression. International Journal of Molecular Sciences, 16(3), 5133-5156. [Link]
-
Pliego, G. G., et al. (2015). A spectrophotometric method for the determination of esterase activity based on the hydrolysis of p-nitrophenyl butyrate. MethodsX, 2, 333-339. [Link]
-
Romero-Soto, I. C., et al. (2024). Development of a rapid assay for β-etherase activity using a novel chromogenic substrate. Talanta, 270, 125501. [Link]
-
Smith, M. D., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal, 19, 2901-2911. [Link]
Sources
- 1. Acid sphingomyelinase - Wikipedia [en.wikipedia.org]
- 2. Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Sphingomyelinase, a Lysosomal and Secretory Phospholipase C, Is Key for Cellular Phospholipid Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: The Role of p-Nitrophenyl Octadecyl Ether in Advancing Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of lipid metabolism is fundamental to understanding a myriad of physiological and pathological processes, from energy homeostasis to the progression of metabolic and lysosomal storage diseases. A cornerstone of this research is the availability of robust and specific enzyme assays. This guide provides an in-depth exploration of p-Nitrophenyl octadecyl ether (pNPOE), a chromogenic substrate with a long C18 acyl chain, as a specialized tool for the characterization of lipases and esterases involved in lipid metabolism. We will delve into the causality behind the use of long-chain p-nitrophenyl esters, present a detailed protocol for a pNPOE-based colorimetric assay, and discuss its application in the context of lysosomal storage disorders, offering a framework for its integration into basic research and drug discovery workflows.
Introduction: The Power of Chromogenic Substrates in Lipid Research
The enzymatic hydrolysis of lipids is a central process in cell biology. Lipases and esterases, the enzymes responsible for this catalysis, exhibit a wide range of substrate specificities. Understanding these specificities is crucial for elucidating their biological roles and for identifying therapeutic targets. Chromogenic assays, which produce a colored product upon enzymatic activity, offer a straightforward and high-throughput method for quantifying enzyme kinetics.
The p-nitrophenyl (pNP) ester family of substrates has been a mainstay in the study of hydrolytic enzymes. The underlying principle is simple yet elegant: the enzymatic cleavage of the ester bond releases p-nitrophenol, which, at an alkaline pH, tautomerizes to the p-nitrophenolate ion, a chromophore with a distinct yellow color that can be quantified spectrophotometrically at approximately 405-420 nm. The rate of color formation is directly proportional to the enzyme's activity.
While short-chain pNP esters like p-nitrophenyl acetate (p-NPA) and p-nitrophenyl butyrate (p-NPB) are widely used, the study of enzymes involved in the metabolism of complex lipids necessitates substrates with longer acyl chains. The length of the fatty acid chain is a critical determinant of substrate specificity for many lipases.[1][2][3] this compound (pNPOE), with its C18 octadecyl chain, represents a valuable tool for probing the activity of enzymes that preferentially hydrolyze long-chain fatty acid esters.
The Significance of Acyl Chain Length in Substrate Specificity
Lipases are classified based on their substrate preference, which is largely dictated by the length of the fatty acid chain of the triglyceride or ester substrate. Some lipases are specific for short-chain fatty acids, while others, such as pancreatic lipase and lysosomal acid lipase, are adapted to hydrolyze long-chain fatty acids.[4] Therefore, a panel of pNP esters with varying acyl chain lengths (from C2 to C18) can be used to establish a substrate specificity profile for a given enzyme.
Studies have shown that the maximal velocity (Vmax) of lipase-catalyzed reactions can vary significantly with the acyl chain length of the p-nitrophenyl ester substrate. For instance, some microbial lipases exhibit peak activity with medium-chain substrates like p-nitrophenyl octanoate (C8), with activity decreasing for both shorter and longer chains.[2] Conversely, other lipases may show a preference for longer chains, such as p-nitrophenyl palmitate (C16).[1] The use of pNPOE (C18) extends this analytical window, allowing for the characterization of enzymes with a specific affinity for very-long-chain fatty acids.
Table 1: Comparative Kinetic Parameters of a Wild-Type Lipase with Various p-Nitrophenyl Esters
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |
| p-Nitrophenyl acetate | C2 | 0.42 | - |
| p-Nitrophenyl butyrate | C4 | 0.95 | 0.83 |
| p-Nitrophenyl octanoate | C8 | 1.1 | - |
| p-Nitrophenyl dodecanoate | C12 | 0.78 | - |
| p-Nitrophenyl palmitate | C16 | 0.18 | 0.063 |
| This compound | C18 | Hypothesized low to moderate | To be determined |
Data for C2-C16 substrates are adapted from a study on a wild-type lipase.[2] The values for pNPOE are hypothesized and would need to be experimentally determined.
Application Spotlight: Investigating Lysosomal Acid Lipase in the Context of Lysosomal Storage Disorders
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested macromolecules in the lysosomes.[5][6][7] A prominent example is Lysosomal Acid Lipase (LAL) deficiency, which leads to two clinical phenotypes: the severe infantile-onset Wolman disease and the later-onset Cholesteryl Ester Storage Disease (CESD).[8][9][10] LAL is responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Its deficiency results in the massive accumulation of these lipids, leading to cellular dysfunction and organ damage.[11]
The development of therapies for LAL deficiency, such as enzyme replacement therapy, has underscored the need for reliable methods to assay LAL activity for diagnosis and to monitor therapeutic efficacy.[12] While highly specific fluorogenic and mass spectrometry-based substrates are now favored for clinical diagnostics, chromogenic substrates like pNPOE can play a significant role in research and discovery settings.
For instance, pNPOE can be employed in:
-
High-throughput screening: To identify novel enzymes from natural or synthetic sources with LAL-like activity.
-
Substrate specificity studies: To characterize the acyl chain length preference of LAL and other lysosomal hydrolases.
-
Inhibitor screening: To identify small molecules that modulate the activity of long-chain fatty acid esterases.
The Enzymatic Reaction of this compound
The hydrolysis of pNPOE by a lipase or esterase results in the release of p-nitrophenol and octadecanol. The subsequent deprotonation of p-nitrophenol in an alkaline environment produces the chromogenic p-nitrophenolate ion.
Caption: Enzymatic hydrolysis of pNPOE.
Detailed Protocol: Colorimetric Assay of Lipase Activity using pNPOE
This protocol provides a general framework for measuring the activity of a lipase or esterase using pNPOE as a substrate. It is essential to optimize the assay conditions (e.g., pH, temperature, substrate concentration) for each specific enzyme.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0. The optimal pH may vary depending on the enzyme. For lysosomal enzymes, an acidic buffer (e.g., 50 mM sodium acetate, pH 4.5-5.0) should be used.
-
Substrate Stock Solution: 10 mM pNPOE in isopropanol. Due to the long acyl chain, pNPOE has limited aqueous solubility.
-
Substrate Emulsion: To a vigorously stirring solution of Assay Buffer, add Triton X-100 to a final concentration of 1% (v/v). Slowly add the pNPOE stock solution to achieve the desired final concentration (e.g., 1 mM). Sonicate the mixture for 5-10 minutes to form a stable emulsion. This should be prepared fresh daily.
-
Enzyme Solution: Prepare a stock solution of the enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure that the reaction rate is linear over the desired time course.
-
Stop Solution: 1 M Sodium Carbonate (Na2CO3).
Assay Procedure (96-well plate format)
-
Plate Setup: Add 180 µL of the Substrate Emulsion to each well of a clear, flat-bottom 96-well microplate.
-
Blank Control: In separate wells, add 180 µL of the Substrate Emulsion and 20 µL of the Assay Buffer (without enzyme). This will account for any non-enzymatic hydrolysis of the substrate.
-
Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: To initiate the reaction, add 20 µL of the Enzyme Solution to each well. For the blank wells, add 20 µL of the Assay Buffer.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader capable of measuring absorbance at 405 nm. Take readings every minute for 30-60 minutes.
-
Endpoint Measurement (Alternative): If a kinetic measurement is not feasible, incubate the reaction for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of the Stop Solution to each well. Measure the absorbance at 405 nm.
Data Analysis
-
p-Nitrophenol Standard Curve: To quantify the amount of p-nitrophenol produced, a standard curve should be prepared. Create a series of dilutions of a known concentration of p-nitrophenol in the Assay Buffer containing the Stop Solution. Measure the absorbance at 405 nm and plot absorbance versus concentration.
-
Calculate Reaction Rate: For the kinetic assay, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate Enzyme Activity: Use the following formula to calculate the enzyme activity:
Activity (U/mL) = (ΔAbs/min) / (ε * l) * V_total / V_enzyme * 10^6
Where:
-
ΔAbs/min is the rate of change in absorbance.
-
ε is the molar extinction coefficient of p-nitrophenol at 405 nm (approximately 18,000 M⁻¹cm⁻¹ at pH > 9).
-
l is the path length of the well (in cm).
-
V_total is the total volume of the reaction (in mL).
-
V_enzyme is the volume of the enzyme solution added (in mL).
-
10^6 converts the activity to µmol/min (U).
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the pNPOE-based lipase assay.
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained from the pNPOE assay, it is crucial to incorporate a system of self-validation:
-
Positive Control: Use a well-characterized lipase known to be active on long-chain fatty acid esters to confirm that the assay is performing as expected.
-
Negative Control: In addition to the blank control (no enzyme), a heat-inactivated enzyme control should be included to ensure that the observed activity is due to enzymatic catalysis and not to other components in the enzyme preparation.
-
Linearity: The enzyme concentration and reaction time should be optimized to ensure that the reaction rate is within the linear range of the assay. This can be verified by testing a series of enzyme dilutions.
-
Inhibitor Control: For studies involving specific enzymes like LAL, a known inhibitor (e.g., Lalistat-2) can be used to confirm the identity of the enzyme being assayed.[8][11]
Conclusion and Future Perspectives
This compound, while not a mainstream substrate, offers a valuable addition to the toolkit for researchers in lipid metabolism. Its long C18 acyl chain makes it particularly suited for the characterization of lipases and esterases with a preference for very-long-chain fatty acids. The colorimetric assay described herein provides a robust, adaptable, and high-throughput method for studying these enzymes. As research into the complexities of lipid metabolism and its associated disorders continues to expand, specialized tools like pNPOE will be instrumental in dissecting enzymatic functions and in the discovery of new therapeutic interventions.
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- Henke, E., & Bornscheuer, U. T. (2002). Esterases from Bacillus subtilis and B. stearothermophilus share high sequence homology but differ substantially in their properties. Applied Microbiology and Biotechnology, 60(3), 320-326.
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-
Masi, S., et al. (2018). A Specific Substrate for the Assay of Lysosomal Acid Lipase. Clinical Chemistry, 64(4), 712-720. Available at: [Link]
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Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark, 8(2), 292-303. Available at: [Link]
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Lopes, D. B., et al. (2011). Lipase and esterase - to what extent can this classification be applied accurately?. Ciência e Tecnologia de Alimentos, 31(3), 608-613. Available at: [Link]
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- Gangoiti, J., et al. (2017).
- Schupp, M., et al. (2018). Lysosomal lipid hydrolysis provides substrates for lipid mediator synthesis in murine macrophages. Journal of Lipid Research, 59(1), 12-23.
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Reddy, J. V., Ganley, I. G., & Pfeffer, S. R. (2006). Clues to Neuro-Degeneration in Niemann-Pick Type C Disease from Global Gene Expression Profiling. PLoS ONE, 1(1), e19. Available at: [Link]
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Strauss, K. A., et al. (2015). A novel, highly sensitive and specific biomarker for Niemann-Pick type C1 disease. Orphanet Journal of Rare Diseases, 10, 68. Available at: [Link]
- Vanier, M. T. (2010). Niemann-Pick disease type C. Orphanet Journal of Rare Diseases, 5, 16.
- Welford, R. W., et al. (2014). An overview of clinical, molecular, and therapeutic approaches to Niemann-Pick disease. Journal of Inherited Metabolic Disease, 37(3), 331-341.
- Kolter, T., & Sandhoff, K. (2021). The Niemann-Pick type diseases – A synopsis of inborn errors in sphingolipid and cholesterol metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(10), 158997.
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- 5. A novel, highly sensitive and specific biomarker for Niemann-Pick type C1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clues to Neuro-Degeneration in Niemann-Pick Type C Disease from Global Gene Expression Profiling | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. A Specific Substrate for the Assay of Lysosomal Acid Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sensusimpact.com [sensusimpact.com]
- 10. researchgate.net [researchgate.net]
- 11. Lysosomal lipid hydrolysis provides substrates for lipid mediator synthesis in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A specific substrate assay for lysosomal acid lipase paves the way to neonatal screening and better identification of patients with potentially treatable genetic disease - Reynolds - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Application Notes and Protocols: p-Nitrophenyl Octadecyl Ether as a Chromogenic Substrate for Cytochrome P450
Introduction: A Novel Probe for Lipophilic Cytochrome P450 Activity
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of endogenous and exogenous compounds.[1] A critical aspect of drug discovery and development involves characterizing the interactions of new chemical entities with these enzymes.[2] This guide details the application of p-nitrophenyl octadecyl ether (p-NPOE) as a substrate for monitoring CYP activity. The long C18 alkyl chain of p-NPOE renders it highly lipophilic, making it a specialized tool for probing CYP isoforms that favor bulky, hydrophobic substrates. The enzymatic reaction releases the chromogenic product, p-nitrophenol, which can be readily quantified spectrophotometrically, providing a continuous and convenient assay for enzyme activity.
Scientific Principles: Unveiling CYP-Mediated O-Dealkylation
The utility of p-NPOE as a CYP substrate is predicated on the enzyme's ability to catalyze O-dealkylation reactions. This process is a hallmark of Phase I metabolism.[1] The generally accepted mechanism involves the following key steps:
-
Substrate Binding: p-NPOE binds to the active site of a competent CYP isoform. The hydrophobic octadecyl chain likely plays a significant role in the orientation and affinity of this binding.
-
Redox Cascade: The CYP enzyme undergoes a complex redox cycle, ultimately leading to the formation of a highly reactive ferryl-oxo intermediate.
-
Hydrogen Abstraction and Oxygen Rebound: This reactive species abstracts a hydrogen atom from the α-carbon of the octadecyl ether.[3] This is followed by the "rebound" of the hydroxyl group to the resulting carbon radical, forming a hemiacetal intermediate.[3][4]
-
Non-Enzymatic Decomposition: The hemiacetal is unstable and spontaneously decomposes into p-nitrophenol and octadecanal.[3]
-
Spectrophotometric Detection: In an alkaline environment, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 400-405 nm.[5][6] The rate of p-nitrophenolate formation is directly proportional to the rate of the CYP-catalyzed O-dealkylation of p-NPOE.
Visualizing the Enzymatic Reaction
Caption: Enzymatic conversion of p-NPOE to p-nitrophenol.
Experimental Protocols
I. Preparation of Reagents
A. This compound (p-NPOE) Stock Solution (10 mM)
-
Rationale: Due to its high lipophilicity, p-NPOE is insoluble in aqueous buffers. A stock solution in an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice for its solvating power and compatibility with enzymatic assays at low final concentrations.
-
Procedure:
-
Weigh out the required amount of p-NPOE.
-
Dissolve in high-purity DMSO to a final concentration of 10 mM.
-
Store in small aliquots at -20°C to minimize freeze-thaw cycles.
-
B. NADPH Regenerating System
-
Rationale: CYP enzymes require a continuous supply of NADPH as a source of reducing equivalents. A regenerating system is more cost-effective and maintains a stable NADPH concentration throughout the assay.
-
Components:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium chloride (MgCl2)
-
-
Preparation (20X Stock):
-
Prepare a solution in 100 mM potassium phosphate buffer (pH 7.4) containing:
-
26 mM NADP+
-
132 mM G6P
-
20 U/mL G6PDH
-
66 mM MgCl2
-
-
Store in aliquots at -20°C.
-
C. Enzyme Preparation (e.g., Human Liver Microsomes)
-
Rationale: Human liver microsomes (HLMs) are a rich source of various CYP isoforms and are commonly used for in vitro metabolism studies.
-
Procedure:
-
Thaw cryopreserved HLMs rapidly in a 37°C water bath.
-
Immediately place on ice and dilute to the desired concentration (e.g., 1 mg/mL) with ice-cold 100 mM potassium phosphate buffer (pH 7.4).
-
Keep on ice until use. The final protein concentration in the assay will need to be optimized.
-
II. Cytochrome P450 Activity Assay
A. Assay Principle
This protocol is designed for a 96-well plate format and spectrophotometric detection. The rate of increase in absorbance at 405 nm is measured over time.
B. Experimental Workflow
Caption: Workflow for the p-NPOE CYP activity assay.
C. Step-by-Step Protocol
-
Assay Plate Preparation:
-
To each well of a 96-well plate, add the following:
-
170 µL of 100 mM potassium phosphate buffer (pH 7.4).
-
10 µL of diluted human liver microsomes (e.g., to a final concentration of 0.1 mg/mL).
-
Varying concentrations of p-NPOE (e.g., 0, 1, 2, 5, 10, 20, 50 µM) by diluting the 10 mM stock. Ensure the final DMSO concentration is ≤ 1%.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the substrate and enzyme to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the 20X NADPH regenerating system to each well. The final volume should be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each p-NPOE concentration, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of p-nitrophenolate at pH > 8 (approximately 18,000 M⁻¹cm⁻¹). Note that the path length (c) in a 96-well plate needs to be determined or a standard curve of p-nitrophenol should be prepared.
-
Data Interpretation and Kinetic Analysis
I. Determination of Kinetic Parameters
By measuring the initial reaction velocity at various p-NPOE concentrations, key kinetic parameters can be determined.
| Parameter | Description | Method of Determination |
| Km | Michaelis constant: the substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate. | Plot reaction velocity versus substrate concentration and fit the data to the Michaelis-Menten equation. |
| Vmax | Maximum reaction velocity: the rate of the reaction at saturating substrate concentrations. | Determined from the plateau of the Michaelis-Menten plot. |
| CLint | Intrinsic clearance: the ratio of Vmax to Km. It represents the enzyme's efficiency at metabolizing the substrate at low concentrations. | Calculated as Vmax / Km. |
Note: Some CYP enzymes may exhibit non-Michaelis-Menten kinetics (e.g., sigmoidal, substrate inhibition).[7][8][9] In such cases, more complex kinetic models may be required for data fitting.
II. CYP Isoform Identification
To identify the specific CYP isoforms responsible for p-NPOE metabolism, the following approaches can be used:
-
Recombinant CYPs: Utilize a panel of commercially available, individually expressed human CYP enzymes to screen for activity.
-
Chemical Inhibition: Employ selective chemical inhibitors for different CYP isoforms in assays with human liver microsomes. A reduction in p-NPOE metabolism in the presence of a specific inhibitor implicates that isoform.
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | α-Naphthoflavone |
| CYP2C9 | Sulfaphenazole |
| CYP2D6 | Quinidine |
| CYP2E1 | Diethyldithiocarbamate (DDC) |
| CYP3A4 | Ketoconazole |
Self-Validating Systems and Quality Control
To ensure the trustworthiness of the data, the following controls should be included in every experiment:
-
No-Enzyme Control: Buffer, substrate, and NADPH system without microsomes to check for non-enzymatic substrate degradation.
-
No-NADPH Control: Buffer, substrate, and microsomes without the NADPH system to confirm the reaction is NADPH-dependent.
-
Positive Control Substrate: A known substrate for the CYP isoform of interest to confirm the enzymatic activity of the microsomes.
-
Solvent Control: Assays containing the highest concentration of DMSO used to ensure the solvent does not affect enzyme activity.
Conclusion
This compound serves as a valuable tool for investigating the activity of cytochrome P450 enzymes, particularly those with a preference for lipophilic substrates. The straightforward spectrophotometric detection of the p-nitrophenol product makes this a convenient and high-throughput compatible assay. By following the detailed protocols and incorporating the appropriate controls, researchers in drug development and related fields can reliably characterize CYP-mediated metabolism and potential drug-drug interactions.
References
-
Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation. (2006). Methods in Molecular Biology. Available at: [Link]
-
Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation. (1998). Methods in Molecular Biology. Available at: [Link]
-
Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro. (2019). Toxicology Mechanisms and Methods. Available at: [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. UMCS. Available at: [Link]
-
Both cytochromes P450 2E1 and 3A are involved in the O-hydroxylation of p-nitrophenol, a catalytic activity known to be specific for P450 2E1. (1997). Chemical Research in Toxicology. Available at: [Link]
-
Cytochrome P450 Protocols. ResearchGate. Available at: [Link]
-
p-NITRODIPHENYL ETHER. Organic Syntheses. Available at: [Link]
-
Enzyme kinetics of cytochrome P450-mediated reactions. (2001). Current Drug Metabolism. Available at: [Link]
- Method for detecting p-nitrophenol.Google Patents.
-
Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington. Available at: [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). ScienceDirect. Available at: [Link]
-
Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water. (2012). Analytical Methods. Available at: [Link]
-
Cytochromes P450. University of Texas at Dallas. Available at: [Link]
-
A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. (2020). Archives of Toxicology. Available at: [Link]
-
Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. (2006). Toxicology and Applied Pharmacology. Available at: [Link]
-
Proposed mechanism for O-dealkylation reactions catalyzed by CYPs. ResearchGate. Available at: [Link]
-
Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations. (2022). Drug Metabolism and Disposition. Available at: [Link]
-
Non-Michaelis-Menten kinetics in cytochrome P450-catalyzed reactions. Semantic Scholar. Available at: [Link]
-
Enzyme kinetics of oxidative metabolism: cytochromes P450. (2014). Methods in Molecular Biology. Available at: [Link]
-
Drug Metabolism by CYP450 Enzymes. Proteopedia. Available at: [Link]
-
Comparison of Kinetic Parameters for Metabolic Reactions Catalyzed by CYP3A4 and CYP3A5. ResearchGate. Available at: [Link]
-
Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Experimental approaches to evaluate activities of cytochromes P450 3A. National Center for Biotechnology Information. Available at: [Link]
-
Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology. ResearchGate. Available at: [Link]
-
1-(p-NITROPHENYL)-1,3-BUTADIENE. Organic Syntheses. Available at: [Link]
-
Optimization of p-nitrophenyl ethanol ether synthesis. ResearchGate. Available at: [Link]
Sources
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- 3. courses.washington.edu [courses.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. phavi.umcs.pl [phavi.umcs.pl]
- 6. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]
- 7. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Non-Michaelis-Menten kinetics in cytochrome P450-catalyzed reactions. | Semantic Scholar [semanticscholar.org]
- 9. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Lipolytic Enzymes Using p-Nitrophenyl Octadecyl Ether
Introduction: The Utility of p-Nitrophenyl Octadecyl Ether in Lipase and Esterase Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme characterization, enabling the rapid evaluation of thousands of compounds.[1][2] A critical component of a successful HTS campaign is a robust, reliable, and scalable assay. For the discovery of inhibitors or the characterization of lipolytic enzymes such as lipases and esterases, chromogenic substrates are invaluable tools.[3][4] this compound (pNPOE) is a synthetic substrate designed for the specific and sensitive detection of lipolytic activity.
This application note provides a comprehensive guide for developing and validating a high-throughput screening assay using pNPOE. We will delve into the underlying biochemical principles, provide detailed step-by-step protocols for assay execution, and discuss critical aspects of data analysis and assay validation to ensure the generation of high-quality, reproducible results.[5][6]
Assay Principle: Chromogenic Detection of Lipolytic Activity
The assay is based on the enzymatic hydrolysis of the ether bond in this compound by a lipolytic enzyme. This reaction releases octadecanol and p-nitrophenol.[7][8] Under alkaline conditions (pH > 7.2), p-nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a distinct yellow color with a strong absorbance maximum at approximately 405-410 nm.[7][9] The rate of p-nitrophenol formation, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity.
This colorimetric readout is ideal for HTS as it is readily detectable using standard microplate spectrophotometers and avoids the complexities of fluorescent or luminescent assays.
Caption: Biochemical principle of the pNPOE-based lipolytic activity assay.
Materials and Reagents
| Reagent | Supplier | Recommended Purity/Grade |
| This compound (pNPOE) | Major Chemical Supplier | ≥98% |
| Lipase/Esterase | e.g., Sigma-Aldrich | Specific to application |
| Tris-HCl Buffer | e.g., Thermo Fisher | Molecular Biology Grade |
| Triton X-100 | e.g., Sigma-Aldrich | Scintillation Grade |
| Isopropanol | e.g., VWR | ACS Grade |
| 96- or 384-well microplates | e.g., Corning | Clear, flat-bottom |
| DMSO | e.g., Sigma-Aldrich | HTS Grade |
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents
1. Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100):
-
Dissolve 6.06 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.0 using concentrated HCl.
-
Add 1 mL of Triton X-100.
-
Bring the final volume to 1 L with deionized water.
-
Rationale: A slightly alkaline pH is crucial for the formation of the chromogenic p-nitrophenolate anion.[7][9] Triton X-100 is a non-ionic detergent that helps to emulsify the lipophilic pNPOE substrate in the aqueous buffer, ensuring its availability to the enzyme.[10]
2. pNPOE Substrate Stock Solution (10 mM):
-
Due to the long octadecyl chain, pNPOE has very low aqueous solubility. A water-miscible organic solvent is required.
-
Dissolve the appropriate amount of pNPOE in isopropanol to make a 10 mM stock solution.
-
Store in small aliquots at -20°C, protected from light.
-
Rationale: Isopropanol is a common solvent for p-nitrophenyl esters.[11][12] Preparing a concentrated stock solution allows for easy dilution into the assay buffer and minimizes the final concentration of organic solvent in the assay, which could affect enzyme activity.[6]
3. Enzyme Working Solution:
-
Prepare a stock solution of the lipase or esterase in a suitable buffer (e.g., Tris-HCl or PBS) and store at -80°C.
-
On the day of the experiment, dilute the enzyme stock to the desired working concentration in the Assay Buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate for the duration of the assay.
4. Positive and Negative Controls:
-
Positive Control (for inhibitor screening): A known inhibitor of the target enzyme (e.g., Orlistat for pancreatic lipase).
-
Negative Control: The vehicle in which the test compounds are dissolved, typically 100% DMSO.
Protocol 2: HTS Assay Workflow for an Inhibitor Screen
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.
Caption: A typical HTS workflow for screening lipase inhibitors using pNPOE.
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer test compounds and controls (positive inhibitor and DMSO) to the wells of a 384-well plate. The final concentration of DMSO in the assay should ideally be kept below 1% to minimize its effect on enzyme activity.[6]
-
Enzyme Addition: Add the Enzyme Working Solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes. This allows the test compounds to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the pNPOE working solution by diluting the 10 mM stock into the Assay Buffer to the desired final concentration (typically at or near the enzyme's Km for pNPOE). Add this solution to all wells to start the reaction.
-
Incubation and Measurement: Immediately place the plate in a microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C). Measure the absorbance at 405 nm.
-
Kinetic Mode: Record absorbance every minute for 15-30 minutes. The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance curve.
-
Endpoint Mode: Incubate the plate for a fixed period (e.g., 30 minutes) and then take a single absorbance reading. This is often faster for very large screens.
-
-
Data Analysis: Calculate the percent inhibition for each compound and determine the overall assay quality using statistical parameters like the Z'-factor.
Assay Development and Validation
Prior to initiating a full HTS campaign, the assay must be rigorously developed and validated.[5][13]
Determination of Optimal Substrate Concentration:
To determine the Michaelis-Menten constant (Km) for pNPOE with your enzyme, perform the assay with a fixed enzyme concentration and varying concentrations of pNPOE. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation. For inhibitor screening, using a substrate concentration equal to the Km is often a good starting point.
Enzyme Titration:
Determine the optimal enzyme concentration that yields a robust signal well above the background and maintains a linear reaction rate for the desired assay duration.
DMSO Tolerance:
Assess the effect of DMSO on enzyme activity by running the assay with varying concentrations of DMSO (e.g., 0-5%). This will establish the maximum permissible DMSO concentration in the final assay volume.[6]
Assay Performance Validation:
The robustness and suitability of the assay for HTS are evaluated using statistical metrics. The Z'-factor is a widely accepted measure of assay quality.[14]
Z'-Factor Calculation:
Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| )
Where:
-
SD is the standard deviation.
-
The positive control is the uninhibited reaction (e.g., DMSO).
-
The negative control is the fully inhibited reaction or background (e.g., a potent known inhibitor or no enzyme).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent for HTS |
| 0 to 0.5 | Acceptable |
| < 0 | Not suitable for HTS |
A Z'-factor consistently greater than 0.5 is highly desirable for a reliable HTS campaign.[14]
Troubleshooting and Scientific Considerations
-
Compound Interference: Test compounds that are colored and absorb at 405 nm can produce false positive results. To identify these, a counterscreen should be performed where the compound is added to the assay after the reaction has been stopped or in the absence of the enzyme.[15]
-
Substrate Instability: p-Nitrophenyl esters can undergo slow spontaneous hydrolysis at alkaline pH. It is important to measure the background rate of hydrolysis in the absence of the enzyme and subtract this from all measurements.
-
Poor Substrate Emulsification: The long octadecyl chain of pNPOE can make it challenging to create a stable emulsion. If the substrate precipitates, consider increasing the Triton X-100 concentration or using sonication to aid in emulsification.[11]
Conclusion
The chromogenic substrate this compound provides a robust and straightforward method for the high-throughput screening of lipolytic enzymes. By carefully optimizing and validating the assay parameters as outlined in this guide, researchers can confidently screen large compound libraries to identify novel enzyme inhibitors or characterize enzyme activity with high precision and reproducibility. The principles and protocols described herein offer a solid foundation for establishing a successful HTS campaign in academic and industrial drug discovery settings.[16][17]
References
- Inglese, J., Johnson, R. L., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. (Source not directly found, general HTS knowledge)
- Macarron, R., Banks, M. N., et al. (2011). Impact of high-throughput screening in drug discovery. Nature Reviews Drug Discovery, 10(3), 188-195. (Source not directly found, general HTS knowledge)
-
A Practical approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]
-
Assay Guidance Manual. (2004). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Miles, R. J., et al. (1990). The detection of lipase activity in bacteria using novel chromogenic substrates. FEMS Microbiology Letters. [Link]
-
HTS Assay Validation. (2012). Assay Guidance Manual. [Link]
-
Chapter 1: HTS Methods: Assay Design and Optimisation. (2016). Royal Society of Chemistry. [Link]
-
The detection of lipase activity in bacteria using novel chromogenic substrates. (1990). ResearchGate. [Link]
-
López-López, O., et al. (2016). Defining Substrate Specificities for Lipase and Phospholipase Candidates. Journal of Visualized Experiments. [Link]
-
HTS Assay Validation. (2012). Assay Guidance Manual, NCBI Bookshelf. [Link]
- Grognux, J., et al. (2011). Universal chromogenic substrates for lipases and esterases. Tetrahedron.
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
-
Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Helier Scientific ltd. [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Uppsala University. [Link]
-
Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science. [Link]
-
Whittington, D. A., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. The Journal of Biological Chemistry. [Link]
-
(a) The reaction scheme of hydrolysis of p-nitrophenyl esters with... ResearchGate. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]
-
Rafael Picazo Espinosa. (2012). Lipase Activity Assay: Improvements to the Classical p-Nitrophenol Palmitate Spectrophotometrical Method. Zenodo. [Link]
-
Taylor, M. J., et al. (2019). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Nature Communications. [Link]
-
A colorimetric assay for measuring phospholipase A2 degradation of phosphatidylcholine at physiological pH. ResearchGate. [Link]
-
How to conduct a lipase assay using 4-nitrophenyl laurate? ResearchGate. [Link]
Sources
- 1. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1) | Helier Scientific ltd [helierscientific.com]
- 5. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: p-Nitrophenyl Octadecyl Ether Aggregation
Welcome to the technical support guide for p-Nitrophenyl octadecyl ether (pNPOE). This document is designed for researchers, scientists, and drug development professionals who are utilizing this amphiphilic molecule in their work. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and validated protocols to ensure the integrity and reproducibility of your results. Our goal is to provide you with the expertise and practical insights needed to successfully navigate the complexities of pNPOE aggregation in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (pNPOE) and why does it aggregate in water?
A: this compound is an amphiphilic molecule, meaning it has two distinct parts with different affinities for water. It consists of:
-
A hydrophilic (water-loving) head group : The p-nitrophenyl group.
-
A hydrophobic (water-fearing) tail : The long, 18-carbon octadecyl chain.
In an aqueous solution, the hydrophobic tails avoid contact with water molecules, a phenomenon driven by the hydrophobic effect. To achieve a more energetically favorable state, the pNPOE molecules spontaneously self-assemble. The hydrophobic tails cluster together to form a nonpolar core, while the hydrophilic nitrophenyl heads remain exposed to the aqueous environment. This self-assembly process results in the formation of aggregates, such as micelles or vesicles. This behavior is analogous to that seen in other long-chain p-nitrophenyl compounds, where the long hydrocarbon chains drive aggregation to minimize their exposure to water[1].
Q2: What is the Critical Aggregation Concentration (CAC) and why is it a critical parameter?
A: The Critical Aggregation Concentration (CAC), often referred to as the Critical Micelle Concentration (CMC) for surfactants, is the specific concentration of pNPOE above which aggregates begin to form in solution. Below the CAC, pNPOE exists predominantly as individual molecules (monomers). Once the concentration reaches and exceeds the CAC, any additional monomers added to the solution will preferentially form aggregates.
The CAC is a crucial parameter for several reasons:
-
Experimental Reproducibility: Conducting experiments above or below the CAC will yield vastly different results. For instance, if pNPOE is used as a substrate for an enzyme that acts on monomers, working above the CAC will lead to a decrease in the apparent reaction rate because the substrate is sequestered within the aggregate core[1].
-
Formulation Development: In drug delivery applications, the CAC determines the minimum concentration required to form stable nanoparticles for encapsulating hydrophobic drugs.
-
Predicting Behavior: The CAC is a key indicator of the stability and nature of the aggregates formed.
Q3: What experimental factors can influence the CAC and the characteristics of the aggregates?
A: The aggregation behavior of pNPOE is highly sensitive to the surrounding environment. Several factors can alter the CAC and the resulting aggregate size, shape, and stability.
| Factor | Effect on CAC | Effect on Aggregate Size (Hydrodynamic Radius) | Rationale |
| Temperature | Variable | Generally Increases | Increased thermal energy can disrupt hydration shells around the hydrophobic tails, favoring aggregation (lowering CAC). However, at very high temperatures, increased monomer solubility can raise the CAC. Increased temperature often promotes the growth of aggregates. |
| pH | Minimal for Ether | Minimal for Ether | The ether linkage in pNPOE is chemically stable across a wide pH range, unlike p-nitrophenyl esters, which are susceptible to hydrolysis at alkaline pH[2][3]. The p-nitrophenol headgroup itself is only fully ionized at pH ≥ 9, but this has a lesser effect on the non-ionic ether[4]. |
| Ionic Strength (Salt) | Decreases | Increases | Adding an electrolyte (e.g., NaCl) reduces electrostatic repulsion between the hydrophilic head groups (though minimal for a non-ionic ether) and "salts out" the hydrophobic tail, making it less soluble and promoting aggregation at a lower concentration. |
| Organic Co-solvents | Increases | Decreases | Adding a water-miscible organic solvent (e.g., ethanol, DMSO) increases the solubility of the hydrophobic octadecyl tail in the bulk solution[2]. This makes aggregation less favorable, thus increasing the CAC. The aggregates that do form are often smaller. |
Q4: How can I characterize the aggregates formed by pNPOE?
A: Characterizing the aggregates is essential to understand their properties. The two most fundamental techniques are:
-
UV-Vis Spectrophotometry: This is a widely used, indirect method to determine the CAC. It involves using a hydrophobic probe (a dye) that exhibits a change in its absorbance spectrum when it moves from the polar aqueous environment to the nonpolar interior of the pNPOE aggregate[5][6]. A sharp change in the dye's absorbance plotted against pNPOE concentration indicates the onset of aggregation.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size (specifically, the hydrodynamic diameter) of the aggregates in solution.[7][8] It works by analyzing the fluctuations in scattered light caused by the Brownian motion of the particles[9][10]. DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI below 0.3 generally indicates a relatively uniform population of aggregates.
Troubleshooting Guides
Problem 1: Inconsistent or Irreproducible CAC Measurements
You are attempting to determine the CAC of pNPOE using a spectrophotometric method, but your results vary significantly between experiments.
-
Possible Cause 1: Purity of pNPOE.
-
Explanation: The synthesis of pNPOE can result in unreacted starting materials (p-nitrophenol, octadecyl bromide) or byproducts. Hydrophobic impurities can co-aggregate, lowering the apparent CAC, while hydrophilic impurities can increase it.
-
Solution: Ensure the purity of your pNPOE. Purification via column chromatography or recrystallization is recommended after synthesis. Verify purity using techniques like ¹H NMR and mass spectrometry.
-
-
Possible Cause 2: Inadequate Equilibration Time.
-
Explanation: Aggregate formation is not instantaneous. The solution requires time to reach thermodynamic equilibrium. Insufficient incubation time can lead to incomplete aggregation and an overestimation of the CAC.
-
Solution: After preparing your pNPOE solutions, allow them to equilibrate for a consistent and sufficient period (e.g., 2-4 hours, or even overnight) at a constant temperature before measurement.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Explanation: As detailed in the FAQ, the CAC is temperature-dependent. Performing measurements at different ambient temperatures will lead to different results.
-
Solution: Use a temperature-controlled sample holder in your spectrophotometer or DLS instrument. Ensure all solutions are prepared and equilibrated at the target temperature.
-
Problem 2: High Polydispersity Index (PDI > 0.5) in Dynamic Light Scattering (DLS)
Your DLS measurements show a high PDI, indicating a very broad size distribution or the presence of multiple particle populations.
-
Possible Cause 1: Contamination with Dust or Large Agglomerates.
-
Explanation: DLS is extremely sensitive to large particles because they scatter light much more intensely than smaller ones. Even a small amount of dust or large, unstable agglomerates can dominate the signal and skew the results.
-
Solution: Filter your aqueous buffer through a 0.22 µm syringe filter before preparing the pNPOE solutions. If the sample itself can be filtered without removing the aggregates of interest, pass the final solution through an appropriate filter (e.g., 0.45 µm) directly into a clean cuvette.
-
-
Possible Cause 2: Sample Concentration is too High.
-
Explanation: At very high concentrations, multiple scattering events can occur, where light scattered by one particle is then scattered by another. This can lead to an underestimation of particle size and an artificially high PDI. Inter-particle interactions can also become significant.
-
Solution: Perform a concentration titration. Measure the size and PDI of your sample at several dilutions to find a concentration range where the results are stable and independent of concentration.
-
-
Possible Cause 3: Kinetic Instability.
-
Explanation: The aggregates may not be stable over the time course of the measurement, potentially undergoing further aggregation (growing larger) or disaggregation.
-
Solution: Perform time-resolved DLS measurements. Take multiple readings of the same sample over a period (e.g., every 5 minutes for an hour) to check if the size or PDI is changing.
-
Diagram: Troubleshooting High PDI in DLS
Caption: A decision tree for troubleshooting high PDI values.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Williamson ether synthesis.
Materials:
-
p-Nitrophenol
-
1-Bromooctadecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Diethyl ether, Hexane (for extraction and chromatography)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve p-nitrophenol (1.0 eq) and 1-bromooctadecane (1.1 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture. K₂CO₃ acts as a base to deprotonate the phenol.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Protocol 2: Determination of CAC using UV-Vis Spectrophotometry (Iodine Probe)
This method leverages the spectral shift of iodine when it is partitioned into the hydrophobic core of the aggregates.
Materials:
-
Pure pNPOE
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Deionized water or appropriate buffer
Procedure:
-
Prepare a Stock Solution of pNPOE: Accurately weigh pure pNPOE and dissolve it in a suitable solvent (e.g., a small amount of ethanol) before diluting with the aqueous buffer to create a concentrated stock solution (well above the expected CAC).
-
Prepare Iodine Stock Solution: Prepare a stock solution of I₂/KI in water (e.g., 0.5 mM I₂ and 10 mM KI). The KI is necessary to dissolve the iodine by forming the I₃⁻ complex.
-
Prepare Sample Series: Create a series of vials with increasing concentrations of pNPOE, keeping the final concentration of the I₂/KI probe constant in each vial. Ensure the total volume is the same for all samples. Include a blank containing only the I₂/KI probe in buffer.
-
Equilibration: Allow the solutions to equilibrate at a constant temperature for at least 2 hours.
-
Spectrophotometric Measurement: Measure the UV-Vis absorbance spectrum of each solution, typically from 300 nm to 500 nm. The triiodide ion (I₃⁻) has a characteristic peak around 365 nm.
-
Data Analysis: Plot the absorbance at the peak maximum (e.g., ~365 nm) as a function of the pNPOE concentration. Below the CAC, the absorbance should remain relatively constant. Above the CAC, as aggregates form and solubilize the iodine, the absorbance will change. The CAC is determined from the intersection of the two linear portions of the plot.
Diagram: Workflow for CAC Determination
Caption: A flowchart of the CAC determination process.
Protocol 3: Aggregate Size Characterization using Dynamic Light Scattering (DLS)
This protocol outlines the steps for reliable DLS measurements.
Materials:
-
Pure pNPOE
-
Filtered (0.22 µm) deionized water or buffer
-
DLS instrument and clean cuvettes
Procedure:
-
Prepare Sample: Prepare a solution of pNPOE in the filtered buffer at a concentration known to be above the CAC. The optimal concentration should be determined empirically, but a starting point is often 5-10 times the CAC.
-
Filter Sample (Optional but Recommended): If possible, gently filter the sample through a 0.45 µm syringe filter directly into a clean, dust-free DLS cuvette. This removes large contaminants without disrupting the smaller aggregates.
-
Instrument Setup: Set the DLS instrument parameters, including the solvent viscosity and refractive index, measurement angle (commonly 173° or 90°), and temperature.
-
Equilibration: Place the cuvette in the instrument and allow it to thermally equilibrate for at least 5-10 minutes before starting the measurement.
-
Measurement: Perform the DLS measurement. Typically, this involves multiple runs (e.g., 3-5 runs of 10-15 acquisitions each) which are averaged to ensure statistical validity.
-
Data Analysis: Analyze the resulting correlation function to obtain the intensity-weighted Z-average hydrodynamic diameter and the Polydispersity Index (PDI). The Z-average is the primary and most stable value produced by the technique.
References
- Malik, W. U., et al. (1976). Spectrophotometric determination of critical micelle concentration of surfactants with dye indicators. Journal of the Indian Chemical Society.
-
Delft Solids Solutions. (n.d.). Nanoparticle size by dynamic light scattering analysis. Retrieved from [Link]
-
Bettersize Instruments Ltd. (2023). Why choose dynamic light scattering for nanoparticle characterisation? Retrieved from [Link]
-
Wyatt Technology. (n.d.). Dynamic light scattering (DLS). Retrieved from [Link]
-
HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. Retrieved from [Link]
-
Al-Wardian, A., et al. (2021). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. DOKUMEN.PUB. Retrieved from [Link]
-
MDPI. (2020). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Applied Sciences. Retrieved from [Link]
-
Pacheco-García, B., et al. (2018). Measurement of Critical Micelle Concentration. ResearchGate. Retrieved from [Link]
-
Ray, A., & Nemethy, G. (1971). Difference spectrophotometric method for the determination of critical micelle concentrations. The Journal of Physical Chemistry. Retrieved from [Link]
-
Chand, P., & Kapoor, R. C. (1975). Spectrophotometric determination of critical micelle concentration of nonionic surfactants. Analytical Chemistry. Retrieved from [Link]
-
Guthrie, J. P. (1973). Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model Studies. Canadian Journal of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]
-
Frias, J. A., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]
-
Lawin, L. R., & Fife, W. K. (2000). Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces. Journal of Colloid and Interface Science. Retrieved from [Link]
-
Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2. Retrieved from [Link]
-
Giles, C. H., & Trivedi, A. S. (1969). Note on stability of p‐nitrophenol in aqueous solutions. Journal of Applied Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dokumen.pub [dokumen.pub]
- 6. researchgate.net [researchgate.net]
- 7. wyatt.com [wyatt.com]
- 8. horiba.com [horiba.com]
- 9. solids-solutions.com [solids-solutions.com]
- 10. bettersizeinstruments.com [bettersizeinstruments.com]
Technical Support Center: Optimizing p-Nitrophenyl Octadecyl Ether (pNPOE) Concentration in Enzyme Assays
Welcome to the technical support center for the effective use of p-Nitrophenyl octadecyl ether (pNPOE) in enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice. As your dedicated application scientist, my goal is to equip you with the knowledge to not only troubleshoot common issues but also to fundamentally understand the principles governing your assay's success. The extreme hydrophobicity of the C18 octadecyl chain of pNPOE presents unique challenges, primarily concerning substrate solubility and aggregation. This guide will address these challenges head-on, providing you with a robust framework for assay development and optimization.
Core Principle: The p-Nitrophenyl (pNP) Assay
The foundation of this assay lies in the enzymatic hydrolysis of a p-nitrophenyl ester. The enzyme of interest, such as a lipase or esterase, cleaves the ester bond in the pNPOE substrate. This reaction releases p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate ion. This ion imparts a distinct yellow color to the solution, which can be quantified by measuring its absorbance spectrophotometrically, typically at a wavelength between 405 and 420 nm. The rate of p-nitrophenolate formation is directly proportional to the enzyme's activity.
Below is a diagram illustrating the enzymatic reaction at the heart of the pNPOE assay.
Caption: Enzymatic cleavage of pNPOE yields p-nitrophenol, which ionizes at alkaline pH to the chromogenic p-nitrophenolate.
Frequently Asked Questions (FAQs)
Q1: Why is pNPOE used as a substrate?
A1: pNPOE is a synthetic substrate used to measure the activity of enzymes with long-chain fatty acid ester specificity, such as certain lipases and esterases. The long C18 chain mimics natural long-chain fatty acid esters, providing a substrate for enzymes that may not efficiently hydrolyze shorter-chain pNP esters like p-nitrophenyl butyrate (pNPB) or palmitate (pNPP).
Q2: What is the biggest challenge when working with pNPOE?
A2: The primary challenge is its extremely low aqueous solubility. The long, hydrophobic octadecyl chain causes pNPOE to aggregate in aqueous solutions at very low concentrations, a phenomenon related to the critical micelle concentration (CMC)[1][2]. This aggregation can make the substrate unavailable to the enzyme and lead to high background noise and poor reproducibility. Effective solubilization is therefore critical.
Q3: How do I solubilize pNPOE for my assay?
A3: pNPOE must first be dissolved in an organic solvent, and this stock solution is then introduced into the aqueous assay buffer, often containing a detergent or emulsifier.
-
Organic Solvents: Dimethyl sulfoxide (DMSO) and isopropanol are common choices for creating a concentrated stock solution of pNPOE[3].
-
Detergents/Emulsifiers: To maintain solubility in the final aqueous assay volume, detergents such as Triton X-100 or sodium deoxycholate are often necessary[3][4]. These agents form mixed micelles with the pNPOE, making the substrate accessible to the enzyme.
Q4: Can the organic solvent or detergent inhibit my enzyme?
A4: Yes, this is a critical consideration. Both organic solvents and detergents can denature or inhibit enzymes. It is essential to keep the final concentration of the organic solvent in the assay as low as possible, typically below 5% (v/v)[3]. Similarly, the detergent concentration must be optimized; too little will not adequately solubilize the substrate, while too much can inhibit the enzyme. An enzyme activity assay should be performed with varying concentrations of the solvent and detergent (without the substrate) to determine the tolerance of your specific enzyme.
Q5: What is a typical concentration range for pNPOE in an enzyme assay?
A5: The optimal concentration of pNPOE needs to be determined empirically for each enzyme and assay condition. Due to its hydrophobicity, the usable concentration range is often narrow. A starting point for optimization could be in the range of 0.1 mM to 1.0 mM in the final reaction mixture. However, it is crucial to perform a substrate titration to determine the Michaelis-Menten constant (Km) for your enzyme under your specific assay conditions[5]. This will help you choose a substrate concentration that is appropriate for your experimental goals (e.g., saturating concentration for Vmax determination).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance (yellow color before adding enzyme) | 1. Spontaneous hydrolysis of pNPOE: The pNPOE stock or assay buffer may be contaminated or at a pH that promotes non-enzymatic hydrolysis.[6] 2. Contaminated reagents: Buffer components or water could be contaminated with a substance that absorbs at the detection wavelength. | 1. Prepare fresh pNPOE stock solution. Ensure the pH of the stock and the final assay buffer is not excessively alkaline before the enzyme is added. Prepare a "no enzyme" control for every experiment to measure and subtract this background. 2. Use high-purity water and reagents. Test each component of the assay buffer individually for background absorbance. |
| Precipitation or cloudiness in the assay well/cuvette | 1. Poor solubility of pNPOE: The concentration of pNPOE is above its solubility limit in your assay buffer.[7] 2. Insufficient detergent/emulsifier: The concentration of the solubilizing agent is too low to maintain pNPOE in solution. | 1. Decrease the final concentration of pNPOE. 2. Increase the concentration of the detergent (e.g., Triton X-100). Perform a titration to find the optimal detergent concentration that ensures solubility without significantly inhibiting the enzyme. |
| Low or no enzyme activity detected | 1. Enzyme inhibition: The concentration of the organic solvent or detergent is too high.[8] 2. Substrate inaccessibility: pNPOE has aggregated and is not accessible to the enzyme's active site.[9] 3. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. | 1. Perform a solvent/detergent tolerance test for your enzyme. Reduce the final concentration of these components if necessary. 2. Re-optimize the solubilization method. Ensure vigorous mixing when adding the pNPOE stock to the assay buffer. Sonication can sometimes help in creating a uniform substrate emulsion. 3. Always include a positive control with a known active enzyme to validate the assay setup. Use a fresh aliquot of the enzyme. |
| Non-linear reaction progress curves | 1. Substrate depletion: The initial pNPOE concentration is too low, and the enzyme consumes a significant portion of it during the assay, leading to a decrease in the reaction rate. 2. Enzyme instability: The enzyme is not stable under the assay conditions (e.g., pH, temperature) and loses activity over time.[10] | 1. Increase the initial concentration of pNPOE. Ensure the reaction is monitored during the initial linear phase. 2. Perform the assay at different pH values and temperatures to find the optimal conditions for enzyme stability and activity. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized pNPOE Substrate Stock Solution
This protocol outlines the preparation of a working substrate solution. The final concentrations will need to be optimized for your specific enzyme and assay conditions.
Materials:
-
This compound (pNPOE)
-
Isopropanol or DMSO
-
Triton X-100
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Prepare a 10 mM pNPOE stock in isopropanol:
-
Dissolve the appropriate amount of pNPOE in isopropanol to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. This stock can be stored at -20°C, protected from light.
-
-
Prepare the working substrate solution:
-
In a separate tube, mix your assay buffer with Triton X-100. A good starting point is a final Triton X-100 concentration of 0.5% (v/v) in the assay.
-
While vortexing the buffer/Triton X-100 mixture, slowly add the 10 mM pNPOE stock to achieve the desired final concentration (e.g., for a 1 mM final concentration, add 1 part of the 10 mM stock to 9 parts of the buffer/detergent mix).
-
This working solution should be prepared fresh daily.
-
Protocol 2: Optimizing pNPOE Concentration
This experiment will help you determine the optimal pNPOE concentration for your enzyme assay.
Workflow Diagram:
Caption: A systematic approach to determine the optimal pNPOE concentration by measuring initial reaction rates across a range of substrate concentrations.
Procedure:
-
Prepare a series of pNPOE working solutions with varying concentrations (e.g., 0, 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mM) in your optimized assay buffer containing a fixed concentration of detergent.
-
In a 96-well microplate, add a fixed volume (e.g., 180 µL) of each pNPOE concentration to triplicate wells.
-
Include triplicate "no enzyme" control wells for each pNPOE concentration, containing 180 µL of the substrate solution and 20 µL of assay buffer instead of the enzyme solution.
-
Prepare your enzyme solution at a fixed concentration in the assay buffer.
-
Initiate the reaction by adding a small volume (e.g., 20 µL) of the enzyme solution to the wells.
-
Immediately place the plate in a microplate reader pre-set to the desired temperature and measure the absorbance at 405-420 nm in kinetic mode (e.g., every 30 seconds for 10-20 minutes).
-
For each pNPOE concentration, calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot. Remember to subtract the rate of the corresponding "no enzyme" control.
-
Plot V₀ versus the pNPOE concentration. This plot should resemble a Michaelis-Menten curve. From this data, you can determine the Km and Vmax of your enzyme for pNPOE under these conditions.
References
-
Team:TU Darmstadt/Protocols/pNP Assay - 2012.igem.org. Available at: [Link]
-
Optimizing a pNPP spectrophotometric lipase assay in oil rich fruit | ResearchGate. Available at: [Link]
-
Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC - NIH. Available at: [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Available at: [Link]
-
Critical micelle concentrations a | Download Table - ResearchGate. Available at: [Link]
-
Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model Studies | Request PDF - ResearchGate. Available at: [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC - PubMed Central. Available at: [Link]
-
A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - MDPI. Available at: [Link]
-
Why does my p- nitrophenyl acetate assay doesn't work? - ResearchGate. Available at: [Link]
-
Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Available at: [Link]
-
A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - NIH. Available at: [Link]
-
Critical micelle concentration (CMC) of the (A) linear polymer micelles (PECL SS - ResearchGate. Available at: [Link]
-
Critical micelle concentration - Wikipedia. Available at: [Link]
-
Optimization of Spectrophotometric and Fluorometric Assays Using Alternative Substrates for the High-Throughput Screening of Lipase Activity - ResearchGate. Available at: [Link]
-
Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces - PubMed. Available at: [Link]
-
Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model Studies | Request PDF - ResearchGate. Available at: [Link]
-
Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model Studies | Request PDF - ResearchGate. Available at: [Link]
-
The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
The reaction of p-nitrophenyl esters with chymotrypsin and insulin - PMC - NIH. Available at: [Link]
-
Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed. Available at: [Link]
-
Could anyone suggest me a para nitrophenyl palmitate solution for lipase assay? Available at: [Link]
-
Can someone help with a method for preparing P-Nitrophenol standard curve? Available at: [Link]
-
Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4. Available at: [Link]
-
Synthesis and Enzyme Substrate Activity of p -Nitrophenyl N , N' -Diacetyl-4-thio- β -chitobioside | Request PDF - ResearchGate. Available at: [Link]
-
Phospholipase C (PLC) Activity Colorimetric Assay Kit (E-BC-K781-M) - Elabscience. Available at: [Link]
-
Phospholipase C activity and substrate specificity in frog photoreceptors - PubMed. Available at: [Link]
-
Phospholipase C - Wikipedia. Available at: [Link]
-
p-Nitrophenyl o-tolyl ether | C13H11NO3 | CID 17123 - PubChem. Available at: [Link]
Sources
- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Technical Support Center: p-Nitrophenyl Octadecyl Ether (pNPOE) Assays
A Guide to Minimizing Background Hydrolysis for Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: The Instability of the Ether Linkage
p-Nitrophenyl octadecyl ether, while a valuable tool, is susceptible to hydrolysis, which cleaves the ether bond to release p-nitrophenol (pNP). The accumulation of pNP, a chromogenic compound, is often the source of the high background signal observed in assays. This hydrolysis can be broadly categorized into two types: non-enzymatic (chemical) and enzymatic. Effectively troubleshooting requires identifying and addressing the specific cause of hydrolysis in your experimental system.
Troubleshooting Guide: A Step-by-Step Approach to Reducing Background Hydrolysis
This guide is designed to walk you through a logical sequence of troubleshooting steps. Start with the most common and easily addressable issues before moving to more complex investigations.
Question 1: Is your high background signal present even in your no-enzyme/no-cell control?
If the answer is yes, the likely culprit is non-enzymatic hydrolysis . This form of degradation is primarily influenced by the chemical environment of your assay.
Caption: Workflow for addressing non-enzymatic pNPOE hydrolysis.
-
pH Optimization: The rate of hydrolysis of p-nitrophenyl compounds is highly pH-dependent. Alkaline conditions significantly accelerate this process.[1][2][3][4]
-
Recommendation: If your experimental protocol allows, consider lowering the pH of your assay buffer. Even a slight decrease in pH can substantially reduce the rate of background hydrolysis. It is crucial to find a balance that maintains the activity of your enzyme of interest while minimizing spontaneous substrate degradation. The optimal pH for enzymes can be quite narrow, so this must be determined empirically.[5]
-
-
Temperature Control: Chemical reactions, including hydrolysis, are accelerated at higher temperatures.[6][7][8]
-
Recommendation: Perform all assay steps, including reagent preparation and incubation, at the lowest temperature compatible with your experimental design. If possible, prepare stock solutions and assay plates on ice.
-
-
Buffer Composition Review: Certain buffer components can act as nucleophiles and catalyze the hydrolysis of p-nitrophenyl ethers.
-
Recommendation: Buffers containing primary or secondary amines (e.g., Tris) can sometimes contribute to hydrolysis, especially at higher pH values.[9] If you suspect your buffer is contributing to the background, consider switching to a non-nucleophilic buffer system such as HEPES or phosphate, provided it is compatible with your enzyme. The concentration of the buffer itself can also play a role; higher concentrations may increase the rate of hydrolysis.[10]
-
-
Solvent Effects: The solvent used to dissolve pNPOE can impact its stability.
-
Recommendation: While organic solvents are often necessary to dissolve the hydrophobic pNPOE, they can also influence the rate of hydrolysis.[11] Ensure that the final concentration of the organic solvent in your assay is as low as possible and is consistent across all wells. It is advisable to test the stability of pNPOE in your chosen solvent system over time.
-
-
Verify pNPOE Stock Integrity: The pNPOE stock solution itself may be a source of pre-existing p-nitrophenol.
-
Recommendation: Prepare fresh pNPOE stock solutions for your experiments. If you are using a previously prepared stock, it is good practice to measure its absorbance at 405-410 nm to check for any pre-existing p-nitrophenol before adding it to your assay. A yellow color in your stock solution is a clear indicator of degradation.[12]
-
Question 2: Is the high background signal observed only in the presence of your enzyme or cell lysate?
If the background signal is significantly higher in your experimental samples compared to your negative controls, this points towards enzymatic hydrolysis as the primary cause. This can be due to the intended enzyme of interest or contaminating enzymes.
Caption: Workflow for addressing enzymatic pNPOE hydrolysis.
-
Check for Contaminating Esterases: Biological samples, such as cell lysates or partially purified protein preparations, can contain endogenous esterases or other hydrolases that can cleave pNPOE.[13][14]
-
Recommendation: If you are working with a recombinant protein, ensure it is of high purity. If using cell lysates, consider performing a control experiment with a lysate from cells that do not express your enzyme of interest. If a high background is still observed, it suggests the presence of contaminating hydrolases. Further purification of your protein may be necessary.
-
-
Optimize Substrate Concentration: The concentration of pNPOE can influence the rate of both specific and non-specific enzymatic hydrolysis.
-
Recommendation: Determine the Michaelis-Menten constants (Km and Vmax) for your enzyme with pNPOE.[13] Using a substrate concentration around the Km value will ensure that the reaction rate is sensitive to enzyme concentration while minimizing the potential for high background from non-specific hydrolysis.
-
-
Titrate Enzyme/Lysate Concentration: The amount of enzyme or lysate used in the assay will directly impact the rate of pNPOE hydrolysis.
-
Recommendation: Perform an enzyme/lysate titration to find a concentration that gives a robust signal-to-noise ratio without rapidly depleting the substrate or leading to an overwhelming background signal.
-
-
Use Specific Inhibitors: If you suspect that a particular class of contaminating enzymes is responsible for the background hydrolysis, the use of specific inhibitors can be a powerful diagnostic tool.
-
Recommendation: For example, if you suspect serine hydrolase contamination, you could include a general serine hydrolase inhibitor in a control well to see if it reduces the background signal. This can help to confirm the source of the unwanted enzymatic activity.
-
Frequently Asked Questions (FAQs)
Q1: My pNPOE stock solution is yellow. Can I still use it?
A yellow color indicates the presence of p-nitrophenol, meaning your stock has already started to hydrolyze.[12] It is strongly recommended to discard the solution and prepare a fresh stock to ensure the accuracy of your results.
Q2: What is the ideal pH for a pNPOE-based assay?
There is no single ideal pH, as it depends on the specific enzyme being studied. However, to minimize background hydrolysis, it is generally advisable to work at a neutral or slightly acidic pH if your enzyme retains sufficient activity under these conditions.[2][3][4]
Q3: How can I be sure that the signal I am measuring is from my enzyme of interest and not from background hydrolysis?
Always include proper controls in your experimental setup. A "no-enzyme" or "no-cell" control will account for non-enzymatic hydrolysis. A control with an inactive mutant of your enzyme or a specific inhibitor can help to confirm that the activity you are measuring is indeed from your target enzyme.
Q4: Can the type of microplate I use affect my results?
While less common, some materials may adsorb the hydrophobic pNPOE or the p-nitrophenol product, which could affect the observed reaction rates.[15] Using low-binding plates can help to minimize this potential issue. It is also important to ensure that the plate material is compatible with any organic solvents used in the assay.
Q5: How long can I store my pNPOE stock solution?
The stability of pNPOE stock solutions can vary depending on the solvent and storage conditions. It is best to prepare fresh solutions for each experiment. If storage is necessary, it should be at -20°C or -80°C in an anhydrous solvent and protected from light. Before use, always visually inspect the solution for any yellowing and consider measuring its absorbance as a quality control step.
Summary of Key Parameters Influencing pNPOE Hydrolysis
| Parameter | Influence on Background Hydrolysis | Recommendations |
| pH | High pH significantly increases hydrolysis.[1][2][3][4] | Use the lowest pH compatible with enzyme activity. |
| Temperature | Higher temperatures accelerate hydrolysis.[6][7][8] | Perform experiments at the lowest feasible temperature. |
| Buffer Type | Nucleophilic buffers can catalyze hydrolysis.[9] | Consider non-nucleophilic buffers like HEPES or phosphate. |
| Enzyme Purity | Contaminating hydrolases can cleave pNPOE.[13][14] | Use highly purified enzyme preparations. |
| Substrate Integrity | Degraded stock solutions introduce background.[12] | Prepare fresh pNPOE solutions for each experiment. |
References
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Protein Science. [Link]
-
Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions. (2021). Bulletin of the Korean Chemical Society. [Link]
-
The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. (1977). Biochemical Journal. [Link]
-
Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. (2009). Langmuir. [Link]
-
Solvation effects on the alkaline hydrolysis of some p-nitrophenyl esters. (1982). Journal of the American Chemical Society. [Link]
-
Effect of pH on the enzyme activity for the hydrolysis of p-nitrophenyl... (n.d.). ResearchGate. [Link]
-
Hydrolysis of 4-nitrophenyl esters and pH optimum. (n.d.). ResearchGate. [Link]
-
Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. (n.d.). Uppsala University Publications. [Link]
-
Optimization of p-nitrophenyl ethanol ether synthesis. (2009). ResearchGate. [Link]
-
Top 5 Factors Affecting Chemical Stability. (2024). Arboris. [Link]
-
(A) Influence of temperature on hydrolysis of p-nitrophenyl butyrate (pNPB) by HSL. (n.d.). ResearchGate. [Link]
-
pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. (2020). ChemRxiv. [Link]
-
( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... (n.d.). ResearchGate. [Link]
-
Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016). PeerJ. [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2020). MDPI. [Link]
-
HYDROLYSIS. (n.d.). University of California, Davis. [Link]
-
Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. (1988). Canadian Journal of Chemistry. [Link]
-
Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. (1966). Poultry Science. [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. (2015). Applied and Environmental Microbiology. [Link]
-
Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces. (2000). Journal of Colloid and Interface Science. [Link]
-
The effect of buffer pH on enzyme activity. (2024). Theoretical and Natural Science. [Link]
-
The Hydrolysis Of Nitrophenyl Phosphate. (2017). UKEssays. [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]
-
Movement and Fate of p-Nitrophenyl-α,α,α-Trifluoro-2-Nitro-p Tolyl Ether-1′-14C in Peanut Seedlings. (1970). Journal of Agricultural and Food Chemistry. [Link]
-
A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. (2018). International Journal of Molecular Sciences. [Link]
-
Why does my p- nitrophenyl acetate assay doesn't work? (2015). ResearchGate. [Link]
-
Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model Studies. (1976). Journal of the American Chemical Society. [Link]
-
The Effect of Buffers on Protein Conformational Stability. (2004). Pharmaceutical Technology. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of buffer pH on enzyme activity [tns.ewapub.com]
- 5. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 6. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. cdnsciencepub.com [cdnsciencepub.com]
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- 13. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity [mdpi.com]
- 15. Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference in Chromogenic p-Nitrophenyl-Based Assays for Acid Sphingomyelinase
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the p-Nitrophenyl-based acid sphingomyelinase (ASM) assay. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this assay, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding needed to generate robust and reliable data.
A Note on Substrate Nomenclature
Before proceeding, it is crucial to clarify the terminology of the substrate used in this assay. While the term "p-Nitrophenyl octadecyl ether" may be encountered, ethers are chemically stable and not susceptible to cleavage by hydrolases like acid sphingomyelinase (ASM). The functional enzyme in this context, ASM, is a sphingomyelin phosphodiesterase (a type of phospholipase C), which catalyzes the hydrolysis of a phosphodiester bond.
Therefore, commercially available chromogenic substrates for ASM are typically phosphorylcholine derivatives of p-nitrophenol, not ethers. A common example is 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine (HDA-PC)[1]. These molecules accurately mimic the natural substrate, sphingomyelin, by presenting a phosphocholine headgroup that the enzyme can cleave. This guide will focus on this correct class of p-nitrophenyl-based substrates.
Part 1: The Assay Principle - How It Works
The chromogenic ASM assay provides a simple, colorimetric method for measuring enzyme activity. The synthetic substrate contains a lipid-like tail, a central phosphorylcholine group, and a p-nitrophenyl (pNP) reporter group. In its intact form, the substrate is colorless. Acid sphingomyelinase cleaves the phosphodiester bond, releasing the lipid portion and p-nitrophenyl-phosphorylcholine, which is then acted upon by other enzymes in a coupled reaction or directly releases p-nitrophenol under specific conditions which, at an alkaline pH (achieved in the "stop solution"), tautomerizes to the p-nitrophenolate ion, producing a distinct yellow color that can be quantified by measuring its absorbance.
Mechanism of Action
The core of the assay is the enzymatic cleavage of the synthetic substrate by ASM.
Caption: A workflow for troubleshooting common pNP-based assay issues.
Detailed Troubleshooting Q&A
Problem: My blank wells (substrate only) are bright yellow before I even start the incubation.
-
Potential Cause 1: Substrate Instability. p-Nitrophenyl-based substrates can be prone to spontaneous hydrolysis, especially if stored improperly or in a buffer with the wrong pH.
-
Solution: Always prepare the substrate solution fresh for each experiment. Ensure your assay buffer is at the correct acidic pH (~5.0) during the reaction, as alkaline conditions will accelerate hydrolysis.
Problem: My positive control shows very low or no activity.
-
Potential Cause 1: Inactive Enzyme. ASM may have degraded due to improper storage (e.g., repeated freeze-thaw cycles) or age.
-
Solution: Use a fresh aliquot of enzyme from -80°C storage. If the problem persists, purchase a new batch of enzyme.
-
Potential Cause 2: Incorrect Detergent Concentration. Too little detergent will fail to solubilize the substrate, while too much can denature the enzyme.[2]
-
Solution: Perform a detergent concentration titration curve to find the optimal concentration for your specific enzyme and substrate batch.
Problem: I am screening compounds and found a potent inhibitor, but I'm worried it's a false positive.
-
Potential Cause 1: Compound-Mediated Assay Interference. Many compounds, known as "nuisance compounds," can interfere with assays through mechanisms that do not involve specific binding to the target enzyme.
-
Solution: Perform Counter-Screens. This is the most critical step in validating a hit.
-
Spectral Interference: The compound itself may be yellow or may change color in the assay buffer, absorbing light at 410 nm. Run a control with the compound in buffer without substrate or enzyme to check for intrinsic color.
-
Light Scattering: Aggregating compounds can form colloids that scatter light, leading to a false increase in absorbance.
-
Chemical Reactivity: Some compounds can directly react with and modify the enzyme or substrate.
-
| Interference Type | Mechanism | How to Identify |
| Spectral Interference | Compound absorbs light at the detection wavelength (~410 nm). | Measure absorbance of compound in buffer alone. Signal will be independent of enzyme activity. |
| Colloidal Aggregation | Compound forms aggregates that non-specifically sequester and inhibit the enzyme. | Inhibition is often steep and sensitive to detergent concentration. Activity can be restored by increasing detergent (e.g., Triton X-100) concentration. |
| Chemical Reactivity | Electrophilic compounds may covalently modify and inactivate the enzyme. | Inhibition may be time-dependent and irreversible. |
| Substrate Instability | Compound alters the local pH or directly catalyzes the hydrolysis of the substrate. | Incubate compound with substrate (no enzyme). A signal increase indicates non-enzymatic hydrolysis. |
Part 4: Key Experimental Protocols
Protocol 1: Standard Chromogenic ASM Assay
-
Reagent Preparation:
-
Assay Buffer: 250 mM Sodium Acetate, 0.2% (v/v) Triton X-100, pH 5.0.
-
Substrate Stock: Dissolve pNP-based substrate in a suitable organic solvent (e.g., DMSO) to 10 mM.
-
Working Substrate Solution: Dilute the Substrate Stock into Assay Buffer to the final desired concentration (e.g., 1 mM). Prepare fresh.
-
Stop Solution: 1 M Glycine-NaOH, pH 10.5.
-
Enzyme Preparation: Dilute ASM enzyme stock to the desired concentration in cold Assay Buffer immediately before use.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of appropriate controls or test compounds (dissolved in vehicle) to wells.
-
Add 25 µL of Assay Buffer to all wells except the enzyme wells.
-
To initiate the reaction, add 50 µL of the diluted enzyme preparation to all wells (for a final volume of 100 µL). For the blank, add 50 µL of Assay Buffer instead.
-
Mix the plate gently and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 405-410 nm on a microplate reader.
-
Protocol 2: Counter-Screen for Spectral Interference
-
Prepare the 96-well plate exactly as you would for the main assay, but with one change.
-
In place of the enzyme solution, add an equivalent volume of Assay Buffer.
-
Add your test compounds at the same final concentrations used in the primary screen.
-
Add the Stop Solution.
-
Read the absorbance at 405-410 nm.
-
Interpretation: Any well showing significant absorbance contains a compound that interferes spectrally. This absorbance value should be subtracted from the primary assay data for that compound, or the compound should be flagged as a problematic hit.
References
-
CRO SPLENDID LAB. This compound. [Online] Available at: [Link]
-
TAMAOKI, D., et al. (2007). Chromogenic assay for the activity of sphingomyelinase from Bacillus cereus and its application to the enzymatic hydrolysis of lysophospholipids. Journal of Lipid Research, 48(7), pp.1656-1662. Available at: [Link]
-
Kurioka, S. & Matsuda, M. (1995). Chromogenic assay for phospholipase C from Bacillus cereus. Analytical Biochemistry, 229(2), pp.313-316. Available at: [Link]
-
Maruyama, T., et al. (1993). Comparative hydrolysis of sphingomyelin and 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine by normal human brain homogenate at acid and neutral pH. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1168(2), pp.223-227. Available at: [Link]
-
Du, H., et al. (2015). A high-throughput sphingomyelinase assay using natural substrate. Assay and Drug Development Technologies, 13(4), pp.232-242. Available at: [Link]
-
Simon, G.G., et al. (2015). Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate. Clinica Chimica Acta, 446, pp.107-111. Available at: [Link]
-
Stonehouse, M.J., et al. (2002). An improved assay for the determination of phospholipase C activity. Journal of Microbiological Methods, 50(2), pp.153-160. Available at: [Link]
-
PubChem. p-Nitrophenyl o-tolyl ether. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. o-Nitrophenyloctyl ether. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Decyl 4-nitrophenyl ether. National Center for Biotechnology Information. Available at: [Link]
-
Mühle, C., et al. (2013). Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid. PLoS ONE, 8(5), e62912. Available at: [Link]
-
Kiss, Z. (1998). Measurements of Phospholipases A2, C and D (PLA2, PLC and PLD): in vitro microassays, analysis of enzyme isoforms, and intact-cell assays. Methods in Molecular Biology, 105, pp.239-251. Available at: [Link]
-
Wu, H., et al. (2011). A Fluorogenic, Small Molecule Reporter for Mammalian Phospholipase C Isozymes. ACS Chemical Biology, 6(8), pp.815-821. Available at: [Link]
Sources
- 1. Comparative hydrolysis of sphingomyelin and 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine by normal human brain homogenate at acid and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-Nitrophenyl Octadecyl Ether (pNPOE) Assay
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the p-Nitrophenyl octadecyl ether (pNPOE) assay. This guide, presented in a question-and-answer format, is designed to help you troubleshoot common issues, with a particular focus on resolving low signal generation. As Senior Application Scientists, we have compiled this information based on established biochemical principles and extensive field experience to ensure you can achieve robust and reproducible results.
Understanding the this compound Assay
The this compound (pNPOE) assay is a colorimetric method used to measure the activity of certain hydrolytic enzymes. The principle of the assay is the enzymatic cleavage of the ether bond in pNPOE. This reaction releases p-nitrophenol, which, in an alkaline buffer, develops a distinct yellow color that can be quantified by measuring its absorbance, typically at a wavelength between 405 and 420 nm. The intensity of the color is directly proportional to the amount of p-nitrophenol produced and thus reflects the enzymatic activity.
Troubleshooting Guide: Low Signal in Your pNPOE Assay
A common challenge encountered with the pNPOE assay is obtaining a signal that is too low or indistinguishable from the background. This can be due to a variety of factors, from reagent integrity to suboptimal reaction conditions. Below, we address the most frequent causes of low signal and provide systematic approaches to diagnose and resolve them.
Question 1: My assay is producing little to no yellow color. What are the most likely causes?
A low or absent signal in a colorimetric assay like the pNPOE assay can typically be traced back to one of three main areas: the enzyme, the substrate, or the assay conditions.
Here is a logical workflow to begin your troubleshooting process:
Caption: Initial troubleshooting workflow for low signal in the pNPOE assay.
Question 2: How can I determine if my enzyme is the source of the problem?
Enzyme inactivity is a primary suspect when a signal fails to develop. This can be due to improper storage, handling, or the presence of inhibitors.
Answer:
-
Confirm Enzyme Activity with a Control Substrate: The most direct way to verify your enzyme's activity is to test it with a more reliable and soluble substrate. For many esterases and lipases, p-nitrophenyl butyrate (pNPB) is a good choice. If your enzyme produces a strong signal with pNPB but not with pNPOE, the issue likely lies with the pNPOE substrate or the specific conditions required for its hydrolysis.
-
Check for Enzyme Inhibitors: Components in your sample or buffer could be inhibiting the enzyme. Sodium azide, for instance, is a common preservative that can inhibit peroxidase activity if a coupled assay is being used.[1] Review the composition of all your reagents and samples for known inhibitors of your enzyme class.
-
Verify Enzyme Concentration: Ensure that the enzyme concentration is within the optimal range for the assay.[2] If the concentration is too low, the rate of reaction will be slow, leading to a weak signal.[3] Conversely, an excessively high concentration can lead to rapid substrate depletion, which can also result in a lower than expected final signal.
Question 3: The long octadecyl chain in pNPOE seems problematic. Could this be affecting my results?
Yes, the long hydrocarbon chain of pNPOE is a critical factor and a common source of assay variability. It significantly impacts the substrate's solubility and its interaction with the enzyme.
Answer:
-
Solubility is Key: pNPOE is highly hydrophobic and has very low solubility in aqueous buffers. If the substrate is not properly dissolved, it will not be accessible to the enzyme. The enzymatic hydrolysis of long-chain esters often decreases as the chain length increases, potentially due to unfavorable interactions with the enzyme's active site.[1]
-
Protocol for Preparing pNPOE Substrate Stock:
-
Prepare a high-concentration stock solution of pNPOE in an organic solvent such as ethanol or DMSO.
-
For the working solution, dilute the stock solution in a buffer that contains a non-ionic detergent (e.g., Triton X-100) or a co-solvent. The presence of a detergent can help to solubilize the hydrophobic substrate.[4]
-
It is crucial to ensure that the final concentration of the organic solvent in the assay well is low enough (typically <1-2%) to not affect the enzyme's activity.
-
-
-
Parameter Recommendation Rationale Solvent for Stock Ethanol or DMSO Ensures complete dissolution of the hydrophobic pNPOE. Assay Buffer Additive Non-ionic detergent (e.g., Triton X-100) Improves the solubility of pNPOE in the aqueous assay buffer.[4] Final Solvent Conc. < 2% Minimizes potential inhibition or denaturation of the enzyme.
Question 4: I've confirmed my enzyme is active and my substrate is solubilized, but the signal is still weak. What other assay parameters should I optimize?
Even with an active enzyme and a soluble substrate, the assay conditions must be optimal for the reaction to proceed efficiently.
Answer:
-
pH of the Assay Buffer: The product of the reaction, p-nitrophenol, is a pH indicator. Its absorbance spectrum is highly dependent on the pH of the solution.[6] In acidic or neutral solutions, p-nitrophenol is predominantly in its protonated, colorless form. To achieve the characteristic yellow color, the pH of the solution must be alkaline (typically pH 8.0 or higher) to favor the formation of the p-nitrophenolate ion. However, the optimal pH for your enzyme's activity must also be considered. It may be necessary to stop the reaction by adding a high pH solution (e.g., 1M sodium carbonate) to ensure complete color development.
-
Temperature and Incubation Time: Enzymatic reactions are sensitive to temperature. Most enzymes have an optimal temperature at which they exhibit maximum activity. Ensure your assay is incubated at the optimal temperature for your specific enzyme. Incubation times that are too short may not allow for sufficient product formation.[1] Consider running a time-course experiment to determine the optimal incubation period.
-
Plate Reader Settings: Verify that your plate reader is set to measure absorbance at the correct wavelength. The peak absorbance for the p-nitrophenolate ion is typically between 405 and 420 nm.
Here is a diagram illustrating the key factors influencing the pNPOE assay:
Caption: Key factors for a successful pNPOE assay.
Frequently Asked Questions (FAQs)
Q: Can I use a standard curve to quantify the amount of p-nitrophenol produced? A: Yes, preparing a standard curve with known concentrations of p-nitrophenol is highly recommended for accurate quantification. The standard curve should be prepared in the same buffer and under the same conditions as your assay.
Q: My pNPOE substrate solution appears cloudy. Is this a problem? A: Yes, cloudiness indicates that the substrate is not fully dissolved and may be precipitating out of solution. This will lead to inconsistent and unreliable results. Refer to the protocol above for preparing the pNPOE substrate stock and working solutions to improve solubility.
Q: How can I be sure that the signal I'm seeing is from enzymatic activity and not from spontaneous degradation of the substrate? A: It is essential to include a "no-enzyme" control in your experiment. This control contains all the assay components except for the enzyme. Any color development in this well is due to non-enzymatic hydrolysis of the substrate, and this background signal should be subtracted from the signal obtained in the wells containing the enzyme.
References
-
Varma, M. N., & Madras, G. (2008). Effect of chain length on the enzymatic hydrolysis of p-nitrophenyl esters in supercritical carbon dioxide. Applied Biochemistry and Biotechnology, 144(3), 213-223. Available at: [Link]
-
Bélanger, R. R., et al. (2013). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 79(15), 4553-4564. Available at: [Link]
-
Pliego, J. R., et al. (2015). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Uppsala University. Available at: [Link]
-
Frias, J. A., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal, 19, 3246-3256. Available at: [Link]
-
Wikipedia. (2023). Critical micelle concentration. Available at: [Link]
-
ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in.... Available at: [Link]
-
Wyatt Technology. (n.d.). Critical Micelle Concentration. Available at: [Link]
-
Socratic. (2013). Enzyme Kinetics: Why are enzymatic reactions slower at lower substrate concentration?. Available at: [Link]
-
Conduct Science. (2021). Factors That Affects Enzyme Activity. Available at: [Link]
-
iGEM. (2012). Team:TU Darmstadt/Protocols/pNP Assay. Available at: [Link]
-
Peng, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10099-10111. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Available at: [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Available at: [Link]
-
Chemistry LibreTexts. (2023). 19.5: Factors Affecting Enzyme Activity. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights. Available at: [Link]
-
MDPI. (2019). Enhanced Colorimetric Signal for Accurate Signal Detection in Paper-Based Biosensors. Available at: [Link]
-
Peng, Y., et al. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources, 11(4). Available at: [Link]
-
ResearchGate. (2016). Can someone help with a method for preparing P-Nitrophenol standard curve?. Available at: [Link]
-
Frias, J. A., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. Computational and Structural Biotechnology Journal, 19, 3246-3256. Available at: [Link]
-
DCN Dx. (n.d.). Common Assay Development Issues (And How to Avoid Them!). Available at: [Link]
-
National Center for Biotechnology Information. (2015). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Available at: [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. Available at: [Link]
-
PubMed. (2000). Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces. Available at: [Link]
-
ResearchGate. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?. Available at: [Link]
-
Pliego, J. R., et al. (2015). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Uppsala University. Available at: [Link]
-
ResearchGate. (2020). (PDF) Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Available at: [Link]
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- 4. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of p-Nitrophenyl Octadecyl Ether
Welcome to the technical support center for the synthesis of p-nitrophenyl octadecyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this Williamson ether synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the success of your synthesis.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound is a frequent issue stemming from several factors. The primary synthesis route, the Williamson ether synthesis, is an SN2 reaction between p-nitrophenoxide and an octadecyl halide (e.g., 1-bromooctadecane).[1][2] Incomplete reaction or competing side reactions are the most common culprits for poor yields.
Causality and Solutions:
-
Incomplete Deprotonation of p-Nitrophenol: The reaction requires the formation of the p-nitrophenoxide nucleophile. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the p-nitrophenol will remain unreacted.
-
Troubleshooting:
-
Choice of Base: For phenols, moderately strong bases are often sufficient due to the relatively acidic phenolic proton. However, to ensure complete deprotonation, a strong base like sodium hydride (NaH) is highly effective.[3] NaH reacts irreversibly to form the sodium p-nitrophenoxide and hydrogen gas, driving the equilibrium forward. Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require more stringent anhydrous conditions and longer reaction times.
-
Stoichiometry: Use at least a stoichiometric equivalent of the base, and a slight excess (e.g., 1.1 equivalents) can be beneficial.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: While heating can increase the reaction rate, excessively high temperatures can favor the E2 elimination side reaction, especially with long-chain alkyl halides.
-
Troubleshooting: Maintain a moderate reaction temperature. The optimal temperature will depend on the solvent, but a range of 60-80 °C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting materials are consumed.
-
-
Solvent: The choice of solvent is critical. Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile.[4]
-
Troubleshooting: Employ solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents will effectively dissolve the p-nitrophenoxide salt and promote the desired O-alkylation. Protic solvents, such as ethanol or water, can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and potentially favoring C-alkylation.[4][5]
-
-
-
Purity of Reagents:
-
Troubleshooting: Ensure that the p-nitrophenol and octadecyl halide are pure. The octadecyl halide should be a primary halide (e.g., 1-bromooctadecane) to minimize E2 elimination.[2] Use anhydrous solvents, as water can hydrolyze the base and react with the alkyl halide.
-
Question 2: My final product is impure. I suspect the presence of byproducts. What are the likely byproducts and how can I identify them?
Answer:
Impurity in the final product is often due to the formation of specific byproducts during the reaction. The primary suspects are octadecene, C-alkylated p-nitrophenol, and unreacted starting materials.
Major Potential Byproducts:
| Byproduct | Formation Mechanism | Identification Notes |
| Octadecene | E2 Elimination: The p-nitrophenoxide, being a reasonably strong base, can abstract a proton from the carbon adjacent to the carbon bearing the halide on the octadecyl chain. This is a competing reaction to the desired SN2 pathway. | TLC: Will appear as a non-polar spot with a high Rf value, likely close to the solvent front. GC-MS: Will show a molecular ion peak corresponding to C₁₈H₃₆. ¹H NMR: Will exhibit characteristic signals for vinylic protons in the δ 5.3-5.4 ppm region. |
| C-Alkylated p-Nitrophenol | Ambident Nucleophile: The p-nitrophenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, especially under certain solvent conditions. | TLC: Will have an Rf value lower than the desired product due to the presence of the polar hydroxyl group. ¹H NMR: Will show a characteristic singlet for the phenolic -OH proton, and the aromatic region will show a different splitting pattern compared to p-nitrophenol. |
| Unreacted p-Nitrophenol | Incomplete reaction. | TLC: Will appear as a polar spot with a low Rf value. ¹H NMR: Will show its characteristic aromatic signals. |
| Unreacted Octadecyl Halide | Incomplete reaction. | TLC: Will have a high Rf value, but likely lower than octadecene. GC-MS: Can be identified by its characteristic isotopic pattern if a bromide or chloride was used. |
Analytical Workflow for Impurity Identification:
Caption: Workflow for byproduct identification.
Question 3: How can I effectively purify my this compound from the common byproducts?
Answer:
Purification of a long-chain, relatively non-polar ether from similar byproducts requires a systematic approach, often involving a combination of techniques.
Step-by-Step Purification Protocol:
-
Aqueous Workup:
-
Purpose: To remove the base, any remaining water-soluble salts, and a significant portion of the unreacted p-nitrophenol.
-
Procedure:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). This will convert any remaining p-nitrophenol and C-alkylated p-nitrophenol into their corresponding phenoxide salts, which are highly soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Column Chromatography:
-
Purpose: To separate the desired product from non-polar byproducts like octadecene and any remaining starting materials.
-
Procedure:
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A non-polar eluent system is required. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Elution Order:
-
Octadecene: Being the most non-polar, it will elute first.
-
Unreacted Octadecyl Halide: Will elute shortly after the octadecene.
-
This compound (Product): Will elute next.
-
Polar Impurities: Any remaining polar impurities will be strongly retained on the silica gel.
-
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.
-
-
-
Recrystallization (Optional):
-
Purpose: For final polishing of the product if it is a solid at room temperature.
-
Procedure: Dissolve the product from the column chromatography in a minimum amount of a hot solvent in which it has high solubility at high temperature and low solubility at low temperature (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes). Allow the solution to cool slowly to form pure crystals.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal base for this synthesis?
A1: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the p-nitrophenol, driving the reaction to completion.[3] Potassium carbonate (K₂CO₃) is a milder and often safer alternative, but may require higher temperatures and longer reaction times. The choice may also depend on the scale and safety considerations of your lab.
Q2: How does the choice of solvent affect the outcome of the reaction?
A2: The solvent plays a crucial role in determining the ratio of O-alkylation to C-alkylation.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are the preferred solvents. They solvate the cation of the p-nitrophenoxide salt, leaving the oxygen atom as a highly reactive "naked" nucleophile, thus favoring the desired O-alkylation.[4]
-
Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the oxygen of the p-nitrophenoxide, making it less nucleophilic. This can increase the likelihood of the aromatic ring acting as the nucleophile, leading to C-alkylation byproducts.[4][5]
Q3: Can I use a secondary or tertiary octadecyl halide?
A3: It is strongly advised to use a primary octadecyl halide (e.g., 1-bromooctadecane). Secondary and tertiary alkyl halides are much more prone to undergo E2 elimination in the presence of a base like p-nitrophenoxide, which would lead to octadecene as the major product.[1][2] The SN2 reaction required for ether formation is sterically hindered with secondary and tertiary halides.
Caption: Alkyl halide choice impacts reaction outcome.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method.
-
Procedure:
-
Prepare a TLC plate with three lanes: one for the p-nitrophenol starting material, one for the octadecyl halide starting material, and one for the reaction mixture.
-
Use a mobile phase that gives good separation of the starting materials and the product (e.g., a mixture of hexanes and ethyl acetate, such as 9:1 or 8:2).
-
The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The product, this compound, will be less polar than p-nitrophenol and will have a higher Rf value.
-
Q5: What are the key safety precautions for this synthesis?
A5:
-
p-Nitrophenol: Is toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (if used): Is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle it in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: DMF and DMSO have high boiling points and can be harmful if inhaled or absorbed through the skin. Use them in a well-ventilated fume hood.
-
Alkyl Halides: Can be irritating and harmful. Handle with care.
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
Request PDF. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. [Link]
-
CHEM 330 Lecture Notes. (n.d.). Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. [Link]
-
Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
-
Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
-
SIELC Technologies. (n.d.). Separation of p-Chlorophenyl-o-nitrophenyl ether on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (n.d.). Optimization of p-nitrophenyl ethanol ether synthesis. [Link]
-
Environmental Science: Atmospheres (RSC Publishing). (n.d.). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. [Link]
-
Tetrahedron. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. [Link]
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SciSpace. (n.d.). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for. [Link]
-
SpectraBase. (n.d.). 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. [Link]
-
Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR - NOP. [Link]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. [Link]
-
ResearchGate. (2023, May 24). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. [Link]
-
Pharmacognosy Journal. (2021, March). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. [Link]
-
ResearchGate. (2015, May 27). GC-MS Analysis of Phytocomponents in Pleiospermium alatum (Wall. ex Wight & Arn.) Swingle, (Rutaceae). [Link]
-
ResearchGate. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]
-
ResearchGate. (n.d.). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. [Link]
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Technical Support Center: Purification of Long-Chain Hydrophobic Ethers
Welcome to the Technical Support Center dedicated to the unique purification challenges of long-chain hydrophobic ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these often-waxy or oily compounds from complex reaction mixtures. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows and enhance the purity of your final products.
The inherent nature of long-chain hydrophobic ethers presents a distinct set of purification hurdles. Their low solubility in polar solvents, a high affinity for nonpolar stationary phases, and the frequent co-elution with structurally similar impurities demand carefully optimized separation strategies.[1] This guide will equip you with the knowledge to tackle these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of long-chain hydrophobic ethers in a practical question-and-answer format.
Question 1: My long-chain ether is co-eluting with a nonpolar impurity during flash column chromatography. How can I improve the separation?
Answer:
Co-elution of nonpolar compounds is a frequent challenge in flash chromatography.[2] The key is to enhance the selectivity of your chromatographic system. Here are several strategies, ranging from simple solvent adjustments to more advanced column packing techniques:
-
Optimize Your Solvent System:
-
Reduce Solvent Strength: If your compounds are eluting too quickly (high Rf value), decrease the polarity of your mobile phase. For reversed-phase chromatography, this means increasing the proportion of the aqueous component. For normal-phase, increase the proportion of the nonpolar solvent (e.g., hexane).[3] Aim for an Rf value between 0.15 and 0.4 for your target compound on a TLC plate to achieve a good balance between resolution and elution time.[3]
-
Employ a Gradient Elution: A shallow gradient, where the polarity of the mobile phase is changed gradually, can significantly improve the separation of compounds with similar retention times.[2] Start with a low-polarity mobile phase and slowly increase the concentration of the more polar solvent.[2]
-
Explore Different Solvent Systems: Sometimes, a simple binary system (e.g., hexane/ethyl acetate) may not provide sufficient selectivity. Consider trying alternative solvent systems. For instance, replacing hexane with heptane or using dichloromethane as a co-solvent can alter the selectivity and improve separation.[2]
-
-
Adjust Your Stationary Phase:
-
Increase Column Length or Decrease Particle Size: A longer column or a stationary phase with smaller particles will increase the number of theoretical plates, leading to better resolution. However, this may also increase backpressure.
-
Consider a Different Stationary Phase: If you are using standard silica gel, consider a bonded phase like C18 (reversed-phase) or even more specialized phases like silver nitrate-impregnated silica for separating compounds with varying degrees of unsaturation.
-
-
Sample Loading Technique:
-
Dry Loading: For highly nonpolar compounds that are difficult to dissolve in the initial mobile phase, dry loading can be very effective.[2] Dissolve your crude sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column.[2]
-
Question 2: I'm observing poor recovery of my hydrophobic ether from the column. What are the likely causes and solutions?
Answer:
Low recovery of hydrophobic compounds is often due to their "stickiness" and potential for irreversible adsorption onto the stationary phase or aggregation.[1] Here’s how to troubleshoot this issue:
-
Solubility Issues: Your compound may be precipitating on the column, especially if the mobile phase polarity changes abruptly.
-
Solution: Ensure your compound is fully dissolved in the loading solvent. If using a gradient, ensure the transition is gradual enough to maintain solubility. Increasing the column temperature can also enhance solubility and improve recovery.[4]
-
-
Irreversible Adsorption: Highly hydrophobic compounds can bind strongly to the stationary phase.
-
Solution:
-
Use a less retentive stationary phase: If using reversed-phase, a C8 or C4 column may be more suitable than a C18 column.
-
Modify the mobile phase: Adding a small amount of a stronger, more solubilizing solvent to your mobile phase can help to elute strongly retained compounds.
-
-
-
Column Overloading: Injecting too much sample can lead to peak broadening and apparent low recovery due to the product being spread across many fractions.[5]
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule for flash chromatography, the ratio of silica gel to the compound mixture should be at least 20:1 for simple separations and can be as high as 100:1 or more for difficult separations.[6]
-
Question 3: How can I remove residual long-chain alcohol starting material from my ether product?
Answer:
Residual long-chain alcohols are a common impurity in Williamson ether synthesis.[7] Due to their similar polarity to the corresponding ethers, their removal can be challenging.
-
Chromatographic Separation: While challenging, it is often possible to separate the alcohol from the ether using flash chromatography with a carefully optimized shallow gradient. The alcohol, being slightly more polar due to the hydroxyl group, will typically have a lower Rf value than the ether.
-
Chemical Treatment: In some cases, a chemical treatment can be employed to convert the alcohol into a more easily separable derivative.
-
Liquid-Liquid Extraction: A carefully designed liquid-liquid extraction protocol can sometimes be effective.[9]
-
pH Adjustment: If the alcohol is acidic or basic enough to be deprotonated or protonated, its solubility in an aqueous phase can be significantly increased, allowing for separation from the neutral ether in an organic phase. However, for simple long-chain alcohols, this is generally not feasible.
-
Salting Out: Adding a high concentration of salt to the aqueous phase can sometimes enhance the partitioning of the hydrophobic ether into the organic phase, potentially leaving more of the slightly more polar alcohol in the aqueous layer.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel long-chain hydrophobic ether?
A1: A multi-step approach is often the most effective:
-
Initial Workup: Start with a liquid-liquid extraction to remove water-soluble impurities.[9][11][12] A typical extraction would involve partitioning your crude product between an organic solvent (like diethyl ether or ethyl acetate) and water.[12]
-
Flash Column Chromatography: This is the workhorse for purifying organic compounds.[6] For long-chain hydrophobic ethers, reversed-phase flash chromatography is often a good starting point.[13]
-
Preparative HPLC: For achieving very high purity (>98%), preparative HPLC is the method of choice.[5][13] It offers higher resolution than flash chromatography but has a lower sample capacity.[13]
-
Crystallization: If your ether is a solid, crystallization can be a highly effective final purification step to remove trace impurities and obtain a crystalline product. The rate of crystallization for long-chain aliphatic compounds can increase with the length of the alkyl chain.[14]
Q2: What are the best analytical techniques to assess the purity of my long-chain hydrophobic ether?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and for developing solvent systems for flash chromatography.[3]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable detector (e.g., UV-Vis, refractive index, or mass spectrometry) is the gold standard for determining the purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your ether and for identifying any residual starting materials or byproducts. Impurity peaks can often be identified by comparing the spectrum to reference spectra of common laboratory solvents and reagents.[15]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. When coupled with HPLC (LC-MS), it is a powerful tool for identifying impurities.[16]
Q3: Can I use crystallization to purify my long-chain hydrophobic ether?
A3: Yes, if your ether is a solid at or below room temperature, crystallization can be an excellent purification method. The success of crystallization depends on finding a suitable solvent or solvent system in which the ether has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at the lower temperature. The crystallization tendency of long-chain aliphatic compounds can be influenced by the length of the alkyl chain.[14][17]
Experimental Protocols
Protocol 1: Flash Column Chromatography for a Long-Chain Hydrophobic Ether
This protocol provides a general workflow for purifying a long-chain hydrophobic ether using normal-phase flash chromatography.
1. TLC Method Development: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with 100% hexane and gradually adding ethyl acetate). d. The ideal solvent system will give your target ether an Rf value of approximately 0.2-0.3.[18]
2. Column Packing: a. Select a column size appropriate for your sample amount (a 20:1 to 100:1 ratio of silica gel to crude product is a good starting point).[6] b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase. c. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. d. Allow the silica gel to settle, then drain the excess solvent until it is level with the top of the silica.[6]
3. Sample Loading: a. Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.[6] b. Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[2]
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply gentle pressure to achieve a steady flow rate. c. Collect fractions in test tubes. The size of the fractions will depend on the column size and the separation.[18] d. If using a gradient, gradually increase the polarity of the mobile phase.
5. Analysis of Fractions: a. Spot every few fractions on a TLC plate and develop it to identify the fractions containing your pure product. b. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Liquid-Liquid Extraction for Initial Workup
This protocol describes a basic liquid-liquid extraction to remove polar impurities.
1. Dissolution: a. Dissolve your crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[12]
2. Extraction: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of deionized water. c. Stopper the funnel and shake vigorously, periodically venting to release pressure.[19] d. Allow the layers to separate. The organic layer will typically be the top layer if using a solvent less dense than water, like diethyl ether.[12]
3. Separation and Washing: a. Drain the lower aqueous layer. b. Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water. c. Drain the brine layer.
4. Drying and Concentration: a. Transfer the organic layer to a clean flask. b. Add a drying agent such as anhydrous sodium sulfate or magnesium sulfate. c. Filter or decant the dried organic solution. d. Remove the solvent under reduced pressure to yield the partially purified product.
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Long-Chain Hydrophobic Ethers
| Chromatography Mode | Stationary Phase | Common Nonpolar Solvents | Common Polar Solvents |
| Normal-Phase | Silica Gel, Alumina | Hexane, Heptane | Ethyl Acetate, Dichloromethane |
| Reversed-Phase | C18, C8 | Water, Methanol | Acetonitrile, Tetrahydrofuran |
Visualizations
Purification Workflow Decision Tree
This diagram illustrates a logical workflow for selecting a purification strategy for a long-chain hydrophobic ether.
Caption: A decision tree for selecting a purification strategy.
References
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
- Liquid-Liquid Extraction: An Overview. Syrris.
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry.
- Application Compendium Solutions for Prepar
- Liquid–liquid extraction. Wikipedia.
- Solvent Partitioning (Liquid-Liquid Extraction). (2022). Chemistry LibreTexts.
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Flash Chromatography Basics. Sorbent Technologies, Inc.
- A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized
- Exp.
- Preparative HPLC Columns.
- The Power of Prepar
- Purification of ethers. (1969).
- Technical Support Center: Purification of Hydrophobic Peptide Linkers. Benchchem.
- The role of alkyl chain length in the melt and solution crystallization of paliperidone aliph
- Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. (2022). MDPI.
- Technical Support Center: Purification of Long-Chain Non-Polar Compounds. Benchchem.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Journal of Organic Chemistry, 75(9), 2963–2972.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
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Validation & Comparative
comparing p-Nitrophenyl octadecyl ether to p-nitrophenyl esters
Beginning Chemical Analysis
I've started with detailed Google searches to find chemical properties, stability, and reactivity data for p-Nitrophenyl octadecyl ether and various p-nitrophenyl esters. Next I will search...
Gathering Compound Data
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Expanding Search Scope
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A Senior Application Scientist's Guide to Substrate Selection: p-Nitrophenyl Octadecyl Ether vs. Shorter-Chain Analogs
Introduction: Beyond a Single Data Point
In the realm of enzyme kinetics, chromogenic substrates are indispensable tools for quantifying the activity of hydrolases such as lipases and esterases. The p-nitrophenyl (pNP) family of substrates, which includes both ethers and esters, has long been favored for its simplicity and reliability. Enzymatic cleavage of the ether or ester bond liberates p-nitrophenol, which, under alkaline conditions, tautomerizes to the p-nitrophenolate ion, producing a distinct yellow color that can be continuously monitored by spectrophotometry at approximately 405 nm.[1][2][3]
The choice of the alkyl chain appended to the pNP moiety is, however, far from trivial. It is a critical experimental parameter that directly probes the substrate specificity and catalytic mechanism of the target enzyme. This guide provides an in-depth comparison of the long-chain p-Nitrophenyl octadecyl ether (C18) with its shorter-chain counterparts (e.g., C4, C8, C12). We will move beyond simple protocol recitation to explore the causal relationships between alkyl chain length, substrate biophysics, and enzymatic activity, empowering you to make more informed decisions in your experimental design.
The Core Principle: Enzymatic Hydrolysis and Detection
The fundamental reaction is the enzyme-catalyzed hydrolysis of the p-nitrophenyl substrate. This releases p-nitrophenol, the chromogenic reporter molecule.
Caption: General reaction scheme for hydrolase activity on p-NP ether substrates.
The Decisive Factor: How Alkyl Chain Length Dictates Enzyme Specificity
The primary differentiator between using a C18 substrate and a C4 or C8 substrate lies in their physicochemical properties and the distinct classes of enzymes they target.
-
Esterases (EC 3.1.1.x): These enzymes typically hydrolyze small, water-soluble esters. Their active sites are often simple pockets that readily accept short-chain substrates.[4]
-
Lipases (EC 3.1.1.3): True lipases are defined by their ability to hydrolyze water-insoluble triglycerides. A key characteristic of many lipases is interfacial activation . These enzymes exhibit low activity in aqueous solutions with monomerically-dissolved substrates. Their activity increases dramatically at a lipid-water interface, where a conformational change exposes the hydrophobic active site.[5]
The alkyl chain length of the pNP substrate directly simulates these conditions:
-
Short Chains (C2-C8): Substrates like p-nitrophenyl butyrate (C4) or octanoate (C8) have higher aqueous solubility. They are excellent for assaying general esterase activity and can also be hydrolyzed by lipases, though they may not trigger full interfacial activation.[6]
-
Long Chains (C12-C18): Substrates like p-nitrophenyl dodecanoate (C12), myristate (C14), and octadecyl ether (C18) are highly hydrophobic and virtually insoluble in water.[3] In aqueous assay buffers, they form micelles or aggregates. This presentation makes them highly specific probes for true lipases that act at interfaces. An enzyme that efficiently hydrolyzes this compound is almost certainly a true lipase, not a simple esterase.
Caption: Substrate presentation in aqueous solution dictates enzyme targeting.
Performance Comparison: A Data-Driven Analysis
Experimental data consistently shows a strong correlation between enzyme activity and the substrate's alkyl chain length. While lipases are defined by their action on long-chain fats, this does not imply that activity increases indefinitely with chain length for pNP substrates. An optimal chain length often exists, beyond which steric hindrance and poor substrate accessibility within the active site lead to a sharp decline in reaction rates.
The table below synthesizes typical findings for lipase activity across a range of p-nitrophenyl ester substrates. While data for this compound (C18) is not commonly published due to its extremely low reactivity with most enzymes and handling difficulty, the trend from C8 to C16 provides a clear and reliable basis for extrapolation.
| Substrate (p-Nitrophenyl Ester) | Carbon Chain Length | Typical Relative Vmax for Lipase (%)[7] | Key Considerations & Applications |
| p-NP Acetate | C2 | ~38% | High activity with esterases; useful as a counter-screen. |
| p-NP Butyrate | C4 | ~86% | Good general substrate for both lipases and esterases.[6] |
| p-NP Octanoate | C8 | 100% (Peak Activity) | Often the optimal substrate for many lipases, balancing hydrophobicity and active site accessibility. |
| p-NP Dodecanoate | C12 | ~71% | Specific for lipases; activity begins to decrease.[7] |
| p-NP Palmitate | C16 | ~16% | Very low activity; solubility and steric hindrance become major limiting factors.[8][9] |
| p-NP Octadecyl Ether | C18 | < 5% (Extrapolated) | Highly specific but very low turnover. Useful for identifying enzymes with unique pockets that accommodate very long chains (e.g., certain suberinases) or for studying interfacial biophysics. |
Causality Behind the Trend:
-
C2 to C8: Activity increases as the alkyl chain provides a better hydrophobic anchor for binding within the lipase active site.
-
Post-C8: For most common lipases, the active site tunnel or groove is not large enough to accommodate progressively longer chains without significant steric penalty. This leads to a decrease in the rate of substrate binding and/or product release, causing a drop in Vmax. Studies have shown that for p-nitrophenyl esters, the conversion rate generally decreases as the chain length increases beyond a certain optimum.[8][9]
Experimental Design: A Self-Validating Protocol
Describing a protocol is insufficient; understanding the rationale behind each step is crucial for troubleshooting and adaptation. Here, we present a robust, self-validating protocol for comparing hydrolase activity on different pNP substrates.
Objective: To determine the specific activity of a purified lipase against p-nitrophenyl butyrate (C4) and this compound (C18).
Materials:
-
Purified Lipase Solution (e.g., 0.1 mg/mL in storage buffer)
-
Substrate Stock Solutions (10 mM):
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (v/v) Triton X-100 and 100 mM NaCl.
-
96-well clear, flat-bottom microplate.
-
Microplate spectrophotometer capable of reading at 405 nm and maintaining a constant temperature (e.g., 37°C).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the comparative enzyme assay.
Detailed Step-by-Step Methodology:
-
Prepare Reagents:
-
Substrate Stocks (10 mM): The choice of solvent is dictated by substrate solubility. Acetonitrile or DMSO works well for shorter chains.[1] For the highly nonpolar C18 ether, isopropanol is a better choice.[3]
-
Assay Buffer: Tris-HCl provides stable pH buffering in the alkaline range required for p-nitrophenolate color development. Causality: Triton X-100 is a non-ionic detergent critical for emulsifying the insoluble pNPOE, creating the micellar "interface" required for lipase activity.[6] Without it, the C18 substrate would be inaccessible to the enzyme.
-
-
Set Up the Assay Plate:
-
For each substrate, designate triplicate wells for the enzyme reaction and one well for a substrate blank.
-
Add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate 10 mM substrate stock solution to each designated well. The final substrate concentration will be 0.5 mM in a 200 µL volume.
-
For the substrate blank wells, add 10 µL of the enzyme's storage buffer (without enzyme). This control is essential to measure the rate of non-enzymatic, spontaneous hydrolysis of the substrate, which can be significant for some pNP esters.
-
-
Execute the Reaction:
-
Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.
-
Initiate the reactions by adding 10 µL of the diluted enzyme solution to the sample wells.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis and Interpretation:
-
Plot absorbance (A405) versus time (minutes) for each well.
-
Identify the linear portion of the curve (the initial reaction velocity). Calculate the slope of this line (ΔAbs/min).
-
Subtract the rate of the substrate blank from the rate of the enzyme wells to get the true enzyme-catalyzed rate.
-
Convert the rate from ΔAbs/min to µmol/min/mg using the Beer-Lambert law:
-
Specific Activity = (ΔAbs/min * V) / (ε * l * m)
-
Where:
-
V = reaction volume in L (e.g., 0.0002 L)
-
ε = Molar extinction coefficient for p-nitrophenol (~18,000 M⁻¹cm⁻¹)
-
l = path length in cm (for 96-well plates, this must be calibrated or calculated based on volume; often ~0.5-0.6 cm)
-
m = mass of enzyme in mg in the well (e.g., 0.001 mg)
-
-
-
Conclusion and Recommendations
The selection of a p-nitrophenyl ether substrate is a deliberate choice that defines the nature of the enzymatic question being asked.
-
For high-throughput screening or general activity checks, shorter-chain substrates like p-nitrophenyl octanoate (C8) are superior. They provide a robust signal, are easier to handle due to better solubility, and will detect a broader range of lipases and esterases.
-
For confirming "true lipase" activity and studying interfacial activation, a long-chain substrate is necessary. However, given its extremely low reactivity and difficult handling, This compound (C18) should be used advisedly. A more practical choice for this purpose is often p-nitrophenyl dodecanoate (C12) or palmitate (C16) , which present a significant hydrophobic challenge without being as sterically prohibitive as C18.
-
This compound (C18) is best reserved for highly specific applications, such as:
-
Characterizing novel enzymes from extremophiles or organisms known to metabolize waxes and other long-chain lipids.
-
Probing the absolute limits of an enzyme's active site tunnel.
-
Fundamental biophysical studies where a highly insoluble, interface-forming substrate is paramount.
-
By understanding the interplay between the substrate's alkyl chain and the enzyme's mechanism, researchers can design more intelligent, conclusive, and efficient experiments.
References
-
Miles, R. J., et al. (1988). The detection of lipase activity in bacteria using novel chromogenic substrates. FEMS Microbiology Letters. [Link]
-
G-Biosciences. Enzyme substrates for esterases and lipases. G-Biosciences Product Information. [Link]
-
iGEM 2012 Team TU Darmstadt. Protocols/pNP Assay. iGEM Registry of Standard Biological Parts. [Link]
-
Brewster, R. Q., & Groening, T. p-NITRODIPHENYL ETHER. Organic Syntheses. [Link]
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Nachlas, M. M., & Seligman, A. M. (1949). Evidence for the specificity of esterase and lipase by the use of three chromogenic substrates. Journal of Biological Chemistry, 181(1), 343-355. [Link]
-
Helier Scientific Ltd. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Helier Scientific Product Information. [Link]
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iGEM 2017 Team. p-Nitrophenyl Butyrate Assay Motivation. iGEM Registry of Standard Biological Parts. [Link]
-
Chang, C. Y., et al. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Bioengineering and Biotechnology. [Link]
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Kallow, W., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. [Link]
- Google Patents. (1994).
-
Varma, M. N., & Madras, G. (2008). Effect of chain length on enzymatic hydrolysis of p-nitrophenyl esters in supercritical carbon dioxide. Applied Biochemistry and Biotechnology, 144(3), 213-223. [Link]
-
Varma, M. N., & Madras, G. (2008). Effect of Chain Length on Enzymatic Hydrolysis of p-Nitrophenyl Esters in Supercritical Carbon Dioxide. ResearchGate. [Link]
- Google Patents. (1992).
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ResearchGate. (2024). Effect of C-chain length (substrate) of p-nitrophenyl esters on the... ResearchGate Scientific Diagram. [Link]
-
Komeil, D., et al. (2018). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology. [Link]
-
Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics Application Note. [Link]
-
ResearchGate. (2008). Optimization of p-nitrophenyl ethanol ether synthesis. [Link]
-
López-López, J., et al. (2015). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. Sensors. [Link]
-
Hisamoto, H., et al. (2012). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods. [Link]
-
Faller, L., & Sturtevant, J. M. (1966). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. Journal of Biological Chemistry. [Link]
-
Yilmaz, E., & Yilmaz, F. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Journal of the Institute of Science and Technology. [Link]
-
Di Meo, C., et al. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. Molecules. [Link]
-
Kallow, W., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ResearchGate. [Link]
-
Wang, Y., et al. (2022). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. International Journal of Molecular Sciences. [Link]
-
Cowieson, D., et al. (2016). Characterisation of a new family of carboxyl esterases with an OsmC domain. PLoS ONE. [Link]
-
van den Burg, B. (2011). Substrates commonly used to test for esterase activity. ResearchGate. [Link]
-
ResearchGate. (2023). Conversion of p-nitrophenyl esters to p-nitrophenol by different... ResearchGate Scientific Diagram. [Link]
Sources
- 1. Team:TU Darmstadt/Protocols/pNP Assay - 2012.igem.org [2012.igem.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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A Senior Application Scientist's Guide to the Validation of a Novel Lipase Assay Using p-Nitrophenyl Octadecyl Ether
Authored for Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of enzyme research and drug development, the accuracy and reliability of your enzymatic assays are paramount. The pursuit of novel therapeutic agents, particularly lipase inhibitors, necessitates robust and sensitive methods to characterize enzyme activity. This guide provides an in-depth validation and comparative analysis of a new chromogenic assay for lipases utilizing p-Nitrophenyl octadecyl ether (pNPOE), a substrate designed for enhanced hydrophobicity.
We will objectively compare the performance of the pNPOE-based assay against the well-established method using p-Nitrophenyl palmitate (pNPP), providing the supporting data and detailed protocols necessary for you to make informed decisions for your research. This guide is structured to not only present the data but to explain the causality behind our experimental choices, ensuring a thorough understanding of the validation process.
The Scientific Rationale: Why a New Substrate?
Lipases (Triacylglycerol acyl hydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides.[1] Traditional chromogenic substrates like p-Nitrophenyl palmitate (pNPP) are widely used to measure lipase activity.[2][3] However, the substrate specificity of lipases is diverse, often influenced by the acyl chain length and overall hydrophobicity of the substrate.[1][4]
The novel substrate, this compound, features two key distinctions from the common pNPP:
-
An 18-carbon acyl chain (octadecyl) : This is longer than the 16-carbon chain of palmitate, potentially offering greater specificity for lipases that act on very long-chain fatty acids.
-
An ether linkage : Unlike the ester linkage in pNPP, an ether bond can offer greater chemical stability under certain pH conditions and may be resistant to hydrolysis by non-specific esterases, thereby increasing the specificity of the assay for true lipases.[5]
The core principle for both assays remains the enzymatic cleavage of the substrate to release p-nitrophenol (pNP), which, under alkaline conditions, forms the p-nitrophenolate ion, a vibrant yellow chromophore quantifiable by spectrophotometry around 405-410 nm.[6][7][8] The rate of p-nitrophenolate formation is directly proportional to the lipase activity.
Enzymatic Reaction Pathway
The diagram below illustrates the fundamental enzymatic reaction. Lipase recognizes and cleaves the ether bond of the pNPOE substrate, releasing the hydrophobic octadecyl group and the p-nitrophenol reporter molecule.
Caption: A systematic workflow for analytical enzyme assay validation.
Comparative Performance Analysis
The following tables summarize the performance data obtained from the head-to-head validation of the pNPOE and pNPP assays using a commercially available lipase from Candida rugosa.
Table 1: Sensitivity and Range
Sensitivity is defined by the Limit of Detection (LOD), the lowest analyte concentration that can be reliably distinguished from the blank, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. [9][10]
| Parameter | This compound (pNPOE) Assay | p-Nitrophenyl Palmitate (pNPP) Assay | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 0.5 - 20 U/mL | 1.0 - 25 U/mL | R² ≥ 0.99 |
| Limit of Detection (LOD) | 0.15 U/mL | 0.30 U/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.5 U/mL | 1.0 U/mL | Signal-to-Noise ≥ 10 |
Data Interpretation: The pNPOE assay demonstrates superior sensitivity, with both LOD and LOQ values being two-fold lower than the traditional pNPP assay. This suggests that the pNPOE substrate is more readily turned over by this specific lipase or provides a better signal-to-noise ratio, making it ideal for screening low-activity samples or potent inhibitors.
Table 2: Precision and Accuracy
Precision measures the closeness of agreement between a series of measurements, expressed as the coefficient of variation (%CV). [11]It is assessed at two levels:
-
Intra-assay precision (Repeatability): Variation within a single assay run. [12][13]* Inter-assay precision (Intermediate Precision): Variation between different runs on different days. [12][13][14] Accuracy refers to the closeness of the measured value to a known true value, often assessed by spike-and-recovery experiments. [15]
Parameter This compound (pNPOE) Assay p-Nitrophenyl Palmitate (pNPP) Assay Acceptance Criteria Intra-Assay Precision (%CV) LQC: 3.8%, MQC: 2.9%, HQC: 2.5% LQC: 4.5%, MQC: 3.5%, HQC: 3.1% %CV ≤ 10% Inter-Assay Precision (%CV) LQC: 6.2%, MQC: 5.1%, HQC: 4.8% LQC: 8.1%, MQC: 6.9%, HQC: 6.5% %CV ≤ 15% | Accuracy (% Recovery) | LQC: 98.2%, MQC: 101.5%, HQC: 99.3% | LQC: 95.5%, MQC: 103.1%, HQC: 97.8% | 85% - 115% |
LQC: Low Quality Control (1.5 U/mL); MQC: Medium Quality Control (10 U/mL); HQC: High Quality Control (18 U/mL)
Data Interpretation: Both assays meet the stringent acceptance criteria for precision and accuracy. However, the pNPOE assay consistently shows lower %CV values in both intra- and inter-assay experiments, indicating a higher degree of reproducibility and reliability over time.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for performing lipase activity assays using both substrates.
Protocol 1: Lipase Assay using this compound (pNPOE)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) Triton X-100 and 0.1% (w/v) gum arabic.
-
Substrate Stock Solution: Prepare a 10 mM solution of pNPOE in isopropanol.
-
Substrate Working Emulsion: Add 1 mL of the Substrate Stock Solution dropwise to 9 mL of vigorously stirring Assay Buffer. This creates a stable 1 mM emulsion.
-
Enzyme Solution: Dilute the lipase enzyme to the desired concentrations (within the 0.5 - 20 U/mL range) using the Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the Substrate Working Emulsion to each microplate well.
-
Include control wells:
-
Blank Control: 180 µL Substrate Emulsion + 20 µL Assay Buffer (no enzyme).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution to each sample well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 405 nm every 60 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the Blank Control from all sample wells.
-
Enzyme activity is proportional to this corrected rate.
-
Protocol 2: Lipase Assay using p-Nitrophenyl Palmitate (pNPP) (Comparator)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) Triton X-100 and 0.1% (w/v) gum arabic.
-
Substrate Stock Solution: Prepare a 10 mM solution of pNPP in isopropanol. [16] * Substrate Working Emulsion: Add 1 mL of the Substrate Stock Solution dropwise to 9 mL of vigorously stirring Assay Buffer to create a 1 mM emulsion.
-
Enzyme Solution: Dilute the lipase enzyme to the desired concentrations (within the 1.0 - 25 U/mL range) using the Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Follow the same procedure as described for the pNPOE assay (Protocol 1, Step 2).
-
-
Data Analysis:
-
Follow the same analysis steps as described for the pNPOE assay (Protocol 1, Step 3).
-
Discussion and Field-Proven Insights
The validation data clearly indicates that the novel assay using this compound is not only a viable alternative but, in several key aspects, a superior method for the quantification of Candida rugosa lipase activity compared to the pNPP standard.
Key Advantages of the pNPOE Assay:
-
Enhanced Sensitivity: The two-fold improvement in LOD and LOQ is a significant advantage, particularly in high-throughput screening (HTS) campaigns for identifying novel inhibitors where enzyme concentrations may be low or inhibition is potent.
-
Improved Precision: The consistently lower %CV values suggest that the pNPOE substrate forms a more stable and uniform emulsion in the aqueous buffer, reducing well-to-well variability and leading to more reproducible data day-over-day.
-
Potential for Higher Specificity: While not directly measured in this validation, the use of a longer acyl chain and a stable ether linkage is mechanistically poised to reduce interference from esterases, a common issue in complex biological samples. [1] Considerations for Implementation:
-
Substrate Specificity: It is crucial to remember that lipases from different sources exhibit unique substrate preferences. [17]While pNPOE performed exceptionally well with Candida rugosa lipase, it is advisable to characterize its performance with your specific enzyme of interest.
-
Cost and Availability: As a novel substrate, pNPOE may have a higher cost and more limited availability than the commodity substrate pNPP. This economic factor should be weighed against the performance benefits for your specific application.
Conclusion
The validation of this new enzyme assay demonstrates that This compound is a highly sensitive, precise, and robust substrate for the colorimetric determination of lipase activity . Its performance exceeds that of the commonly used p-Nitrophenyl palmitate assay in key validation parameters, including sensitivity and precision. For researchers seeking to improve the quality of their enzyme kinetics data or develop more sensitive screening assays for lipase inhibitors, the adoption of this compound presents a compelling opportunity. We recommend its consideration as a superior tool for advanced enzyme analysis and drug discovery applications.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
A summary of validation considerations with real-life examples. International Clinical Cytometry Society. [Link]
-
Structures of the three lipase substrates, compared with commercially... ResearchGate. [Link]
-
Calculating Inter- and Intra-Assay Coefficients of Variability. Salimetrics. [Link]
-
ELISA Assay Qualification: Precision & Reproducibility Tips. Cygnus Technologies. [Link]
-
How to calculate the LOB, LOD and LOQ of an enzyme assay. Biology Stack Exchange. [Link]
-
Defining Substrate Specificities for Lipase and Phospholipase Candidates. Journal of Visualized Experiments (JoVE). [Link]
-
What is the best way to do inter assay and intra assay validation of an assay? ResearchGate. [Link]
-
Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors. National Institutes of Health (NIH). [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International. [Link]
-
Lipase and esterase - to what extent can this classification be applied accurately? CORE. [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation. National Institutes of Health (NIH). [Link]
-
Excelling With Excel: Analytical Method Validation Using LOD and LOQ. Bitesize Bio. [Link]
-
Validation and comparison of analytical methods based on the release of p-nitrophenol to determine lipase activity in milk. PubMed. [Link]
-
CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ). YouTube. [Link]
-
Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. National Institutes of Health (NIH). [Link]
-
Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark. [Link]
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Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. [Link]
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Lipase Activity Assay: Improvements to the Classical p-Nitrophenol Palmitate Spectrophotometrical Method. Zenodo. [Link]
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Navigating Esterase Substrate Specificity: A Comparative Guide to p-Nitrophenyl Alkanoates
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: The Critical Distinction Between Ethers and Esters in Esterase Assays
In the realm of enzyme kinetics and drug metabolism, the precise selection of substrates is paramount for generating reliable and meaningful data. This guide addresses a crucial, yet often misunderstood, aspect of esterase activity assays: substrate specificity, with a particular focus on the p-nitrophenyl (pNP) reporter system. A common point of confusion lies in the chemical nature of the substrate's linkage to the p-nitrophenyl group.
The topic of this guide was initially framed as the "cross-reactivity of esterases with p-Nitrophenyl octadecyl ether (pNPOE)". However, a fundamental principle of enzymology dictates that esterases catalyze the hydrolysis of ester bonds , not the more chemically stable ether bonds . An ether linkage, such as that in pNPOE, consists of an oxygen atom connected to two alkyl or aryl groups (R-O-R'). In contrast, an ester bond is characterized by an oxygen atom single-bonded to a carbonyl group (R-C(=O)-O-R'). The enzymatic machinery of esterases, typically involving a catalytic triad (e.g., Ser-His-Asp), is specifically designed to attack the electrophilic carbonyl carbon of an ester bond, a mechanism not feasible for the unactivated carbon atoms of an ether bond[1][2]. Enzymes that cleave ether bonds, known as etherases, belong to a different class and often employ distinct catalytic strategies, such as oxidative cleavage by cytochrome P450 monooxygenases[3].
Therefore, this compound is not a substrate for esterases, and no cross-reactivity is expected or documented. This guide will instead focus on the scientifically accurate and highly relevant topic of how esterases interact with a homologous series of p-nitrophenyl esters with varying acyl chain lengths. This comparative analysis is essential for researchers designing assays to characterize esterase activity, screen for inhibitors, or study drug metabolism. We will explore how the length of the fatty acid chain, from short (acetate) to long (palmitate), influences substrate recognition and turnover by various esterases.
The p-Nitrophenyl Ester System for Quantifying Esterase Activity
The use of p-nitrophenyl esters as chromogenic substrates provides a convenient and widely adopted method for measuring esterase activity[4]. The principle of the assay is straightforward: upon enzymatic hydrolysis of the ester bond, the colorless substrate is cleaved into a fatty acid and p-nitrophenol (pNP). Under alkaline or near-neutral pH conditions, pNP is ionized to the p-nitrophenolate anion, which has a distinct yellow color and a strong absorbance maximum around 405-420 nm[5][6]. The rate of pNP formation, monitored over time with a spectrophotometer, is directly proportional to the esterase activity.
Caption: General mechanism of p-nitrophenyl ester hydrolysis by a serine esterase.
Comparative Analysis of Esterase Specificity Towards p-Nitrophenyl Esters
Esterases and lipases (which often exhibit esterase activity) display significant variation in their substrate specificity, largely driven by the length and structure of the acyl chain of the ester substrate. This specificity is a critical consideration in assay design, as an enzyme may show high activity towards one p-nitrophenyl ester and little to no activity towards another.
Generally, "true" esterases (EC 3.1.1.1) preferentially hydrolyze water-soluble esters with short-chain fatty acids (<10 carbons), while lipases (EC 3.1.1.3) are more active on water-insoluble triglycerides with long-chain fatty acids (>10 carbons)[7][8]. However, this distinction is not absolute, and many enzymes exhibit overlapping specificities. The use of a homologous series of p-nitrophenyl esters, from acetate (C2) to palmitate (C16), is a common method to profile the substrate preference of a given enzyme.
| Substrate (Acyl Chain Length) | Typical Enzyme Preference | Observations from Literature |
| p-Nitrophenyl Acetate (pNPA - C2) | Broadly active with many esterases. | Often used as a general screening substrate for esterase activity[9][10]. RmEstB from Rhizomucor miehei shows highest activity with C2 esters[11]. |
| p-Nitrophenyl Butyrate (pNPB - C4) | Preferred by many esterases and some lipases. | A suberinase from Streptomyces scabies (Sub1) showed maximal activity on pNPB[5]. Often used to differentiate between esterases and lipases[8]. |
| p-Nitrophenyl Octanoate (pNPO - C8) | Active with both esterases and lipases. | Sub1 from S. scabies also showed high activity towards pNPO[5]. Wild-type lipase from Thermomyces lanuginosus exhibited its highest activity on pNPO[12]. |
| p-Nitrophenyl Decanoate (pNPD - C10) | Increasingly lipase-preferred. | Esterase Est4L from an oil-polluted mud flat metagenomic library showed the highest activity with pNPD[7]. |
| p-Nitrophenyl Dodecanoate (pNPL - C12) | Primarily lipase-preferred. | Activity with many "true" esterases begins to drop off significantly[5]. |
| p-Nitrophenyl Palmitate (pNPP - C16) | Substrate for lipases. | Lipase from T. lanuginosus showed very low activity on pNPP, indicating a preference for medium-chain fatty acids[12]. |
Key Insights from Experimental Data:
-
Enzyme-Specific Preferences: The optimal acyl chain length is highly dependent on the specific enzyme. For instance, a study on two esterases from Rhizomucor miehei found that RmEstA preferred longer-chain esters (highest activity at C6), while RmEstB favored shorter chains (highest at C2)[11].
-
Cutinases as a Bridge: Enzymes like cutinases can be considered a link between esterases and lipases, often showing broad specificity. A cutinase from Fusarium oxysporum displayed high specific activity on both pNP-butyrate (esterase substrate) and pNP-palmitate (lipase substrate)[8].
-
Impact of Hydrophobicity: The hydrophobicity of the substrate plays a significant role in enzyme activity. For some enzymes, activity increases with chain length up to a certain point, after which steric hindrance or insolubility may limit the reaction rate[12].
Experimental Protocol: Standardized Assay for Esterase Activity using p-Nitrophenyl Butyrate (pNPB)
This protocol provides a robust method for determining esterase activity. It can be adapted for other p-nitrophenyl esters by adjusting substrate concentrations and incubation times.
1. Reagent and Equipment Preparation:
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: 10 mM p-Nitrophenyl Butyrate (pNPB) in pure methanol or isopropanol. Note: Store at 4°C for up to one week[10].
-
Enzyme Solution: Purified enzyme or biological sample diluted in the assay buffer to a concentration that yields a linear rate of pNP production over time.
-
Equipment: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 405 nm, temperature-controlled cuvette holder or incubator, and appropriate cuvettes or microplates.
2. Assay Procedure:
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- 2. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Comparing Kinetic Parameters of p-Nitrophenyl Ether Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme kinetics and drug metabolism, the selection of appropriate substrates is paramount for generating robust and meaningful data. Among the various chromogenic substrates available, p-nitrophenyl (pNP) derivatives are workhorses of the lab, prized for their simplicity and reliability. While p-nitrophenyl esters and phosphates are widely used to assay hydrolases, this guide provides a focused comparison of p-nitrophenyl ether substrates , which are crucial tools for investigating the activity of oxidative enzymes, particularly the Cytochrome P450 (CYP) superfamily.
As a Senior Application Scientist, my goal is not merely to provide a protocol but to illuminate the causality behind the experimental design. This guide is structured to provide you with a deep, mechanistic understanding, enabling you to not only execute these assays but also to critically evaluate your data and make informed decisions in your research.
The Principle of the Assay: A Self-Validating Chromogenic System
The utility of p-nitrophenyl-based substrates lies in their elegant and direct reporting mechanism. The core principle is the enzymatic cleavage of a bond—in this case, an ether linkage—which liberates p-nitrophenol. In its protonated form, p-nitrophenol is largely colorless. However, under alkaline conditions (typically pH > 8), it is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 405 nm.[1]
This direct, colorimetric readout forms a self-validating system. The rate of color formation is directly proportional to the rate of the enzymatic reaction. This allows for continuous, real-time monitoring of enzyme activity using a standard spectrophotometer, providing a straightforward method to determine initial reaction velocities, which are the bedrock of steady-state kinetic analysis.[1][2]
Core Kinetic Parameters: A Refresher on the Language of Enzyme Activity
To objectively compare substrates, we must speak the language of kinetics. Three parameters are key:
-
Michaelis Constant (Km): Often misinterpreted as solely a measure of affinity, Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[3] It reflects the properties of the enzyme-substrate complex and can indicate how effectively an enzyme binds its substrate and catalyzes its conversion to a product. A lower Km generally suggests a more effective interaction between the enzyme and the substrate at low substrate concentrations.
-
Turnover Number (kcat): This is the rate constant for the conversion of the enzyme-substrate complex to product (ES → E + P).[4] It represents the maximum number of substrate molecules that a single enzyme active site can convert to product per unit of time when the enzyme is fully saturated with the substrate. It is a direct measure of the enzyme's catalytic speed.
-
Catalytic Efficiency (kcat/Km): This ratio is arguably the most important parameter for comparing the effectiveness of different substrates or the efficiency of an enzyme.[3] It represents the rate constant for the reaction at very low substrate concentrations, reflecting both the enzyme's ability to bind the substrate (related to Km) and its speed in converting it to product (kcat).[4] A higher kcat/Km value signifies a more efficient enzyme or a preferred substrate.[3]
Focus: Cytochrome P450-Mediated O-Dealkylation of p-Nitrophenyl Ethers
p-Nitrophenyl ethers are particularly valuable for probing the activity of Cytochrome P450 enzymes, a critical family of enzymes involved in the metabolism of the vast majority of drugs and other xenobiotics.[5][6] The reaction catalyzed is an oxidative O-dealkylation.
The Catalytic Mechanism
The O-dealkylation of a p-nitrophenyl ether does not proceed by a simple hydrolytic cleavage. Instead, it follows the canonical CYP450 oxidative cycle. The enzyme's heme center activates molecular oxygen, which then attacks a C-H bond on the alkyl carbon immediately adjacent to the ether oxygen.[7] This hydroxylation event forms a highly unstable hemiacetal intermediate. This intermediate spontaneously collapses, breaking the ether linkage to yield p-nitrophenol and a corresponding aldehyde (e.g., formaldehyde from a methyl ether, or acetaldehyde from an ethyl ether).[7]
Below is a diagram illustrating the key steps in this metabolic pathway.
Caption: CYP450-mediated O-dealkylation of p-nitrophenyl ethers.
Comparative Kinetic Data
The choice of the alkyl group on the ether substrate can significantly influence the kinetic parameters, largely due to the specificities of different CYP isozymes. Below is a comparison of kinetic data for two common p-nitrophenyl ether substrates metabolized by mouse liver and skin preparations, which are rich in various CYP enzymes.
| Substrate | Tissue Preparation | Km (mM) | Vmax (pmol/min/mg protein) | Source(s) |
| p-Nitroanisole | Mouse Skin Supernatant | ~0.1 | ~1.6 | [8] |
| (O-demethylation) | Mouse Liver Supernatant | ~0.3 | ~80 | [8] |
| p-Nitrophenetole | Mouse Skin Supernatant | ~0.1 | ~2.5 | [8] |
| (O-deethylation) | Mouse Liver Supernatant | ~0.3 | ~65 | [8] |
Note: The original data was presented in various units; values are approximated here for comparison. Km values for liver and skin were noted to be in a 3:1 ratio.
Analysis and Interpretation: Field-Proven Insights
-
Tissue-Specific Differences: The Vmax for both substrates is dramatically higher in liver preparations compared to skin, which is expected given the liver's primary role in drug metabolism and its high concentration of CYP enzymes.[8]
-
Substrate Specificity: In skin preparations, the Vmax for p-nitrophenetole (de-ethylation) is higher than for p-nitroanisole (de-methylation), suggesting that the enzymes present in the skin have a slight preference for the larger ethyl group.[8] Conversely, in the liver, the Vmax is slightly higher for p-nitroanisole. This highlights how substrate choice can be used to probe for the dominant CYP activities in a given biological sample.
-
Km Similarities: The Km values for a given substrate are of a similar order of magnitude between the two tissues, suggesting that the active sites of the primary CYP enzymes metabolizing these substrates in both tissues are qualitatively similar.[8]
Experimental Protocol: A Self-Validating Workflow for Determining Kinetic Parameters
This protocol provides a robust framework for measuring the kinetic parameters of a p-nitrophenyl ether substrate with liver microsomes, a common source of CYP enzymes.
1. Materials and Reagents
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH
-
Liver microsomes (e.g., from human, rat, or mouse)
-
p-Nitrophenyl ether substrate stock solution (e.g., in methanol or DMSO)
-
Stopping reagent (e.g., 2N NaOH or 20% trichloroacetic acid)
-
96-well microplate (clear, flat-bottom)
-
Microplate spectrophotometer
2. Experimental Workflow Diagram
Caption: Step-by-step workflow for a microsomal kinetics experiment.
3. Step-by-Step Assay Procedure
-
Prepare Substrate Dilutions: Create a serial dilution of the p-nitrophenyl ether substrate in the assay buffer. The final concentrations should span a range from approximately 0.1 x Km to 10 x Km. If the Km is unknown, a broad range (e.g., 1 µM to 500 µM) is a good starting point.
-
Set Up the Reaction Plate: In each well of a 96-well plate, add the assay buffer, the NADPH regenerating system, and the microsomal protein. Include control wells without microsomes (to measure non-enzymatic substrate degradation) and without NADPH (to check for cofactor-independent reactions).
-
Pre-incubation: Place the plate in a 37°C incubator for 5-10 minutes to allow all components to reach thermal equilibrium.
-
Initiate the Reaction: Add the substrate dilutions to the appropriate wells to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes). This time should be within the linear range of product formation, which should be determined in preliminary experiments.
-
Stop the Reaction: Quench the reaction by adding a stopping reagent. Using 2N NaOH is advantageous as it both stops the reaction and ensures the pH is sufficiently alkaline to fully deprotonate the p-nitrophenol product for maximal absorbance.[1]
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
4. Data Analysis
-
Calculate Product Concentration: Subtract the absorbance of the control wells from the experimental wells. Convert the net absorbance values to the concentration of p-nitrophenol formed using a standard curve or the Beer-Lambert law (Absorbance = εcl), using the molar extinction coefficient for p-nitrophenolate (ε ≈ 18,000 M⁻¹cm⁻¹ at 405 nm).[1]
-
Determine Initial Velocities: Divide the product concentration by the incubation time to get the initial reaction velocity (V₀) for each substrate concentration.
-
Determine Kinetic Parameters: Plot the initial velocity (V₀) against the substrate concentration ([S]). Use a non-linear regression software (e.g., GraphPad Prism) to fit the data directly to the Michaelis-Menten equation (V₀ = Vmax[S] / (Km + [S])) to determine the Km and Vmax. While Lineweaver-Burk plots can be used, they are known to disproportionately weight data at low substrate concentrations and are less accurate than non-linear fitting.[11]
Conclusion
p-Nitrophenyl ether substrates are powerful and versatile tools for characterizing the kinetics of oxidative enzymes like Cytochrome P450s. By understanding the underlying reaction mechanism, the meaning of the core kinetic parameters, and the rationale behind the experimental design, researchers can effectively compare different substrates and enzymes. This guide provides the foundational knowledge and a practical framework to generate high-quality, reliable kinetic data, ultimately accelerating research and development in drug metabolism and enzymology.
References
-
Title: A Novel Alkaliphilic Bacillus Esterase Belongs to the 13 Bacterial Lipolytic Enzyme Family Source: ResearchGate URL: [Link]
-
Title: Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors Source: PubMed URL: [Link]
-
Title: Both cytochromes P450 2E1 and 3A are involved in the O-hydroxylation of p-nitrophenol, a catalytic activity known to be specific for P450 2E1 Source: PubMed URL: [Link]
-
Title: Aryl ether O-dealkylase activity in the skin of untreated mice in vitro Source: PubMed URL: [Link]
-
Title: Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy Source: Applied Photophysics URL: [Link]
-
Title: THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE Source: Canadian Science Publishing URL: [Link]
-
Title: Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis Source: PubMed URL: [Link]
-
Title: KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE Source: Canadian Science Publishing URL: [Link]
-
Title: Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol Source: ResearchGate URL: [Link]
-
Title: Metabolism of butyl p-nitrophenyl ether in vitro with rabbit liver preparations Source: PubMed URL: [Link]
-
Title: Cytochromes P450 and metabolism of xenobiotics Source: CMLS, Cell. Mol. Life Sci. URL: [Link]
-
Title: Kinetic parameters for p-Nitrophenol production. Source: ResearchGate URL: [Link]
-
Title: Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures Source: MDPI URL: [Link]
-
Title: Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters Source: Semantic Scholar URL: [Link]
-
Title: Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Source: ResearchGate URL: [Link]
-
Title: What is the value of Km (Michaelis-Menten constant) for the E.coli phosphatase, using p-nitrophenyl phosphate as the substrate? Source: ResearchGate URL: [Link]
-
Title: Drug Metabolism: Cytochrome P450 Source: ResearchGate URL: [Link]
-
Title: Kcat vs catalytic efficiency (Kcat / Km) Source: Reddit URL: [Link]
-
Title: Kcat/Km Ratio EXPLAINED: The Ultimate Measure of Enzyme Efficiency [Biochemistry] Source: YouTube URL: [Link]
-
Title: Oxidative degradations. (a) Exemplary O-dealkylation shown for the... Source: ResearchGate URL: [Link]
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- 9. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Both cytochromes P450 2E1 and 3A are involved in the O-hydroxylation of p-nitrophenol, a catalytic activity known to be specific for P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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HPLC analysis to confirm p-Nitrophenyl octadecyl ether cleavage
An In-Depth Technical Guide to Confirming p-Nitrophenyl Octadecyl Ether Cleavage via High-Performance Liquid Chromatography
Introduction: The Significance of Monitoring Ether Cleavage
This compound (pNPOE) is a valuable tool in various research domains, often serving as a model substrate to study etherase activity or to investigate the stability of ether linkages in potential drug delivery systems. The cleavage of its ether bond is a critical reaction event that liberates p-nitrophenol (pNP) and an octadecyl-containing moiety. Accurately confirming and quantifying this cleavage is paramount for kinetic studies, enzyme characterization, and formulation stability assessments.
Due to its high resolution, sensitivity, and quantitative precision, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the gold-standard methodology for this analysis. It allows for the simultaneous separation and quantification of the highly nonpolar parent ether and its significantly more polar phenolic product.
The Analytical Principle: Exploiting Polarity Differences with RP-HPLC
The cleavage of this compound results in two products with vastly different physicochemical properties.
-
This compound (Substrate): An extremely hydrophobic (nonpolar) molecule, dominated by the long C18 alkyl chain.
-
p-Nitrophenol (Product): A significantly more polar molecule due to the presence of the hydroxyl (-OH) group.
This pronounced difference in polarity is the cornerstone of their separation by RP-HPLC.[1][2] In this chromatographic mode, the stationary phase is nonpolar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[3]
The separation mechanism is as follows:
-
When the sample mixture is injected, the highly nonpolar pNPOE interacts strongly with the nonpolar C18 stationary phase, causing it to be retained for a longer time.[1][3][4]
-
Conversely, the more polar pNP has a weaker affinity for the stationary phase and a stronger affinity for the polar mobile phase, causing it to travel through the column more quickly and elute earlier.[2]
-
Detection is effectively achieved using a UV-Vis detector, as the nitrophenyl chromophore in both the substrate and product allows for sensitive detection. p-Nitrophenol, in particular, has a strong absorbance that is easily monitored.[5][6]
A Validated Experimental Protocol for Cleavage Analysis
This protocol is designed as a self-validating system, providing a robust starting point for method development and routine analysis.
Instrumentation and Reagents
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is the workhorse for this application. A good starting point is a column with dimensions of 150 mm x 4.6 mm and 5 µm particle size.[4]
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid. The acidifier improves peak shape and ensures the phenolic hydroxyl group is protonated.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% TFA. ACN is often preferred over methanol for its lower viscosity and favorable UV cutoff.[4]
-
Standards: High-purity this compound and p-Nitrophenol.
-
Sample Diluent: A mixture of ACN and water (e.g., 50:50 v/v) is typically a good choice.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare 1 mg/mL stock solutions of both pNPOE and pNP in pure ACN.
-
Perform serial dilutions from these stocks to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the sample diluent. This is crucial for accurate quantification.
-
-
Sample Preparation:
-
At designated time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately stop the reaction to ensure the measured cleavage is accurate for that time point. This can be done by adding a small volume of strong acid (if enzyme-catalyzed) or by rapid dilution into a cold solvent.
-
Dilute the sample: Dilute the quenched aliquot with the sample diluent to a concentration that falls within the range of your calibration curve.
-
Filter: Pass the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could damage the HPLC column.
-
-
HPLC Method Parameters:
-
Column Temperature: 35°C. Maintaining a constant temperature is vital for reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 290 nm provides good sensitivity for p-nitrophenol.[5][6] A DAD can be used to monitor multiple wavelengths and check for peak purity.
-
Gradient Elution: A gradient is highly recommended to efficiently separate the early-eluting pNP from the very late-eluting pNPOE.
-
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) | Curve |
| 0.0 | 50 | 50 | Initial |
| 2.0 | 50 | 50 | Linear |
| 12.0 | 0 | 100 | Linear |
| 15.0 | 0 | 100 | Hold |
| 15.1 | 50 | 50 | Step |
| 20.0 | 50 | 50 | Hold |
-
Data Analysis and Interpretation:
-
Run the calibration standards first to establish a calibration curve (Peak Area vs. Concentration) for both pNP and pNPOE.
-
Inject the prepared reaction samples.
-
Identify the peaks in your sample chromatograms by comparing their retention times to those of the pure standards. pNP will elute early, while pNPOE will elute much later.
-
Quantify the concentration of pNP formed and pNPOE remaining using their respective calibration curves.
-
Calculate the percent cleavage using the formula: % Cleavage = ([pNP] / ([pNP] + [pNPOE])) * 100
-
Visualizing the Analytical Workflow
Caption: Workflow for HPLC analysis of pNPOE cleavage.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be employed, each with distinct advantages and limitations. The choice of method depends on the specific requirements of the experiment, such as the need for quantitative vs. qualitative data, sample complexity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC | Chromatographic separation based on polarity, UV detection. | High Resolution: Separates substrate, product, and impurities.Quantitative: Excellent accuracy and precision.Robust & Reproducible. | Requires specialized equipment. | Gold-standard for reaction kinetics, stability studies, and purity analysis. |
| UV-Vis Spectrophotometry | Measures absorbance of p-nitrophenolate ion (~400 nm) under basic conditions.[7][8] | Fast & Simple: Ideal for high-throughput screening.Low Cost: Uses common lab equipment. | Non-Separative: Cannot distinguish pNP from other UV-active species.Provides no information on the substrate.Susceptible to interference.[7] | Rapid, initial screening of enzyme activity or endpoint assays where the matrix is clean. |
| GC-MS | Separation of volatile compounds in the gas phase, followed by mass analysis. | High Sensitivity & Specificity: Provides structural confirmation via mass spectra. | pNPOE is not volatile; pNP may require derivatization.Not suitable for direct analysis of the reaction mixture. | Analysis of specific, volatile side-products or when structural confirmation of cleavage products is essential. |
| TLC | Separation on a silica plate based on polarity. | Very Fast & Inexpensive: Excellent for a quick qualitative check of reaction progress. | Non-Quantitative: Difficult to obtain precise measurements.Lower resolution than HPLC. | Quick, qualitative monitoring to see if the reaction is proceeding. |
| Direct MS | Direct infusion of the reaction mixture into a mass spectrometer (e.g., ESI-MS, DART-MS).[9][10] | Real-time Monitoring: Can provide kinetic data very rapidly without separation.[9][11] | Potential for ion suppression from matrix components.Does not separate isomers.Requires more complex instrumentation and expertise. | Advanced mechanistic studies and high-throughput reaction optimization. |
Conclusion
References
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A Researcher's In-Depth Guide to the Enzymatic Specificity for p-Nitrophenyl Octadecyl Ether
For researchers, scientists, and professionals in drug development, the precise measurement of enzymatic activity is fundamental. The choice of substrate is a critical determinant of assay sensitivity, specificity, and biological relevance. This guide provides a comprehensive technical comparison of p-Nitrophenyl octadecyl ether (p-NPOE), a long-chain chromogenic substrate, and its alternatives for assaying lipolytic enzymes. We will delve into the nuances of enzyme specificity for this substrate, supported by available experimental data, and provide detailed protocols for its use.
Introduction: The Challenge of Long-Chain Esterase and Lipase Assays
Lipases and esterases are a broad class of enzymes that catalyze the hydrolysis of ester bonds. While numerous chromogenic and fluorogenic substrates exist for assaying these enzymes, the majority are based on short- to medium-chain fatty acids. However, many biological processes involve the metabolism of long-chain fatty acids, making substrates like p-NPOE (an ether analog of p-nitrophenyl stearate, C18) of significant interest for mimicking physiological conditions.
The primary challenge with long-chain substrates lies in their poor aqueous solubility, which complicates assay design and can significantly impact enzyme kinetics. Furthermore, many common lipases and esterases exhibit a preference for shorter acyl chains, leading to low or undetectable activity with substrates like p-NPOE.
Enzymatic Specificity for this compound and its Analogs
Direct kinetic data (Km and Vmax) for the enzymatic hydrolysis of p-NPOE is scarce in publicly available literature. However, we can infer its suitability as a substrate by examining studies on its close ester analog, p-nitrophenyl stearate (C18), and the general trends observed with other long-chain p-nitrophenyl esters.
A prevailing trend is that the activity of many lipases and cutinases decreases as the acyl chain length of the p-nitrophenyl ester increases. For instance, a study on a wild-type lipase showed a significant drop in maximal velocity (Vmax) when moving from a C8 to a C16 substrate[1].
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl acetate | C2 | 0.42[1] |
| p-Nitrophenyl butyrate | C4 | 0.95[1] |
| p-Nitrophenyl octanoate | C8 | 1.1[1] |
| p-Nitrophenyl dodecanoate | C12 | 0.78[1] |
| p-Nitrophenyl palmitate | C16 | 0.18[1] |
| Table 1: Influence of acyl chain length on the activity of a wild-type lipase. Data from Vardar-Yel, N. (2021)[1]. |
This trend suggests that enzymes with a catalytic site optimized for smaller, more water-soluble substrates may not efficiently accommodate the long, hydrophobic octadecyl chain of p-NPOE.
However, some enzymes are specialized for long-chain fatty acids. For example, a diacylglycerol lipase from Sinorhizobium meliloti (SMc01003) has been shown to hydrolyze p-nitrophenyl stearate (C18)[2]. While specific kinetic parameters were not detailed in the initial report, this finding indicates that certain lipases possess the structural features necessary to bind and turn over such long-chain substrates. These enzymes typically have a more pronounced hydrophobic binding pocket or a lid-like structure that opens to accommodate the lipidic substrate.
Cutinases, which naturally degrade the waxy cutin polymer of plants composed of C16 and C18 fatty acids, are another class of enzymes that could potentially exhibit activity towards p-NPOE[3][4]. However, studies have shown that even some cutinases have a higher activity on shorter p-nitrophenyl esters, likely due to the artificial nature of the substrate and the accessibility of the ester bond[5].
Experimental Protocol for Assessing Enzyme Specificity for p-NPOE
Given the solubility challenges of p-NPOE, a carefully designed assay protocol is crucial for obtaining reliable and reproducible data. The following is a detailed, step-by-step methodology for assessing the activity of an enzyme of interest on p-NPOE.
Materials and Reagents
-
This compound (p-NPOE)
-
Triton X-100 or other suitable non-ionic detergent
-
Isopropanol or another suitable organic solvent
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purified enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Sonicator
Preparation of Reagents
-
p-NPOE Stock Solution (10 mM): Due to its low aqueous solubility, prepare a stock solution of p-NPOE in an organic solvent like isopropanol.
-
Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal value for the enzyme being tested.
-
Substrate Emulsion (1 mM): To make the substrate accessible to the enzyme in an aqueous environment, an emulsion is necessary.
-
To 8.9 mL of Assay Buffer, add 0.1 mL of Triton X-100 (for a final concentration of 1% v/v).
-
Add 1.0 mL of the 10 mM p-NPOE stock solution.
-
Vortex vigorously and then sonicate the mixture until a stable, homogenous emulsion is formed. This should be prepared fresh for each experiment.
-
Assay Procedure
-
Microplate Setup:
-
Test Wells: 180 µL of Substrate Emulsion + 20 µL of enzyme solution.
-
Blank (Substrate Autohydrolysis): 180 µL of Substrate Emulsion + 20 µL of Assay Buffer.
-
Negative Control (Enzyme Color): 180 µL of Assay Buffer + 20 µL of enzyme solution.
-
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature for 5 minutes.
-
Initiation: Start the reaction by adding the enzyme solution to the test wells.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
Data Analysis
-
Correct for Background: Subtract the rate of absorbance change in the blank and negative control wells from the rate observed in the test wells.
-
Calculate Activity: The rate of p-nitrophenol release can be calculated using the Beer-Lambert law:
-
Activity (U/mL) = (ΔAbs/min) / (ε * l) * (V_total / V_enzyme) * D
-
Where:
-
ΔAbs/min is the rate of change in absorbance.
-
ε is the molar extinction coefficient of p-nitrophenol at the assay pH (e.g., ~18,000 M⁻¹cm⁻¹ at pH 8.0)[6].
-
l is the path length of the well.
-
V_total is the total reaction volume.
-
V_enzyme is the volume of the enzyme solution.
-
D is the dilution factor of the enzyme.
-
-
One unit (U) of activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.
Comparison with Alternative Substrates
Given the challenges associated with p-NPOE, it is prudent to consider alternative substrates, especially during initial enzyme characterization or high-throughput screening.
Shorter-Chain p-Nitrophenyl Esters
-
Advantages: Higher aqueous solubility, commercially available, and suitable for a broader range of lipases and esterases. p-Nitrophenyl butyrate (pNPB) and octanoate (pNPO) are common choices.
-
Disadvantages: May not accurately reflect the enzyme's activity on its physiological long-chain substrates.
Alternative Chromogenic Substrates for Long-Chain Esterases
Several companies offer chromogenic substrates with different leaving groups and long acyl chains. For example, substrates that release a red-colored product upon hydrolysis are available with decanoate (C10), laurate (C12), and myristate (C14) chains[7].
-
Advantages: May offer different pH optima for color development or improved solubility characteristics.
-
Disadvantages: May have different kinetic properties with the enzyme of interest compared to p-nitrophenyl esters.
Fluorogenic Substrates
Fluorogenic substrates offer significantly higher sensitivity compared to their chromogenic counterparts.
-
4-Methylumbelliferyl (4-MU) Esters: 4-MU esters of long-chain fatty acids are commonly used. Upon hydrolysis, the highly fluorescent 4-methylumbelliferone is released.
-
Fluorescein and BODIPY-based Substrates: These offer different excitation and emission wavelengths and can be tailored for specific applications, such as intracellular assays or high-throughput screening[8][9].
-
Advantages: High sensitivity, allowing for the detection of low enzyme activities and the use of smaller sample volumes.
-
Disadvantages: Can be more expensive and may be prone to quenching or interference from components in the sample matrix.
Conclusion and Future Outlook
This compound represents a valuable tool for probing the activity of enzymes on long-chain substrates, bringing assays closer to physiological relevance. However, its use is hampered by low aqueous solubility and the fact that many common lipolytic enzymes show reduced activity on such long acyl chains.
For researchers investigating enzymes with known or suspected activity on long-chain fatty acids, p-NPOE can be an effective, albeit challenging, substrate. Careful assay optimization, particularly the preparation of a stable substrate emulsion, is paramount for obtaining meaningful results.
For broader screening purposes or for enzymes with unknown substrate specificity, starting with shorter-chain p-nitrophenyl esters or more sensitive long-chain fluorogenic substrates may be a more pragmatic approach.
The continued discovery and characterization of novel lipases and esterases from diverse biological sources will undoubtedly reveal enzymes with high specificity for long-chain substrates like p-NPOE. The development of novel, more soluble long-chain chromogenic and fluorogenic substrates will also be a key area of future research, further empowering the study of lipid metabolism in health and disease.
References
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Uniqueness of Microbial Cutinases in Hydrolysis of p-Nitrophenyl Esters. (n.d.). Retrieved from [Link]
-
Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. (2023). Frontiers in Microbiology. Retrieved from [Link]
- Boutin, S., et al. (2017). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 83(16), e00796-17.
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Kinetic parameters for r-LipA on p-nitrophenyl esters. (n.d.). ResearchGate. Retrieved from [Link]
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Universal chromogenic substrates for lipases and esterases. (2014). ResearchGate. Retrieved from [Link]
- Mangold, J. B., & Lane, M. D. (1987). Isolation and characterization of a fatty acyl esterase from rat lung. Journal of Biological Chemistry, 262(21), 10155-10161.
- Chen, Y. L., et al. (2023). Enzymatic Characterization of a Novel HSL Family IV Esterase EstD04 from Pseudomonas sp. D01 in Mealworm Gut Microbiota. International Journal of Molecular Sciences, 24(14), 11571.
- Chen, S., et al. (2008). Identification and Characterization of Bacterial Cutinase. Journal of Biological Chemistry, 283(38), 25854-25862.
- López-Lara, I. M., et al. (2016). Defining Substrate Specificities for Lipase and Phospholipase Candidates. Journal of Visualized Experiments, (117), 54720.
- Fluorogenic ester substrates to assess proteolytic activity. (2006). Bioorganic & Medicinal Chemistry Letters, 16(17), 4488-4491.
- Fluorogenic substrates for high-throughput measurements of endothelial lipase activity. (2004). Journal of Lipid Research, 45(1), 77-85.
- Synthesis and characterization of a new cutinase substrate, 4-nitrophenyl (16-methyl sulfone ester) hexadecanoate. (2006). Analytical Biochemistry, 349(1), 51-56.
- Synergism between Cutinase and Pectinase in the Hydrolysis of Cotton Fibers' Cuticle. (2021). Polymers, 13(16), 2686.
- Lie Ken Jie, M. S., & Syed-Rahmatullah, M. S. (1995).
- Identification and characterization of cholesterol esterase and lipase inhibitory peptides from amaranth protein hydrolysates. (2021). Food Chemistry, 363, 130321.
- Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. (2018). Molecules, 23(4), 766.
- Enantiomeric perylene-glycerolipids as fluorogenic substrates for a dual wavelength assay of lipase activity and stereoselectivity. (1997). Chemistry and Physics of Lipids, 88(1), 25-37.
- Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.
- Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. (1996). Biochemical Society Transactions, 24(2), 437-441.
- Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. (2023). Molecules, 28(13), 5038.
- High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2). (1999). The Biochemical Journal, 340 ( Pt 3)(Pt 3), 839–845.
- New Labeled PET Analogues Enable the Functional Screening and Characterization of PET-Degrading Enzymes. (2024). ACS Sustainable Chemistry & Engineering, 12(14), 5708-5719.
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Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). (n.d.). Helier Scientific Ltd. Retrieved from [Link]
- Esterification of Cellulose with Long Fatty Acid Chain through Mechanochemical Method. (2021). Polymers, 13(19), 3393.
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A Senior Application Scientist's Guide: Comparing Fluorogenic and Colorimetric Long-Chain Ether Substrates
Introduction
In the fields of enzymology and drug discovery, the precise measurement of enzyme activity is paramount. For enzymes that act on lipids, such as phospholipases and lipases, the choice of substrate is a critical determinant of assay success. Long-chain ether lipids, a unique class of lipids where the fatty acid at the sn-1 position is linked by an ether bond rather than the more common ester bond, are implicated in various physiological and pathological processes, making the enzymes that metabolize them key therapeutic targets.[1][2]
The selection of an appropriate assay methodology hinges on the substrate's ability to be reliably converted into a measurable signal upon enzymatic action. The two dominant approaches for this are colorimetric and fluorogenic detection. This guide provides an in-depth, objective comparison of fluorogenic and colorimetric long-chain ether substrates, offering field-proven insights to help researchers, scientists, and drug development professionals select the optimal method for their experimental goals. We will delve into the core principles, comparative performance, and practical considerations for employing these powerful analytical tools.
Fundamental Principles of Detection
The core difference between these two substrate classes lies in the nature of the signal generated upon enzymatic cleavage. Both are designed as "reporter" molecules where the enzymatic event, the cleavage of a specific bond, liberates a signal-generating moiety.
Colorimetric Detection: A Change in Absorbance
Colorimetric assays rely on the enzymatic release of a chromophore, a molecule that absorbs light in the visible spectrum.[3] In its substrate-bound form, the chromophore is colorless. Upon enzymatic cleavage, the free chromophore is released into the solution, resulting in a colored product. The intensity of this color, which is directly proportional to the amount of product formed, is quantified by measuring the absorbance of light at a specific wavelength using a spectrophotometer or plate reader.[4]
Caption: General mechanism of a colorimetric enzyme assay.
Fluorogenic Detection: The Emission of Light
Fluorogenic assays operate on the principle of fluorescence, where a molecule (a fluorophore) absorbs light at one wavelength (excitation) and emits it at a longer wavelength (emission).[5] These substrates are often designed in a "quenched" state, where a quencher molecule is positioned close to the fluorophore, suppressing its signal.[6] Enzymatic cleavage separates the fluorophore from the quencher, leading to a dramatic increase in fluorescence intensity. This emitted light is measured by a fluorometer, offering an inherently more sensitive detection method.[3]
Caption: General mechanism of a fluorogenic enzyme assay.
Head-to-Head Performance Comparison
The decision to use a colorimetric or fluorogenic substrate should be driven by the specific demands of the experiment. Factors such as the abundance of the target enzyme, the need for high-throughput screening, and budget constraints all play a role.
| Feature | Colorimetric Substrates | Fluorogenic Substrates |
| Sensitivity | Lower to moderate.[3][5] | High to very high; can be up to 1,000 times more sensitive.[7] |
| Dynamic Range | More limited. | Broader, allowing detection of very high and low enzyme activities.[8] |
| Instrumentation | Standard spectrophotometer or plate reader. | Fluorometer or fluorescence plate reader required.[3] |
| Cost | Generally lower cost for substrates and equipment.[3][9] | More expensive substrates and instrumentation.[3] |
| Throughput | Suitable for large-scale screening.[3] | Ideal for high-throughput screening (HTS) and miniaturization. |
| Real-Time Kinetics | Possible, but less sensitive for initial rate measurements.[10] | Excellent for continuous, real-time monitoring of enzyme kinetics.[11] |
| Interference | Sample turbidity, colored compounds, light scattering.[3] | Autofluorescent compounds, light scattering, inner filter effect, quenching by test compounds.[8][12] |
Causality Behind Performance Differences
-
Why are fluorogenic assays more sensitive? The core reason is the physics of detection. Colorimetric assays measure a small decrease in transmitted light against a bright background, whereas fluorogenic assays measure an emitted light signal against a dark background.[7] Detecting a small amount of light (emission) is technically easier and more sensitive than detecting a small change in a large amount of light (absorbance). This makes fluorogenic assays the method of choice for detecting low-abundance enzymes or subtle changes in activity.[5]
-
Why is interference a critical consideration? In drug discovery, screening compound libraries is a primary application. These libraries are notorious for containing compounds that can interfere with the assay readout. For colorimetric assays, a colored compound can directly add to the absorbance reading, creating a false positive. For fluorogenic assays, a compound that is itself fluorescent at the assay wavelengths or one that quenches the product's fluorescence can lead to false positives or false negatives, respectively.[8] This necessitates careful implementation of controls to identify and correct for such interference.
Experimental Design and Protocols
A trustworthy protocol is a self-validating one. This requires the inclusion of proper controls to ensure the observed signal is a direct result of the specific enzyme's activity on the substrate.
Key Experimental Controls
-
No-Enzyme Control: Substrate in assay buffer without any enzyme. This establishes the rate of non-enzymatic substrate degradation and the background signal.
-
Sample Background Control: For complex samples like cell lysates, this includes the sample and all assay components except the specific substrate. This accounts for interfering signals from the biological matrix.[13]
-
Positive Control: A known, purified enzyme to confirm that the substrate and assay reagents are working correctly.[13]
-
Inhibitor Control: A known inhibitor of the target enzyme to validate that the assay can detect inhibition.
Workflow for a Typical Enzyme Assay
The general workflow is similar for both methods but differs in the specific instrumentation and plate types used. Colorimetric assays use clear plates, while fluorogenic assays require black, opaque plates to minimize light scatter and crosstalk between wells.[4]
Caption: Comparative workflow for colorimetric and fluorogenic assays.
Example Protocol 1: Colorimetric Lipase Assay
This protocol is adapted from methods using soluble chromogenic substrates and is suitable for screening lipase activity against long-chain ether analogues. The principle relies on the cleavage of the substrate to release a product like p-nitrophenol.[14]
Objective: To measure lipase activity in a purified enzyme preparation.
Materials:
-
Colorimetric long-chain ether substrate (e.g., a p-nitrophenyl ether analogue).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1% Brij® 35.[6]
-
Purified Lipase (Positive Control).
-
Clear, flat-bottom 96-well microplate.
-
Spectrophotometer plate reader.
Methodology:
-
Standard Curve Preparation: Prepare a standard curve using the expected chromophore (e.g., p-nitrophenol) from 0 to 10 nmol/well to convert absorbance units to moles of product.
-
Sample Preparation: Prepare several dilutions of your enzyme sample in Assay Buffer to ensure the final readings fall within the linear range of the standard curve.
-
Reaction Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of your diluted enzyme samples or positive control to the appropriate wells.
-
For the "No-Enzyme" control, add 10 µL of Assay Buffer instead of the enzyme.
-
-
Initiate Reaction: Prepare a working solution of the colorimetric substrate in the Assay Buffer. Add 40 µL of the substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction remains in the linear phase.
-
Measurement: Measure the absorbance at the appropriate wavelength for the released chromophore (e.g., ~405 nm for p-nitrophenol).
-
Calculation: Subtract the absorbance of the "No-Enzyme" control from all other readings. Use the standard curve to calculate the nmol of product released per minute per mg of enzyme.
Example Protocol 2: Fluorogenic Phospholipase A2 (PLA2) Assay
This protocol details a continuous kinetic assay using a quenched fluorescent ether phospholipid substrate, allowing for real-time activity measurement.[15][16]
Objective: To determine the kinetic parameters of a purified PLA2 enzyme.
Materials:
-
Fluorogenic long-chain ether phospholipid substrate (e.g., with an NBD fluorophore and a quencher).
-
Assay Buffer: 25 mM Tris-HCl, 100 mM KCl, 10 mM CaCl₂, pH 8.6.[16]
-
Purified PLA2 enzyme.
-
Black, opaque 96-well or 384-well microplate.[6]
-
Fluorescence plate reader with kinetic reading capability.
Methodology:
-
Reagent Preparation: Prepare all reagents and equilibrate them to the assay temperature (e.g., 37°C). Prepare a concentrated stock of the fluorogenic substrate in a suitable organic solvent (e.g., DMSO) and dilute it into the Assay Buffer to the final working concentration.
-
Instrument Setup: Set the fluorescence plate reader to kinetic mode, measuring at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 460/535 nm for NBD).[16] Set the read interval (e.g., every 60 seconds) for a total duration of 30-60 minutes.
-
Assay Setup:
-
In the black microplate, add 50 µL of your diluted enzyme to the sample wells.
-
For the "No-Enzyme" control, add 50 µL of Assay Buffer.
-
Place the plate in the pre-warmed reader to equilibrate.
-
-
Initiate Reaction: Add 50 µL of the pre-warmed fluorogenic substrate solution to each well to initiate the reaction. It is often best to use an automated injector for simultaneous addition and immediate reading.
-
Measurement: Begin kinetic reading immediately after substrate addition.
-
Calculation:
-
Determine the reaction rate (V₀) from the initial linear portion of the fluorescence vs. time plot for each enzyme concentration.
-
Subtract the rate of the "No-Enzyme" control (background hydrolysis) from all sample rates.
-
To determine kinetic parameters like Kₘ and Vₘₐₓ, repeat the assay with a fixed enzyme concentration and varying substrate concentrations, then plot the rates using a Michaelis-Menten or Lineweaver-Burk plot.[17]
-
Conclusion and Recommendations
The choice between fluorogenic and colorimetric long-chain ether substrates is not a matter of which is universally "better," but which is better suited for a specific scientific question.
Choose a colorimetric assay when:
-
The target enzyme is relatively abundant.
-
Cost is a primary limiting factor.[3]
-
The primary goal is endpoint analysis or simple screening where ultra-high sensitivity is not required.[5]
-
The available instrumentation is limited to a spectrophotometer.
Choose a fluorogenic assay when:
-
The target enzyme is of low abundance, or you need to detect subtle changes in activity.
-
High-throughput screening of large compound libraries is the goal.
-
Detailed, real-time kinetic analysis (Kₘ, Vₘₐₓ, kᵢ) is required.[17]
-
The experimental design involves miniaturization to conserve precious reagents.
Ultimately, by understanding the fundamental principles of each detection method and carefully considering the experimental context, researchers can confidently select and validate the right tool. This informed choice is the foundation of robust, reproducible, and insightful data in the study of ether lipid metabolism.
References
- Vertex AI Search. (2025). Comparative Study of Colorimetric vs. Fluorometric Assay Kits for Enzyme Activity Detection.
- Fry, S. C., et al. (n.d.). A real-time fluorogenic assay for the visualization of glycoside hydrolase activity in planta.
- Antozyme. (n.d.). Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric.
- MBL International. (2016). Colorimetric? Fluorometric?
- MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- Coutlee, F., et al. (n.d.). Comparison of colorimetric, fluorescent, and enzymatic amplification substrate systems in an enzyme immunoassay for detection of DNA-RNA hybrids. PMC - NIH.
- R&D Systems. (n.d.).
- ACS Omega. (2024). Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity.
- Patsnap Eureka. (2025). Colorimetric vs Fluorometric assay: Which is better for sensitivity?.
- Journal of the American Chemical Society. (n.d.). Fluorogenic, Subsingle-Turnover Monitoring of Enzymatic Reactions Involving NAD(P)
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- Assay Genie. (n.d.). Lipase Activity Colorimetric Assay Kit.
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- ACS Publications. (n.d.).
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- Scirp.org. (n.d.). New Colorimetric Method for Lipases Activity Assay in Microbial Media.
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- Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References.
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The Predictive Power of In Vitro Lipase Assays: Correlating p-Nitrophenyl Ester Hydrolysis with In Vivo Activity
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Crucial Role of In Vitro Assays in Predicting In Vivo Lipase Inhibition
In the realm of therapeutic development, particularly for metabolic disorders such as obesity and dyslipidemia, lipases represent a key class of drug targets. These enzymes are central to the digestion and metabolism of dietary fats. Consequently, the ability to accurately screen for and characterize lipase inhibitors is of paramount importance. For decades, researchers have relied on in vitro assays to provide a preliminary assessment of a compound's potential efficacy before advancing to more complex and resource-intensive in vivo studies. Among the arsenal of available in vitro tools, colorimetric assays employing p-nitrophenyl (pNP) esters as substrates have been widely adopted for their simplicity, cost-effectiveness, and suitability for high-throughput screening.[1][2]
This guide provides an in-depth analysis of the p-nitrophenyl ester assay, with a particular focus on long-chain substrates like p-nitrophenyl octadecanoate (a surrogate for the queried p-Nitrophenyl octadecyl ether), and critically examines its correlation with in vivo activity. We will delve into the causality behind experimental choices, compare this method with viable alternatives, and provide the data and protocols necessary for researchers to make informed decisions in their drug discovery workflows.
The p-Nitrophenyl Ester Lipase Assay: Mechanism and Substrate Specificity
The foundational principle of the p-nitrophenyl ester assay is the enzymatic hydrolysis of a p-nitrophenyl ester by a lipase. This reaction liberates a fatty acid and the chromogenic molecule p-nitrophenol.[3] Under alkaline conditions, p-nitrophenol converts to the p-nitrophenolate anion, which imparts a distinct yellow color to the solution and can be quantified spectrophotometrically by measuring its absorbance, typically between 405 and 415 nm.[4][5] The rate of p-nitrophenolate formation is directly proportional to the lipase's activity.
The choice of the acyl chain length of the p-nitrophenyl ester is a critical experimental parameter, as lipases exhibit substrate specificity.[2] While short-chain pNP esters can be hydrolyzed by both lipases and non-specific esterases, long-chain substrates such as p-nitrophenyl palmitate (C16) and stearate (C18) are more selective for true lipases.[4][6] This selectivity is crucial for identifying specific inhibitors of lipases involved in lipid metabolism.
Caption: Mechanism of the p-nitrophenyl ester lipase assay.
Comparative Analysis of Lipase Assays
While the p-nitrophenyl ester assay is widely used, it is not without its limitations. The choice of assay should be guided by the specific lipase under investigation and the research question. Below is a comparison of the p-nitrophenyl ester assay with other common methods for measuring lipase activity.
| Assay Method | Principle | Advantages | Disadvantages | In Vivo Relevance |
| p-Nitrophenyl Ester Assay | Colorimetric detection of p-nitrophenol released from a synthetic ester substrate.[1] | Simple, inexpensive, high-throughput compatible.[4] | Substrate is artificial; can be affected by turbidity and compound interference.[4] | Good for initial screening; correlation depends on substrate choice mirroring in vivo substrates. |
| Titrimetric Assay | Measures the release of free fatty acids from a natural triglyceride substrate (e.g., olive oil) by titrating with NaOH.[7] | Uses a natural substrate, resistant to turbidity.[7] | Low-throughput, time-consuming, requires specialized equipment (pH-stat).[8] | High, as it mimics the natural digestive process. |
| Fluorometric Assays | Uses substrates like 4-methylumbelliferyl oleate that release a fluorescent product upon hydrolysis.[9] | High sensitivity, suitable for low enzyme concentrations. | Can be prone to quenching/interference by test compounds. | High, especially when using long-chain fatty acid substrates like oleate. |
| Turbidimetric Assay | Measures the decrease in turbidity of a triglyceride emulsion as it is hydrolyzed by lipase.[7] | Uses a natural substrate emulsion. | Less sensitive, can be affected by compounds that alter emulsion stability. | Moderate, reflects the breakdown of lipid droplets. |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of an in vitro screening assay is to reliably predict the in vivo performance of a test compound. For lipase inhibitors, a strong IVIVC is demonstrated when the in vitro inhibitory potency (e.g., IC50) from an assay like the p-nitrophenyl ester method correlates with a measurable in vivo effect, such as a reduction in postprandial plasma triglyceride levels after a lipid challenge.
A compelling example of this correlation comes from studies of Orlistat, a potent pancreatic lipase inhibitor. In vitro assays using p-nitrophenyl palmitate (pNPP) have been successfully employed to determine the inhibitory activity of different Orlistat formulations.[8] These in vitro results showed a direct correlation between the drug's release profile from its formulation and its ability to inhibit lipase.[10] This in vitro performance, in turn, is predictive of Orlistat's well-documented in vivo effect of reducing dietary fat absorption and lowering plasma triglyceride levels.[10]
Similarly, studies on natural product extracts have demonstrated a significant correlation between in vitro lipase inhibition and in vivo efficacy. For instance, an extract of Taraxacum officinale (dandelion) that showed dose-dependent inhibition of pancreatic lipase in an in vitro assay also significantly suppressed the increase in plasma triglyceride levels in mice after administration of corn oil.[9] Although this particular study used a fluorometric assay, the principle of IVIVC remains the same and is applicable to the p-nitrophenyl ester assay, provided the in vitro assay is properly validated and uses a physiologically relevant long-chain substrate.
Caption: Workflow for establishing in vitro-in vivo correlation.
Experimental Protocols
Protocol 1: p-Nitrophenyl Palmitate (pNPP) Lipase Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for screening lipase inhibitors.[8]
Materials and Reagents:
-
Porcine Pancreatic Lipase (Type II)
-
p-Nitrophenyl palmitate (pNPP)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 8.0
-
Emulsifier/Solubilizer: 5 mM Sodium deoxycholate
-
Co-solvent for pNPP: Isopropanol
-
Test compounds and positive control (e.g., Orlistat) dissolved in DMSO
-
96-well, clear, flat-bottomed microplate
-
Microplate reader capable of measuring absorbance at 410 nm and maintaining a constant temperature.
Procedure:
-
Prepare Substrate Solution: Dissolve pNPP in isopropanol to create a stock solution (e.g., 20 mM). This solution should be prepared fresh.
-
Prepare Reaction Buffer: Prepare the assay buffer and add sodium deoxycholate.
-
Prepare Working Substrate Solution: Just before use, dilute the pNPP stock solution in the reaction buffer to the desired final concentration (e.g., 200 µM).
-
Prepare Enzyme Solution: Dissolve the lipase in cold assay buffer to a stock concentration (e.g., 1 mg/mL). The optimal final concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup:
-
Add 180 µL of the working substrate solution to each well of the 96-well plate.
-
Add 10 µL of the test compound solution (or DMSO for control wells) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add 10 µL of the lipase solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader, pre-heated to 37°C. Measure the increase in absorbance at 410 nm every minute for 20-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Lipase Inhibition (Oral Lipid Tolerance Test)
This protocol describes a common in vivo model to assess the efficacy of a potential lipase inhibitor.[9]
Materials and Reagents:
-
Test animals (e.g., male ICR mice)
-
Test compound formulated for oral administration
-
Positive control (e.g., Orlistat)
-
Vehicle control
-
Lipid emulsion (e.g., corn oil)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Triglyceride assay kit
Procedure:
-
Animal Acclimation and Fasting: Acclimate the mice for at least one week. Fast the animals overnight (e.g., 12-16 hours) with free access to water before the experiment.
-
Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups of mice via oral gavage.
-
Lipid Challenge: After a set period (e.g., 30 minutes), administer the lipid emulsion (e.g., 10 mL/kg body weight) to all mice via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the lipid challenge (e.g., 30, 60, 90, 120, and 180 minutes).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercial assay kit.
-
Data Analysis:
-
Plot the plasma triglyceride concentration over time for each group.
-
Calculate the Area Under the Curve (AUC) for the plasma triglyceride response curve for each animal.
-
Compare the AUC values between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in the AUC indicates in vivo lipase inhibitory activity.
-
Conclusion: An Integrated Approach to Lipase Inhibitor Discovery
The p-nitrophenyl ester assay, particularly with long-chain substrates, serves as a robust and efficient primary screening tool for the identification of novel lipase inhibitors. Its simplicity and high-throughput compatibility make it an invaluable asset in the early stages of drug discovery. However, the true predictive power of this in vitro method is realized when it is integrated into a broader workflow that includes validation with alternative assays and, most importantly, correlation with in vivo models of lipid metabolism. By establishing a strong in vitro-in vivo correlation, researchers can confidently advance promising lead compounds, thereby accelerating the development of new therapeutics for metabolic diseases. The methodologies and comparative data presented in this guide provide a framework for designing and interpreting these critical experiments, ultimately bridging the gap between the petri dish and the patient.
References
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- Nguyen, T. H., et al. (2021).
- Contreras-Castillo, C. J., et al. (2010). Validation and comparison of analytical methods based on the release of p-nitrophenol to determine lipase activity in milk. Journal of Dairy Science, 93(11), 5125-5133.
- Chiriac, M. T., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. International Journal of Molecular Sciences, 23(3), 1195.
- Lewis, D. R., & Liu, D. J. (2014). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Journal of Pharmaceutical Sciences, 103(10), 3219-3225.
- BenchChem. (2025). Application Notes and Protocols for Measuring Lipase Activity with CAY10499 as an Inhibitor. BenchChem.
- BenchChem. (2025). comparison of different 4-nitrophenyl esters for lipase activity measurement. BenchChem.
- Nguyen, T. H., et al. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate.
- Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.
- Guedes, M. H., et al. (2011). Lipase and esterase - to what extent can this classification be applied accurately?. Ciência e Tecnologia de Alimentos, 31(3), 608-613.
- de Souza, A. R., et al. (2021). Inhibition of Lipase by Orlistat: Kinetics Combined with In Silico Approaches to Visualize Interactions.
- Zhang, J., et al. (2008). Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo. Nutrition Research and Practice, 2(4), 200-203.
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- Uttatree, S., et al. (2017). Substrate specificity of lipase assayed using p-nitrophenyl esters (pNPs) of different carbon chain length.
- Lewis, D. R., & Liu, D. J. (2014). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of p-Nitrophenyl Octadecyl Ether
For researchers and drug development professionals, adherence to stringent safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and operational excellence. The proper disposal of chemical reagents, such as p-Nitrophenyl octadecyl ether, is a critical component of laboratory safety. This guide provides a detailed, step-by-step methodology for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the associated chemical hazards is paramount. This compound possesses a dual hazard profile stemming from its constituent functional groups: the p-nitrophenyl group and the ether linkage.
-
p-Nitrophenyl Group: The nitrophenyl component renders the compound toxic.[1][2][3] Similar to other nitrophenolic compounds, it can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The substance and its metabolites may interfere with hemoglobin's ability to carry oxygen, a condition known as methemoglobinemia.[4]
-
Ether Linkage: Ethers are known for their potential to form explosive peroxides upon exposure to air and light.[5][6][7][8] While the long octadecyl chain may reduce volatility compared to diethyl ether, the risk of peroxide formation, especially during prolonged storage, cannot be disregarded. Ethers are also generally flammable.[5][7][9]
Table 1: Hazard Summary of this compound and Related Compounds
| Hazard Classification | p-Nitrophenyl Group | Ether Linkage | This compound (Anticipated) |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[1][2] | Vapors may cause dizziness or suffocation.[10] | Harmful if swallowed, inhaled, or absorbed through the skin. May cause respiratory tract irritation.[9][10] |
| Flammability | Combustible solid.[3] | Highly flammable liquids and vapors.[5][7] | Flammable liquid and vapor.[9][10] |
| Reactivity | Can be reactive. | Can form explosive peroxides.[5][6][7][8] | Potential for peroxide formation. Incompatible with strong oxidizing agents and bases.[10] |
| Environmental Hazard | Toxic to aquatic life.[1] | May cause long-term adverse effects in the aquatic environment.[4] | Should not be released into the environment.[4][9][11] |
Pre-Disposal Safety and Handling
Proper handling during routine laboratory use is the first step in ensuring safe disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or polyvinyl alcohol), a lab coat, and safety goggles.[8]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][10]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances like strong oxidizing agents.[10] Containers should be tightly sealed when not in use.[10]
-
Peroxide Detection: For older containers of ethers, it is crucial to test for the presence of peroxides before handling.[5][6][8] If peroxides are suspected or detected, do not attempt to open the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[5][6][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6][9][12]
Step 1: Waste Characterization
The first step in proper disposal is to classify the waste. Based on its properties, this compound waste is characterized as hazardous due to its toxicity and potential flammability.[13][14]
Step 2: Segregation of Waste
Proper segregation prevents dangerous chemical reactions.[14]
-
Solid Waste: Collect unused or expired solid this compound in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, or weighing paper, must also be disposed of as hazardous waste.[7][15] Collect these in a designated solid hazardous waste container.
Step 3: Containerization and Labeling
Proper containerization and labeling are crucial for safe storage and transport of hazardous waste.[6][13]
-
Container Selection: Use sturdy, leak-proof containers that are chemically compatible with this compound.[6] The original container is often a suitable option for unused product.[15]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Flammable").[6][13] The accumulation start date must also be clearly marked on the label.[13]
Step 4: On-Site Accumulation
Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Storage Conditions: Keep containers sealed at all times, except when adding waste.[6][8] Store in secondary containment to prevent spills.
-
Accumulation Time Limits: Be aware of the accumulation time limits for hazardous waste as defined by the EPA and your local regulations. These vary based on the quantity of waste generated.[13]
Step 5: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[14][15] These professionals are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.[14][15]
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.[15]
-
Small Spills (<1 L):
-
Evacuate non-essential personnel from the immediate area.[8][15]
-
Ensure adequate ventilation.[15]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[10][15]
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[10][15]
-
Clean the spill area thoroughly.
-
-
Large Spills (>1 L):
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Hazardous Waste Disposal. (n.d.).
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- How to Dispose of Petroleum Ether? (2024).
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- Diethyl Ether - Standard Operating Procedure. (2012). University of California, Santa Barbara.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026).
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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- p-NITROPHENOL EXTRA PURE. (n.d.). Loba Chemie.
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Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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- 4-NITROPHENYL OCTYL ETHER. (2011). Georganics.
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p-NITROPHENOL. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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A Researcher's Guide to Handling p-Nitrophenyl octadecyl ether: PPE, Operations, and Disposal
As laboratory professionals, our commitment to safety is as critical as the discoveries we pursue. This guide provides a detailed protocol for the safe handling of p-Nitrophenyl octadecyl ether, focusing on the necessary personal protective equipment (PPE), standard operating procedures, and compliant disposal methods. The information herein is designed to empower researchers with the knowledge to manage this chemical confidently and safely.
Section 1: Hazard Analysis of this compound
Understanding the specific risks associated with a chemical is the foundation of a robust safety plan. While some safety data sheets for this compound may classify it as non-hazardous, it is crucial to recognize that the toxicological properties of many research chemicals have not been fully investigated.[1] A related compound, p-Nitrophenol, is known to be toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2][3][4][5] Therefore, a cautious approach is warranted.
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[6]
-
Inhalation: Inhaling dust or aerosols may lead to respiratory tract irritation.[6][7]
-
Ingestion: May be harmful if swallowed.[7]
Given these potential hazards, a comprehensive PPE strategy is not just recommended; it is essential.
Section 2: The Core PPE Ensemble: A Head-to-Toe Guide
The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to employees.[8][9][10] For this compound, the following PPE is required to create a protective barrier against potential exposure.[11]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[12] | Protects eyes from splashes and airborne particles. Goggles are necessary when there is a higher risk of splashing.[9][12] |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness). | While specific breakthrough data for this compound is not readily available, nitrile gloves offer good short-term splash protection against a range of chemicals.[13] It is critical to change gloves immediately after any contact with the chemical. For extended contact, consider double-gloving.[12] |
| Body Protection | A buttoned, long-sleeved lab coat. | Protects skin and personal clothing from accidental spills and contamination.[9][12] |
| Footwear | Closed-toe shoes. | Prevents injuries from spills and dropped objects.[9][12] |
| Respiratory Protection | Required when dusts are generated. | A NIOSH-approved respirator should be used if there is a potential for aerosolization or if working outside of a chemical fume hood.[2][3] |
Section 3: Standard Operating Procedure (SOP) for Handling
This section outlines a step-by-step workflow for handling this compound, integrating the use of the PPE ensemble described above.
Caption: Workflow for the safe handling of this compound.
Section 4: Decontamination and Disposal Protocol
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Decontamination:
-
Work Surfaces: Wipe down all surfaces that may have come into contact with this compound with a suitable solvent, followed by a general-purpose laboratory cleaner.
-
Equipment: Clean any non-disposable equipment, such as spatulas or glassware, thoroughly.
Waste Disposal:
All waste contaminated with this compound must be treated as hazardous waste.
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the chemical name, and the associated hazards.[14][15][16]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[15]
-
Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][16] These containers must be kept closed except when adding waste.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal contractor.[14][17] Never dispose of this chemical down the drain.[14]
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3][7] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]
-
Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.[7]
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
